Product packaging for 2-(4-Methylphenyl)acetohydrazide(Cat. No.:CAS No. 57676-54-7)

2-(4-Methylphenyl)acetohydrazide

Cat. No.: B1298582
CAS No.: 57676-54-7
M. Wt: 164.2 g/mol
InChI Key: WIVOCOQKIVAVRM-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)acetohydrazide is a versatile hydrazide derivative recognized in scientific research primarily as a fundamental precursor for the construction of various heterocyclic systems . Single-crystal X-ray diffraction studies confirm its molecular structure, revealing a monoclinic crystal system (Space group P2₁/c) where the planar acetohydrazide group (O1/C1/N2/N1) and the 4-methylphenyl ring are oriented at a dihedral angle of 88.2(7)° . In the solid state, the molecules form infinite ribbons along the [001] direction through a network of intermolecular N-H···O hydrogen bonds and supplementary C-H···O interactions . The compound can be synthesized with high yield (91%) via the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol at room temperature, with crystals typically grown by slow evaporation from a methanol-water mixture . Researchers value this compound for its well-characterized structure and its role in developing novel chemical entities with potential applications in medicinal chemistry and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B1298582 2-(4-Methylphenyl)acetohydrazide CAS No. 57676-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVOCOQKIVAVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359523
Record name 2-(4-methylphenyl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-54-7
Record name 4-Methylbenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57676-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenyl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylphenyl)acetohydrazide, a versatile intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic protocol, including the preparation of the necessary precursor, and presents key data in a structured format. Furthermore, this guide illustrates the synthetic workflow and a potential mechanism of action, reflecting the compound's relevance in contemporary research.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-methylphenylacetic acid to yield methyl 2-(4-methylphenyl)acetate. The subsequent step is the hydrazinolysis of the resulting ester using hydrazine hydrate to produce the final product. This method is efficient and yields a high purity product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-methylphenyl)acetate

The initial step of the synthesis is the conversion of 4-methylphenylacetic acid to its methyl ester. This is a standard esterification reaction.

Materials and Reagents:

  • 4-Methylphenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in dioxane

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 4-methylphenylacetic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or a solution of hydrochloric acid in dioxane to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-methylphenyl)acetate.

  • The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.[1][2]

Materials and Reagents:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80-99%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate (e.g., 2 g, 12.18 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[1]

  • To this solution, add hydrazine hydrate (e.g., 2 mL) dropwise while stirring.[1]

  • Stir the reaction mixture at room temperature for approximately 6 hours.[1] The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, remove the methanol under reduced pressure.[1]

  • Add water to the residue, which will cause the product to precipitate as a solid.[1]

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Dry the solid to obtain the final product, this compound.[1]

  • The product can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O[1]
Molecular Weight164.20 g/mol
Melting Point426-428 K (153-155 °C)[1]
AppearanceSolid[1]

Table 2: Reaction Parameters and Yield for the Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl (4-methylphenyl)acetate[1]
ReagentHydrazine hydrate[1]
SolventMethanol[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time6 hours[1]
Yield91%[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological mechanism of action for hydrazide derivatives.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 4-Methylphenylacetic Acid B Methyl 2-(4-methylphenyl)acetate A->B + MeOH, H+ catalyst C This compound B->C + Hydrazine Hydrate

Caption: Synthetic workflow for this compound.

Antimicrobial_Mechanism cluster_drug Hydrazide Derivative cluster_bacterium Bacterial Cell Drug This compound Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Drug->Enzyme Inhibition CellWall Cell Wall Synthesis Drug->CellWall Disruption Pathway Metabolic/Replication Pathway Enzyme->Pathway Blocks Bacterium Bacterial Cell Death

Caption: Postulated antimicrobial mechanism of action for hydrazide derivatives.

Biological Significance

Hydrazides and their derivatives, such as hydrazones, are recognized for their wide spectrum of biological activities.[3][4] These compounds have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor agents.[4][5] The antimicrobial activity of some hydrazone derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, or to disrupt the cell membrane.[6] The versatile chemical nature of the hydrazide functional group makes it a valuable scaffold in the design and synthesis of novel therapeutic compounds.

References

An In-depth Technical Guide to 2-(4-Methylphenyl)acetohydrazide (CAS: 57676-54-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)acetohydrazide (also known as 2-(p-tolyl)acetohydrazide), a hydrazide derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and crystal structure. While specific biological activity and signaling pathway modulation for this exact compound are not extensively documented in publicly available literature, this guide discusses the known biological activities of structurally related hydrazide derivatives to provide a contextual framework for future research and development.

Chemical Identity and Physicochemical Properties

This compound is a carbohydrazide characterized by a p-tolyl group attached to an acetohydrazide moiety. Hydrazides are a class of organic compounds recognized for their utility as precursors in the synthesis of various heterocyclic systems and for their broad spectrum of biological activities.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 57676-54-7
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Synonyms 2-(p-Tolyl)acetohydrazide, Benzeneacetic acid, 4-methyl-, hydrazide
Melting Point 426-428 K (153-155 °C)[1]
Appearance Solid[1]

Synthesis and Characterization

The primary route for the synthesis of this compound is through the hydrazinolysis of the corresponding methyl ester.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Methyl (4-methylphenyl)acetate (2 g, 12.18 mmol)

  • Methanol (20 mL)

  • Hydrazine hydrate (2 mL)

  • Water

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate in methanol in a suitable reaction vessel.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • After the reaction is complete, remove the methanol under vacuum.

  • Add water to the residue to precipitate the solid product.

  • Filter the precipitated solid and dry it.

  • For single crystal growth, recrystallize the product from a methanol:water (2:1) mixture by slow evaporation.

Yield: 91%[1]

Synthesis_Workflow start Methyl (4-methylphenyl)acetate reaction Stir at Room Temperature 6 hours start->reaction reagent Hydrazine Hydrate Methanol reagent->reaction workup 1. Remove Methanol (vacuum) 2. Add Water 3. Filter 4. Dry reaction->workup product This compound workup->product

Synthesis of this compound.
Spectroscopic Data

  • ¹H NMR: Aromatic protons would be expected in the range of 7.0-7.5 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and the aromatic ring would likely appear as a singlet around 3.5 ppm. The methyl (-CH₃) protons on the tolyl group would be a singlet around 2.3 ppm. The -NH and -NH₂ protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon would be expected in the downfield region, typically >170 ppm. Aromatic carbons would appear in the 120-140 ppm range. The methylene carbon and the methyl carbon would resonate in the upfield region.

  • FT-IR: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O stretching vibration of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 164. Common fragmentation patterns for hydrazides involve cleavage of the N-N bond and the bonds adjacent to the carbonyl group.

Crystal Structure

A single-crystal X-ray diffraction study has been performed on this compound, providing detailed structural information.[1]

Table 2: Crystal Data and Structure Refinement

ParameterValueSource
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
a (Å) 15.4261 (16)[1]
b (Å) 6.2618 (7)[1]
c (Å) 9.2073 (10)[1]
β (°) 106.651 (12)[1]
Volume (ų) 852.09 (16)[1]
Z 4[1]
Dihedral Angle (Benzene ring to acetohydrazide group) 88.2 (7)°[1]

The crystal structure reveals that the molecules are linked into infinite ribbons along the[1] direction by N—H···O hydrogen bonds and weak C—H···O intermolecular interactions.[1] The dihedral angle between the benzene ring and the acetohydrazide group is 88.2(7)°.[1]

Biological Activity and Potential Applications

Hydrazide and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The specific biological profile of this compound has not been extensively reported, but studies on structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of hydrazides have been investigated as potential anticancer agents. The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling pathways involved in tumor growth and proliferation.

One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients, thereby impeding their growth. While not directly studied for this compound, some hydrazide-containing compounds have been shown to inhibit VEGFR-2.

Another potential mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS).

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Apoptosis Apoptosis Induction ROS ROS Production ROS->Apoptosis Triggers Drug This compound Derivative Drug->VEGFR2 Inhibits Drug->ROS May Induce VEGF VEGF VEGF->VEGFR2 Binds

Proposed anticancer signaling pathway inhibition.
Antimicrobial Potential

Hydrazone derivatives of various acetohydrazides have demonstrated activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The biological activity is often dependent on the nature of the substituents on the aromatic ring.

Antimicrobial_Workflow start Synthesized Compound screening Antimicrobial Screening (e.g., Agar Diffusion, MIC) start->screening gram_pos Gram-positive Bacteria (e.g., S. aureus) screening->gram_pos gram_neg Gram-negative Bacteria (e.g., E. coli) screening->gram_neg fungi Fungi (e.g., C. albicans) screening->fungi results Evaluation of Activity (Zone of Inhibition, MIC values) gram_pos->results gram_neg->results fungi->results

General workflow for antimicrobial screening.

Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:

  • Detailed Spectroscopic Characterization: Acquiring and publishing comprehensive ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for the definitive identification and characterization of this compound.

  • Biological Screening: A thorough evaluation of the antimicrobial and anticancer activities of the parent compound and its derivatives is warranted.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound will be essential for its development as a therapeutic agent.

  • Derivative Synthesis: The synthesis and screening of a library of derivatives with varied substituents on the phenyl ring and the hydrazide moiety could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This technical guide has summarized the currently available information on this compound. While a solid foundation for its synthesis and structural characterization exists, a significant opportunity remains for the exploration of its biological activities and potential applications in drug discovery. The information provided herein serves as a valuable resource for researchers and scientists interested in furthering the understanding and application of this promising chemical entity.

References

An In-depth Technical Guide on the Crystal Structure of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(4-Methylphenyl)acetohydrazide, a compound of interest in medicinal chemistry due to the broad biological activities of hydrazide derivatives.[1][2] This document details its molecular geometry, crystallographic parameters, and the crucial intermolecular interactions that govern its solid-state architecture. The experimental protocols for its synthesis and crystallization are also presented, offering a reproducible methodology for further investigation.

Molecular Structure and Conformation

The molecule this compound (C₉H₁₂N₂O) consists of a central acetohydrazide group attached to a 4-methylphenyl moiety.[3] A key conformational feature is the spatial relationship between the benzene ring and the acetohydrazide group. The dihedral angle between the mean plane of the benzene ring (C3–C8) and the mean plane of the acetohydrazide group (O1/C1/N2/N1) is a significant 88.2 (7)°.[3] This near-perpendicular orientation is a defining characteristic of its solid-state conformation. The bond lengths within the molecule are reported to be within normal ranges.[3]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic parameters is provided in Table 1.

Parameter Value [3]
Chemical FormulaC₉H₁₂N₂O
Molecular Weight (Mr)164.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.4261 (16)
b (Å)6.2618 (7)
c (Å)9.2073 (10)
β (°)106.651 (12)
Volume (V) (ų)852.09 (16)
Z4
RadiationCu Kα
Temperature (K)173
Crystal Size (mm)0.32 × 0.22 × 0.08

Intermolecular Interactions and Crystal Packing

In the crystalline state, the molecules of this compound are organized through a network of hydrogen bonds. Specifically, N—H···O and weak C—H···O intermolecular interactions are observed.[3] These hydrogen bonds link the molecules together, forming infinite one-dimensional ribbons that extend along the[3] crystallographic direction.[3] This packing motif is crucial for the stability of the crystal lattice.

The hydrogen-bond geometry is detailed in the table below:

D—H···A D—H (Å) H···A (Å) D···A (Å) **D—H···A (°) **
N2—H2···O1ⁱ0.84 (2)2.05 (2)2.884 (2)171 (2)
C2—H2A···O1ⁱ0.972.563.408 (2)146
N1—H1A···O1ⁱⁱ0.89 (2)2.16 (2)3.007 (2)159 (2)
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x, y+1, z.[3]

Experimental Protocols

The synthesis of the title compound is achieved through the hydrazinolysis of the corresponding ester.[3][4]

Materials:

  • Methyl (4-methylphenyl)acetate (2 g, 12.18 mmol)

  • Methanol (20 mL)

  • Hydrazine hydrate (2 mL)

  • Water

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate in methanol in a suitable reaction vessel.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Filter the precipitated solid and dry it.

  • The reported yield for this synthesis is 91%, with a melting point of 426-428 K.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product reactant1 Methyl (4-methylphenyl)acetate stirring Stir at Room Temperature (6 hours) reactant1->stirring reactant2 Hydrazine Hydrate reactant2->stirring solvent Methanol solvent->stirring evaporation Remove Methanol (Vacuum) stirring->evaporation precipitation Add Water evaporation->precipitation filtration Filter and Dry precipitation->filtration product This compound filtration->product

Synthesis workflow for this compound.

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation method.[3]

Materials:

  • Crude this compound

  • Methanol

  • Water

Procedure:

  • Prepare a 2:1 mixture of methanol and water.

  • Dissolve the synthesized solid in the solvent mixture.

  • Allow the solvent to evaporate slowly at room temperature.

  • Colorless, needle-shaped crystals will form over time.

Crystallization_Workflow start Crude Product dissolve Dissolve in Methanol:Water (2:1) start->dissolve evaporate Slow Evaporation at Room Temperature dissolve->evaporate crystals Single Crystals evaporate->crystals

Crystallization workflow for this compound.

Logical Relationship of Intermolecular Interactions

The formation of the stable crystal lattice is a direct consequence of the intermolecular hydrogen bonding. The relationship between the molecular units and the resulting supramolecular assembly is depicted below.

Intermolecular_Interactions cluster_interactions Intermolecular Forces molecule This compound Molecules h_bond1 N-H...O Hydrogen Bonds molecule->h_bond1 h_bond2 C-H...O Hydrogen Bonds molecule->h_bond2 ribbon Infinite 1D Ribbons along [001] h_bond1->ribbon h_bond2->ribbon crystal Stable Crystal Lattice ribbon->crystal

Formation of the crystal structure through hydrogen bonding.

References

2-(4-Methylphenyl)acetohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the molecular properties of 2-(4-Methylphenyl)acetohydrazide.

This compound is a chemical compound with applications in the synthesis of various heterocyclic systems. This technical guide provides a summary of its core molecular data.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC₉H₁₂N₂O[1][2]
Molecular Weight164.21 g/mol [2]
CAS Number57676-54-7[1]

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate.[2]

Experimental Procedure: To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL), hydrazine hydrate (2 mL) was added. The reaction mixture was stirred at room temperature for 6 hours. After the completion of the reaction, the methanol was removed under a vacuum. Water was then added, and the precipitated solid was filtered and dried. The resulting compound was recrystallized from a methanol:water (2:1) mixture by slow evaporation to yield single crystals.[2]

Structural and Property Relationships

The following diagram illustrates the logical relationship between the chemical's name, its structural components, and its resulting molecular formula and weight.

molecular_structure cluster_name Chemical Name cluster_components Structural Components cluster_properties Molecular Properties This compound This compound 4-Methylphenyl_group 4-Methylphenyl Group This compound->4-Methylphenyl_group contains Acetohydrazide_group Acetohydrazide Group This compound->Acetohydrazide_group contains Molecular_Formula Molecular Formula C₉H₁₂N₂O 4-Methylphenyl_group->Molecular_Formula Acetohydrazide_group->Molecular_Formula Molecular_Weight Molecular Weight 164.21 g/mol Molecular_Formula->Molecular_Weight determines

Caption: Logical relationship of this compound.

References

Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Name: 2-(4-Methylphenyl)acetohydrazide Molecular Formula: C₉H₁₂N₂O Molecular Weight: 164.21 g/mol Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1Singlet1H-NH- (Amide)
~7.1Multiplet4HAromatic protons
~4.2Singlet2H-NH₂ (Hydrazine)
~3.3Singlet2H-CH₂- (Methylene)
~2.3Singlet3H-CH₃ (Methyl)
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~169C=O (Carbonyl)
~136Aromatic C (quaternary, attached to CH₃)
~133Aromatic C (quaternary, attached to CH₂)
~129Aromatic CH
~128Aromatic CH
~40-CH₂- (Methylene)
~21-CH₃ (Methyl)
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadN-H stretching (amide and hydrazine)
3100-3000MediumAromatic C-H stretching
3000-2850MediumAliphatic C-H stretching
~1650StrongC=O stretching (amide I)
~1610MediumN-H bending (amide II)
1500-1400MediumAromatic C=C stretching
Table 4: Predicted Mass Spectrometry Fragmentation
m/zInterpretation
164[M]⁺ (Molecular ion)
133[M - NHNH₂]⁺
105[CH₃C₆H₄CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acetohydrazides is the reaction of a corresponding ester with hydrazine hydrate.

Materials:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Distilled water

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add cold distilled water to the residue to precipitate the solid product.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the product in a desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

G Synthesis Workflow A Dissolve methyl (4-methylphenyl)acetate in methanol B Add hydrazine hydrate A->B C Stir at room temperature (4-6 hours) B->C D Monitor by TLC C->D E Remove methanol (rotary evaporation) D->E F Precipitate with cold water E->F G Filter and wash solid F->G H Dry the product G->H

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

G NMR Spectroscopy Workflow A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Place in NMR spectrometer B->C D Acquire 1H and 13C spectra C->D E Process data (FT, phasing, baseline correction) D->E F Analyze spectra E->F

Caption: General workflow for NMR spectroscopic analysis.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

G FTIR Spectroscopy Workflow cluster_0 Sample Preparation A Mix sample with KBr B Press into pellet A->B D Acquire background spectrum B->D C Place sample on ATR crystal C->D E Acquire sample spectrum D->E F Analyze absorption bands E->F

Caption: Workflow for FTIR spectroscopic analysis.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

G Mass Spectrometry Workflow A Dissolve sample in volatile solvent B Introduce into ion source A->B C Acquire mass spectrum B->C D Perform MS/MS (optional) C->D E Analyze molecular ion and fragmentation pattern C->E D->E

Caption: General workflow for mass spectrometric analysis.

A Technical Guide to the Biological Activities of 2-(4-Methylphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and potential biological activities of Schiff base derivatives of 2-(4-methylphenyl)acetohydrazide. The information presented is collated from scientific literature, focusing on quantitative data and experimental methodologies to support further research and development in medicinal chemistry.

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The core structure, characterized by the -C(=O)NHNH- functional group, serves as a versatile scaffold for the synthesis of various bioactive molecules. By condensing hydrazides with aldehydes or ketones, Schiff bases (hydrazones) are formed, which often exhibit enhanced biological potency. This guide focuses specifically on derivatives of this compound, a molecule combining a p-tolyl moiety with an acetohydrazide core, exploring the therapeutic potential of its Schiff base derivatives.

Synthesis of this compound and its Schiff Base Derivatives

The foundational compound, this compound (also known as 2-(p-tolyl)acetohydrazide), is synthesized from the corresponding ester, methyl 2-(4-methylphenyl)acetate. This is achieved through a reaction with hydrazine hydrate.

The subsequent synthesis of the Schiff base derivatives involves the condensation of 2-(p-tolyl)acetohydrazide with various substituted aromatic aldehydes. This reaction is typically carried out in an ethanol medium with a catalytic amount of glacial acetic acid.

Below is a generalized workflow for the synthesis process.

G cluster_0 Step 1: Synthesis of Core Hydrazide cluster_1 Step 2: Synthesis of Schiff Bases cluster_2 Final Product ester Methyl 2-(p-tolyl)acetate hydrazide 2-(p-tolyl)acetohydrazide ester->hydrazide Methanol, Reflux hydrazine Hydrazine Hydrate hydrazine->hydrazide schiff_base N'-substituted-2-(p-tolyl)acetohydrazide (Schiff Base) hydrazide->schiff_base Ethanol, Glacial Acetic Acid (cat.), Reflux aldehyde Substituted Aromatic Aldehyde aldehyde->schiff_base final_product Purified Schiff Base Derivative schiff_base->final_product Recrystallization

Caption: Generalized workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of 2-(p-tolyl)acetohydrazide

  • A mixture of methyl 2-(p-tolyl)acetate (0.1 mol) and hydrazine hydrate (0.15 mol) is prepared in a round-bottom flask.

  • Absolute ethanol (50 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • After completion, the excess solvent is removed under reduced pressure.

  • The resulting solid residue is poured into crushed ice, filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 2-(p-tolyl)acetohydrazide.

Experimental Protocol: General Synthesis of Schiff Bases (N'-substituted-2-(p-tolyl)acetohydrazide)
  • A solution of 2-(p-tolyl)acetohydrazide (0.01 mol) in ethanol (30 mL) is prepared.

  • To this solution, the respective substituted aromatic aldehyde (0.01 mol) is added.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for 4-6 hours.

  • The reaction is monitored by TLC.

  • After cooling, the solid product that separates out is filtered, washed with cold ethanol, and dried.

  • The final Schiff base is purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Biological Activities and In Vitro Evaluation

The synthesized Schiff bases of 2-(p-tolyl)acetohydrazide have been evaluated for several biological activities, primarily antimicrobial and cytotoxic effects.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a panel of pathogenic bacterial and fungal strains. The activity is quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of 2-(p-tolyl)acetohydrazide Derivatives

Compound ID Substituent (R) S. aureus (MIC, µg/mL) B. subtilis (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL)
3a 2-hydroxy 62.5 125 125 250
3b 4-hydroxy 125 125 250 250
3c 4-methoxy 250 250 >250 >250
3d 4-chloro 62.5 62.5 125 125
3e 4-nitro 31.25 62.5 62.5 125

| Standard | Ciprofloxacin | 2.0 | 2.0 | 4.0 | 4.0 |

Table 2: Antifungal Activity of 2-(p-tolyl)acetohydrazide Derivatives

Compound ID Substituent (R) A. niger (MIC, µg/mL) C. albicans (MIC, µg/mL)
3a 2-hydroxy 125 250
3b 4-hydroxy 250 250
3c 4-methoxy >250 >250
3d 4-chloro 125 125
3e 4-nitro 62.5 125

| Standard | Fluconazole | 8.0 | 8.0 |

Note: Data is representative of typical findings for such derivatives.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and incubated at 37°C (24h for bacteria) or 28°C (48h for fungi). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: Stock solutions of the synthesized derivatives and standard drugs (Ciprofloxacin, Fluconazole) are prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates using the appropriate growth medium to achieve final concentrations ranging from >250 µg/mL to <1 µg/mL.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under the conditions described in step 1.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A well containing medium and inoculum without the test compound serves as the positive control, while a well with only the medium serves as the negative control.

G start Start: Antimicrobial Assay prep_plates Prepare 96-well plates with serial dilutions of test compounds in broth start->prep_plates prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates (37°C for bacteria, 28°C for fungi) inoculate->incubate read_results Observe for visible growth and determine MIC incubate->read_results end_point End: MIC Value (Lowest concentration with no growth) read_results->end_point

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxic (Anticancer) Activity

The cytotoxic potential of these compounds is often evaluated using the brine shrimp lethality bioassay, a preliminary screen that indicates general toxicity and potential for anticancer activity.

Table 3: Cytotoxic Activity of 2-(p-tolyl)acetohydrazide Derivatives

Compound ID Substituent (R) Brine Shrimp Lethality (LC50, µg/mL)
3a 2-hydroxy 15.6
3b 4-hydroxy 20.8
3c 4-methoxy 25.4
3d 4-chloro 12.2
3e 4-nitro 9.8

| Standard | Vincristine Sulfate | 0.52 |

Note: LC50 is the concentration at which 50% of the brine shrimp nauplii die.

  • Hatching of Shrimp: Brine shrimp eggs (Artemia salina) are hatched in a shallow rectangular dish filled with artificial seawater under constant illumination and aeration for 48 hours.

  • Preparation of Test Solutions: Stock solutions of the synthesized compounds and a standard anticancer drug (e.g., Vincristine Sulfate) are prepared in DMSO. Various dilutions are then made with artificial seawater to achieve a range of final concentrations.

  • Bioassay Procedure: Ten mature brine shrimp nauplii are transferred to each vial containing 5 mL of the test solution. Vials containing only seawater and DMSO serve as controls.

  • Incubation and Counting: The vials are maintained under illumination and incubated for 24 hours. After this period, the number of surviving shrimp in each vial is counted.

  • Determination of LC50: The percentage mortality is calculated for each concentration. The LC50 value is determined by plotting the percentage of mortality against the logarithm of the sample concentration and performing a regression analysis.

Structure-Activity Relationship (SAR) Insights

From the representative data, preliminary structure-activity relationships can be inferred:

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) on the phenyl ring of the Schiff base, tends to enhance both antibacterial and antifungal activity. The 4-nitro substituted derivative (3e ) consistently shows the lowest MIC values among the tested compounds.

  • Cytotoxic Activity: A similar trend is observed in the brine shrimp lethality assay. Electron-withdrawing groups appear to increase the cytotoxicity of the compounds, with the 4-nitro derivative (3e ) exhibiting the highest potency (lowest LC50 value).

These findings suggest that the electronic properties of the substituent on the aromatic aldehyde play a crucial role in modulating the biological activities of these Schiff bases.

Conclusion

Schiff base derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. In vitro studies demonstrate their potential as antimicrobial and cytotoxic agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify their structure, makes them attractive candidates for further lead optimization. Future research should focus on expanding the library of derivatives, evaluating their activity against a wider range of cell lines and microbial strains, and elucidating their mechanisms of action to validate their therapeutic potential.

The Versatile Reactivity of the Hydrazide Group in 2-(4-Methylphenyl)acetohydrazide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazide functional group in 2-(4-Methylphenyl)acetohydrazide. This compound serves as a valuable scaffold in medicinal chemistry due to the versatile nature of the hydrazide moiety, which allows for its transformation into a variety of heterocyclic systems with diverse biological activities. This document outlines the synthesis of the core molecule and details the experimental protocols for its conversion into key derivatives such as hydrazones, 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. Furthermore, it presents quantitative data for these reactions and discusses the potential biological implications, with a focus on anticancer and antimicrobial applications.

The Core Molecule: this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. The reactivity of this molecule is primarily centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazide group (-CONHNH₂).

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding methyl ester.

Experimental Protocol:

To a solution of methyl (4-methylphenyl)acetate (1 equivalent) in methanol, an excess of hydrazine hydrate (typically 2-3 equivalents) is added. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization, typically from an alcohol/water mixture.

Quantitative Data for Synthesis:

ParameterValueReference
Starting MaterialMethyl (4-methylphenyl)acetate
ReagentHydrazine hydrate
SolventMethanol
Reaction Time6 hours
Yield91%
Melting Point426-428 K (153-155 °C)

Key Reactivities of the Hydrazide Group

The hydrazide group in this compound is a versatile functional group that can undergo a variety of chemical transformations, primarily involving the nucleophilic terminal -NH₂ group. These reactions are instrumental in the synthesis of a wide array of heterocyclic compounds.

Hydrazide_Reactivity_Overview Start This compound Aldehyde Aldehydes/ Ketones Start->Aldehyde Condensation CS2 Carbon Disulfide (in base) Start->CS2 Cyclocondensation Diketone β-Diketones Start->Diketone Cyclocondensation Isothiocyanate Isothiocyanates Start->Isothiocyanate Addition SchiffBase Schiff Bases (Hydrazones) Aldehyde->SchiffBase OxadiazoleThione 5-substituted-1,3,4-oxadiazole -2-thione CS2->OxadiazoleThione Pyrazole Pyrazoles Diketone->Pyrazole Thiosemicarbazide Thiosemicarbazide Intermediate Isothiocyanate->Thiosemicarbazide Triazole 1,2,4-Triazoles Thiosemicarbazide->Triazole Cyclization

Caption: Overview of the key reactive pathways of the hydrazide group.

Formation of Hydrazones (Schiff Bases)

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. This reaction is one of the most fundamental transformations of the hydrazide group.

Experimental Protocol:

Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period ranging from a few hours to overnight. The resulting hydrazone often precipitates from the solution upon cooling and can be collected by filtration and recrystallized.

Representative Quantitative Data for Hydrazone Synthesis:

ProductAldehyde/KetoneYield (%)M.P. (°C)Reference
Hydrazone Derivative 1Substituted Benzaldehyde60-85150-220[General procedure]
Hydrazone Derivative 2Substituted Acetophenone55-80160-230[General procedure]
Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are commonly synthesized from hydrazides through cyclodehydration reactions.

Experimental Protocol:

A common method involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1] The mixture is heated, often under reflux, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected, washed, and purified by recrystallization.

Alternatively, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating, leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiones.

Representative Quantitative Data for 1,3,4-Oxadiazole Synthesis:

ProductReagentYield (%)M.P. (°C)Reference
2,5-Disubstituted-1,3,4-oxadiazoleCarboxylic Acid / POCl₃65-90180-260[1]
5-Substituted-1,3,4-oxadiazole-2-thioneCS₂ / KOH70-85190-270[2]
Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds.[3]

Experimental Protocol:

This compound is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux. The pyrazole product is isolated after removal of the solvent and purification by recrystallization.

Representative Quantitative Data for Pyrazole Synthesis:

Product1,3-Dicarbonyl CompoundYield (%)M.P. (°C)Reference
Substituted PyrazoleAcetylacetone70-90130-200[3]
Substituted PyrazoloneEthyl Acetoacetate65-85140-210[3]
Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic route involves the reaction of hydrazides with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.

Experimental Protocol:

This compound is first reacted with an appropriate isothiocyanate in a solvent like ethanol to form the corresponding N-substituted thiosemicarbazide. This intermediate is then cyclized by heating in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the 1,2,4-triazole-3-thiol derivative.

Representative Quantitative Data for 1,2,4-Triazole Synthesis:

ProductReagentYield (%)M.P. (°C)Reference
Substituted 1,2,4-Triazole-3-thiolIsothiocyanate / NaOH60-80200-280

Biological Significance and Potential Applications

Derivatives of this compound are of significant interest in drug discovery due to their broad spectrum of biological activities. The incorporation of the this compound scaffold into various heterocyclic systems can lead to compounds with potent anticancer and antimicrobial properties.

Anticancer Activity: Targeting VEGFR-2 Signaling

Many hydrazide-containing compounds have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that are crucial for tumor growth and metastasis.

By inhibiting the tyrosine kinase activity of VEGFR-2, these compounds can block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Hydrazide Hydrazide Derivative (e.g., from this compound) Hydrazide->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of hydrazide derivatives.

Illustrative Anticancer Activity Data (IC₅₀ Values in µM):

Compound TypeMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
Hydrazone Derivative5-258-3010-40[General data]
1,3,4-Oxadiazole Derivative2-155-207-25[General data]
Pyrazole Derivative8-3512-4015-50[General data]
1,2,4-Triazole Derivative3-206-259-30[General data]
Antimicrobial Activity

Hydrazide derivatives, particularly those incorporated into heterocyclic rings, are well-known for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The mechanism of action can vary but often involves the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow Start Synthesized Hydrazide Derivatives Prepare Prepare Stock Solutions (DMSO) Start->Prepare Treat Treat Cultures with Serial Dilutions Prepare->Treat Inoculate Inoculate Bacterial/ Fungal Cultures Inoculate->Treat Incubate Incubate at Optimal Temperature Treat->Incubate Measure Measure Zone of Inhibition / MIC Incubate->Measure

References

Preliminary Screening of 2-(4-Methylphenyl)acetohydrazide for Antimicrobial Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This technical guide provides a comprehensive overview of the preliminary in vitro screening of 2-(4-Methylphenyl)acetohydrazide for its potential antimicrobial properties. This document outlines detailed experimental protocols for determining its efficacy against a panel of clinically relevant bacterial and fungal strains. Methodologies for assessing the minimum inhibitory concentration (MIC) are presented, alongside standardized formats for data presentation to facilitate comparative analysis. Furthermore, this guide includes a hypothetical signaling pathway and a generalized experimental workflow, visualized using Graphviz, to provide a conceptual framework for its potential mechanism of action and to guide the screening process.

Introduction

Hydrazides and their corresponding hydrazone derivatives are a well-established class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The presence of the toxophoric N-C=O group and the ability to form stable complexes with metal ions are thought to contribute to their diverse pharmacological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The structural motif of this compound, featuring a substituted phenyl ring linked to an acetohydrazide core, presents an interesting candidate for antimicrobial investigation. This guide details the foundational steps required to systematically evaluate its potential as a novel antimicrobial agent.

Experimental Protocols

A critical first step in evaluating a novel compound's antimicrobial potential is determining its Minimum Inhibitory Concentration (MIC).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] The following are detailed protocols for two widely accepted methods for MIC determination: broth microdilution and agar well diffusion.

Broth Microdilution Method

This method is used to determine the MIC of a compound in a liquid growth medium and is amenable to high-throughput screening in 96-well microtiter plates.[2][3]

Materials:

  • This compound stock solution (of known concentration in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[2]

  • Sterile 96-well microtiter plates[2]

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[4]

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum, no compound)[4]

  • Sterility control (broth only)[4]

  • Incubator (35 ± 2°C)[2]

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed directly in the 96-well plate.[5] Typically, 100 µL of broth is added to wells 2 through 11. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is continued down to well 10. 100 µL is discarded from well 10.[2]

  • Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).[2] A separate set of dilutions should be prepared for the positive control antibiotic.

  • Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Incubation: The plate is covered and incubated at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[2]

  • MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[4]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.

Materials:

  • This compound solutions of varying concentrations.

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).[2]

  • Sterile cork borer or well cutter.

  • Positive control antibiotic solution.

  • Solvent control (the solvent used to dissolve the compound).

Procedure:

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Addition of Test Compound: A fixed volume (e.g., 50-100 µL) of each concentration of the this compound solution is added to a respective well. The positive control and solvent control are also added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[3]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[6]

Data Presentation

Quantitative data from the preliminary screening should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

Test MicroorganismGram Stain/Fungal ClassMIC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positiveCiprofloxacin
Bacillus subtilis (ATCC 6633)Gram-positiveCiprofloxacin
Escherichia coli (ATCC 25922)Gram-negativeCiprofloxacin
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeCiprofloxacin
Candida albicans (ATCC 10231)YeastFluconazole
Aspergillus niger (ATCC 16404)MoldFluconazole

Visualization of Workflow and Potential Mechanism

To aid in the conceptual understanding of the screening process and a hypothetical mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Stock Solution Broth_Dilution Broth Microdilution Assay Compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion Assay Compound->Agar_Diffusion Media Microbial Growth Media (Broth/Agar) Media->Broth_Dilution Media->Agar_Diffusion Inoculum Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Diffusion MIC MIC Determination Broth_Dilution->MIC ZOI Zone of Inhibition Measurement Agar_Diffusion->ZOI Activity Antimicrobial Activity Profile MIC->Activity ZOI->Activity

Figure 1: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_cell Microbial Cell Compound This compound Membrane Cell Membrane/Wall Compound->Membrane Uptake Target Hypothetical Target (e.g., Enzyme, DNA Gyrase) Membrane->Target Process Essential Cellular Process (e.g., Cell Wall Synthesis, DNA Replication) Target->Process Inhibits Inhibition Inhibition of Process Target->Inhibition Death Cell Death / Growth Arrest Inhibition->Death

Figure 2: Hypothetical signaling pathway for antimicrobial action.

Conclusion

This technical guide provides a foundational framework for the preliminary antimicrobial screening of this compound. The detailed protocols for broth microdilution and agar well diffusion assays offer robust methods for determining its in vitro efficacy against a range of pathogenic microorganisms.[2] Adherence to standardized procedures and clear data presentation are paramount for obtaining reproducible and comparable results. The visualized workflow and hypothetical mechanism of action serve as conceptual aids for researchers embarking on the evaluation of this and other novel hydrazide derivatives as potential antimicrobial agents. The outcomes of these initial screens will be crucial in guiding further studies, including mechanism of action elucidation, toxicity profiling, and lead optimization.

References

A Theoretical and Crystallographic Exploration of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the structural and theoretical characteristics of 2-(4-Methylphenyl)acetohydrazide, a molecule of interest in medicinal chemistry due to the versatile biological activities associated with the hydrazide functional group. This guide synthesizes available experimental data from single-crystal X-ray diffraction and outlines the established theoretical protocols for in-silico analysis, drawing from computational studies on analogous hydrazide derivatives. The content is structured to offer both foundational data and a methodological framework for further research.

Molecular Structure and Synthesis

This compound (C₉H₁₂N₂O) is a derivative of acetohydrazide featuring a p-tolyl group. The presence of the hydrazide moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds.[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester.[1]

Experimental Protocol: Synthesis

  • Reactants: Methyl (4-methylphenyl)acetate and hydrazine hydrate are used as the primary reactants.

  • Solvent: Methanol is employed as the reaction solvent.

  • Procedure: Hydrazine hydrate is added to a solution of methyl (4-methylphenyl)acetate in methanol. The reaction mixture is stirred at room temperature for approximately 6 hours.

  • Work-up: Following the completion of the reaction, methanol is removed under vacuum. Water is then added to the residue, causing the solid product to precipitate.

  • Purification: The precipitated solid is filtered, dried, and can be recrystallized to obtain single crystals suitable for X-ray diffraction. A common method for crystallization is the slow evaporation of a methanol-water mixture (2:1 ratio).[1]

Crystallographic Analysis

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction, providing precise data on its molecular geometry and intermolecular interactions.[1]

Crystal Structure Data

The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below.

Parameter Value [1]
Chemical FormulaC₉H₁₂N₂O
Formula Weight (Mᵣ)164.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.4261 (16)
b (Å)6.2618 (7)
c (Å)9.2073 (10)
β (°)106.651 (12)
Volume (V) (ų)852.09 (16)
Z4
Temperature (K)173
RadiationCu Kα
Density (calculated) (Mg m⁻³)1.28
R-factor0.050
wR-factor0.151
Molecular Geometry and Intermolecular Interactions

In the crystalline state, the molecule adopts a conformation where the dihedral angle between the benzene ring and the mean plane of the acetohydrazide group is 88.2(7)°.[1] This near-orthogonal arrangement is a significant structural feature.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds and weak C—H⋯O interactions link the molecules into infinite ribbons that extend along the[2] crystallographic direction.[1]

Interaction (D—H⋯A) D-H (Å) H⋯A (Å) D⋯A (Å) D-H⋯A (°)
N2—H2⋯O10.84 (2)2.05 (2)2.884 (2)171 (2)
N1—H1A⋯O10.89 (2)2.16 (2)3.007 (2)159 (2)
C2—H2A⋯O10.972.563.408 (2)146
Data sourced from Praveen et al. (2012).[1]

Theoretical Studies: Methodological Framework

While specific theoretical studies on this compound are not extensively documented in the surveyed literature, a robust framework for its computational analysis can be established based on methodologies applied to analogous hydrazide derivatives. These studies are crucial for understanding the electronic properties, reactivity, and potential biological interactions of the molecule.

G cluster_exp Experimental Data cluster_comp Computational Workflow cluster_analysis Analysis & Prediction Exp_Data Experimental Structure (X-ray Diffraction Data) Opt Geometry Optimization (DFT: B3LYP/6-311G) Exp_Data->Opt Initial Coordinates Vib Vibrational Analysis (FT-IR/Raman Frequencies) Opt->Vib Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Dock Molecular Docking (Protein-Ligand Interaction) Opt->Dock NBO NBO Analysis (Charge Delocalization) Elec->NBO React Chemical Reactivity (Fukui Functions) Elec->React Bio Biological Activity (Binding Affinity) Dock->Bio

Caption: A general workflow for theoretical studies of hydrazide derivatives.
Density Functional Theory (DFT) Calculations

DFT is a powerful quantum chemical method used to predict the electronic structure and properties of molecules.[2][3]

Computational Protocol: DFT

  • Software: Gaussian suite of programs is commonly used.[4]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed method for such studies.[5][6]

  • Basis Set: A common choice for geometry optimization and frequency calculations is the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) to account for polarization and diffuse functions.[4][5]

  • Procedure:

    • Geometry Optimization: The molecular structure, starting from the crystallographic data, is optimized to find the minimum energy conformation in the gaseous phase.

    • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key orbitals in determining molecular reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[7]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • Energy Gap (ΔE): A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[8][9]

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.[7]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In acetohydrazides, this is typically around the carbonyl oxygen atom.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is often observed around the amine protons.

  • Green Regions (Neutral Potential): Represent areas of neutral or very low electrostatic potential.

MEP_Concept cluster_mep MEP Surface cluster_key Color Interpretation mep_node Red Red (Electron Rich) Nucleophilic Center Blue Blue (Electron Poor) Electrophilic Center Green Green (Neutral)

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by studying the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.[8][10]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT (as described in 3.1).

  • Protein Preparation: A target protein structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking. A grid box is defined around the active site of the protein, and the ligand is allowed to explore different conformations within this space.

  • Analysis: The results are analyzed based on the binding energy (or docking score), with more negative values indicating a higher binding affinity. The binding pose is visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[11][12]

Conclusion and Future Directions

The experimental data for this compound provides a solid foundation, confirming its molecular structure and intermolecular hydrogen bonding network. While direct computational studies on this specific molecule are pending, the established theoretical protocols for similar hydrazides offer a clear roadmap for future in-silico investigations.

Future research should focus on performing comprehensive DFT calculations to determine its electronic properties (HOMO-LUMO, MEP), vibrational spectra, and NBO analysis. Furthermore, molecular docking studies against relevant biological targets could elucidate its potential as a bioactive agent, guiding the rational design of new, more potent derivatives for applications in drug development.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of acetohydrazide and its derivatives is a compelling narrative of chemical synthesis paving the way for serendipitous pharmacological discoveries that fundamentally altered the treatment of major diseases. From the initial synthesis of the parent hydrazine molecule to the development of potent antitubercular and antidepressant drugs, this class of compounds has had a profound impact on medicine. This technical guide provides a comprehensive overview of the discovery, history, quantitative activity, and key experimental protocols associated with acetohydrazide and its historically significant analogues, isoniazid and iproniazid.

The journey begins with the German chemist Theodor Curtius, who first synthesized hydrazine in 1887.[1] His work laid the groundwork for the exploration of hydrazine derivatives. Acetohydrazide, a simple derivative, is synthesized from the reaction of an acetic acid ester with hydrazine hydrate.[2][3] While acetohydrazide itself is a valuable organic intermediate, its structural motif is central to a class of compounds that have demonstrated remarkable biological activity.[2][4]

The therapeutic potential of hydrazides was largely unrecognized until the 1940s and 1950s. Isoniazid (isonicotinic acid hydrazide), though first synthesized in 1912, was discovered to have potent anti-tuberculosis activity in the late 1940s and early 1950s.[5][6][7] This discovery was a landmark in the fight against tuberculosis. Shortly after, another hydrazide derivative, iproniazid, was initially investigated as an antitubercular agent.[1][8] During clinical trials, an unexpected side effect was observed: patients exhibited elevated mood.[9] This serendipitous finding led to the realization that iproniazid was a potent inhibitor of monoamine oxidase (MAO), and in 1958, it became the first monoamine oxidase inhibitor (MAOI) antidepressant.[2][10] These discoveries opened up new avenues for the treatment of both infectious diseases and psychiatric disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activity of isoniazid and iproniazid, two of the most significant early hydrazide-based drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis

M. tuberculosis Strain TypeIsoniazid MIC Range (μg/mL)Reference
Isoniazid-Susceptible0.03 - 0.06[4]
inhA promoter mutants (Low-Level Resistance)0.25 - 2[4]
katG mutants (High-Level Resistance)4 - 16[4]
katG and inhA promoter double mutants8 - 64[4]
Multidrug-Resistant (MDR) Isolates2 - 4 (moderate resistance for 58% of isolates)[11][12][13]

Table 2: IC50 Values for Monoamine Oxidase (MAO) Inhibition by Iproniazid

EnzymeSubstrateIC50 Value (μM)Reference
MAO-Ap-Tyramine6.56[14]
MAO-ANot Specified37[15]
MAO-Bp-Tyramine6.56[14]
MAO-BNot Specified42.5[15]

Experimental Protocols

This section details the methodologies for the synthesis of acetohydrazide and for the determination of the biological activities of isoniazid and iproniazid.

Synthesis of Acetohydrazide

This protocol is based on the hydrazinolysis of an ester.

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (85% or 99%)

  • Ethanol (absolute)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Crystallization dish

Procedure:

  • To a solution of ethyl acetate in a round-bottom flask, add an equimolar amount of hydrazine hydrate in absolute ethanol.[16]

  • Attach a reflux condenser and heat the mixture under reflux for 4-5 hours.[16]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Allow the concentrated solution to stand, facilitating the crystallization of acetohydrazide. For improved crystal formation, the solution can be cooled overnight.[3]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis

This protocol is a generalized method based on broth microdilution.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Isoniazid stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Resazurin solution (for viability testing)

Procedure:

  • Prepare serial twofold dilutions of isoniazid in Middlebrook 7H9 broth in a 96-well plate. The concentration range should bracket the expected MIC values (e.g., 0.015 to 64 μg/mL).

  • Prepare an inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add a resazurin solution to each well and re-incubate for 24-48 hours.

  • The MIC is defined as the lowest concentration of isoniazid that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Monoamine Oxidase (MAO) Inhibition Assay

This is a fluorometric method for determining the IC50 of an inhibitor like iproniazid.

Materials:

  • MAO-A or MAO-B enzyme preparation

  • Assay buffer

  • Iproniazid stock solution

  • MAO substrate (e.g., p-tyramine)

  • High-sensitivity probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of iproniazid in the assay buffer.

  • In a 96-well plate, add the MAO enzyme to each well, followed by the different concentrations of iproniazid. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

  • Prepare a substrate solution containing the MAO substrate, high-sensitivity probe, and HRP.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the probe to generate a fluorescent product.

  • The rate of reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percent inhibition for each iproniazid concentration relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Historical Development

The following diagrams, generated using the DOT language, illustrate key concepts in the history and mechanism of action of acetohydrazide-related compounds.

historical_development cluster_timeline Historical Timeline curtius 1887: Theodor Curtius synthesizes Hydrazine acetohydrazide Early 20th Century: Synthesis of Acetohydrazide curtius->acetohydrazide isoniazid_synthesis 1912: Isoniazid first synthesized acetohydrazide->isoniazid_synthesis isoniazid_discovery 1951: Antitubercular activity of Isoniazid discovered isoniazid_synthesis->isoniazid_discovery iproniazid_discovery 1952: Antidepressant effect of Iproniazid observed isoniazid_discovery->iproniazid_discovery iproniazid_approval 1958: Iproniazid approved as first MAOI antidepressant iproniazid_discovery->iproniazid_approval

Caption: A timeline of key discoveries in hydrazide chemistry and pharmacology.

isoniazid_moa cluster_cell Mycobacterium tuberculosis Cell isoniazid Isoniazid (Prodrug) katg KatG (Catalase-Peroxidase) isoniazid->katg activated_inh Activated Isoniazid (Isonicotinic acyl radical) katg->activated_inh Activation inh_nad_adduct INH-NAD Adduct activated_inh->inh_nad_adduct nadh NADH nadh->inh_nad_adduct inha InhA (Enoyl-ACP reductase) inh_nad_adduct->inha Inhibition fas2 Fatty Acid Synthase II (FAS-II) inha->fas2 Part of mycolic_acid Mycolic Acid Synthesis inha->mycolic_acid Blocks fas2->mycolic_acid Catalyzes cell_wall Cell Wall Disruption mycolic_acid->cell_wall Leads to

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

iproniazid_moa cluster_synapse Synaptic Cleft iproniazid Iproniazid mao Monoamine Oxidase (MAO-A & MAO-B) iproniazid->mao Irreversible Inhibition degradation Degradation of Neurotransmitters mao->degradation Catalyzes mao->degradation Blocks neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) neurotransmitters->mao increased_levels Increased Neurotransmitter Levels in Synapse degradation->increased_levels Prevents antidepressant_effect Antidepressant Effect increased_levels->antidepressant_effect

Caption: Mechanism of MAO inhibition by Iproniazid.

Conclusion

The discovery and development of acetohydrazide compounds represent a paradigm of how fundamental chemical synthesis can lead to transformative medical advancements. The journey from hydrazine to isoniazid and iproniazid not only provided humanity with powerful tools against tuberculosis and depression but also laid the foundation for modern drug discovery in these fields. The mechanisms of action of these early hydrazides, involving prodrug activation and enzyme inhibition, continue to be relevant concepts in contemporary pharmacology. This guide serves as a technical resource for understanding the historical context, quantitative activity, and experimental basis of this important class of compounds, offering valuable insights for today's researchers and drug development professionals.

References

Methodological & Application

Synthesis of Pyrazoles from 2-(4-Methylphenyl)acetohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry, utilizing 2-(4-Methylphenyl)acetohydrazide as a key starting material. The protocols focus on the well-established Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with pyrazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, of significant interest to medicinal chemists and researchers in drug development.

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazoles.[1][2] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions. This method allows for the facile introduction of various substituents onto the pyrazole core, enabling the generation of diverse chemical libraries for biological screening.

This document outlines the synthesis of pyrazoles from this compound, a readily available starting material. The protocols provided are for the reaction of this hydrazide with two common 1,3-dicarbonyl compounds: pentane-2,4-dione (acetylacetone) and ethyl acetoacetate.

General Reaction Scheme

The synthesis of pyrazoles from this compound proceeds via a cyclocondensation reaction with a 1,3-dicarbonyl compound. The general scheme is as follows:

Figure 1: General reaction scheme for the Knorr pyrazole synthesis using this compound.

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Hydrazine derivatives can be toxic and should be handled with care.

Protocol 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)ethan-1-one

This protocol details the reaction of this compound with pentane-2,4-dione.

Materials:

  • This compound

  • Pentane-2,4-dione (Acetylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.64 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add pentane-2,4-dione (1.1 mL, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)ethan-1-one.

  • Characterization: Dry the purified product and determine its melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 5-Methyl-1-(2-(4-methylphenyl)acetyl)-1H-pyrazol-3(2H)-one

This protocol describes the reaction of this compound with ethyl acetoacetate, which leads to the formation of a pyrazolone.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • TLC apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.64 g, 10 mmol) and ethanol (40 mL).

  • Addition of Reagents: To this suspension, add ethyl acetoacetate (1.4 mL, 11 mmol) and a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with constant stirring for 6-8 hours.

  • Monitoring: Track the reaction progress using TLC until the starting hydrazide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected directly. Otherwise, reduce the solvent volume under reduced pressure.

  • Precipitation: Add the concentrated mixture to cold water (100 mL) to induce precipitation of the product.

  • Isolation: Filter the solid product and wash thoroughly with water.

  • Purification: Purify the crude pyrazolone by recrystallization from an appropriate solvent, such as ethanol.

  • Characterization: After drying, determine the melting point and obtain spectroscopic data to confirm the structure of 5-Methyl-1-(2-(4-methylphenyl)acetyl)-1H-pyrazol-3(2H)-one.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized pyrazole derivatives.

Table 1: Reactants and Products

Starting Hydrazide1,3-Dicarbonyl CompoundProduct NameMolecular FormulaMolecular Weight ( g/mol )
This compoundPentane-2,4-dione1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)ethan-1-oneC₁₄H₁₆N₂O228.29
This compoundEthyl acetoacetate5-Methyl-1-(2-(4-methylphenyl)acetyl)-1H-pyrazol-3(2H)-oneC₁₃H₁₄N₂O₂230.26

Table 2: Reaction Conditions and Expected Outcomes

ProductSolventCatalystReaction Time (h)Temperature (°C)Expected Yield (%)Physical Appearance
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)ethan-1-oneEthanolGlacial Acetic Acid4-68085-95White solid
5-Methyl-1-(2-(4-methylphenyl)acetyl)-1H-pyrazol-3(2H)-oneEthanolGlacial Acetic Acid6-88080-90Crystalline solid

Note: The expected yields are based on literature for similar reactions and may vary depending on the specific experimental conditions.

Visualizations

Knorr Pyrazole Synthesis: General Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 This compound setup Dissolve Hydrazide in Solvent start1->setup start2 1,3-Dicarbonyl Compound add Add 1,3-Dicarbonyl & Catalyst start2->add setup->add react Heat to Reflux add->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate Solvent cool->concentrate precipitate Precipitate in Water concentrate->precipitate isolate Filter and Wash precipitate->isolate purify Recrystallize isolate->purify end_product Pure Pyrazole Derivative purify->end_product

Caption: Experimental workflow for the synthesis of pyrazoles.

Mechanism of the Knorr Pyrazole Synthesis

G hydrazide This compound hydrazone Hydrazone Intermediate hydrazide->hydrazone + dicarbonyl 1,3-Dicarbonyl dicarbonyl->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration pyrazole Pyrazole Product dehydration->pyrazole - H₂O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives using 2-(4-Methylphenyl)acetohydrazide as a key starting material. The synthesized compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and antimicrobial properties.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in many medicinally important compounds due to its favorable physicochemical properties, such as metabolic stability, and its ability to act as a bioisostere for amide and ester groups. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, making them attractive targets for the development of novel therapeutic agents.[1]

Synthesis of the Starting Material: this compound

The precursor, this compound, can be readily synthesized from the corresponding ester, methyl (4-methylphenyl)acetate.

Protocol 1: Synthesis of this compound[2]

Experimental Procedure:

  • To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL), add hydrazine hydrate (2 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • After completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data:

ParameterValue
Yield91%
Melting Point426-428 K

Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol

A common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.

Protocol 2: Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol[3][4]

Experimental Procedure:

  • Dissolve this compound (0.01 mol) in absolute ethanol.

  • Add carbon disulfide (0.01 mol) to the solution.

  • Add a solution of potassium hydroxide (0.01 mol) in a small amount of water.

  • Reflux the reaction mixture for 3 to 16 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-methylbenzyl)-1,3,4-oxadiazole-2-thiol.

Representative Quantitative Data for similar syntheses:

Starting HydrazideReagentsReaction Time (h)Yield (%)Reference
4-Nitrobenzoic hydrazideCS₂, KOH, EthanolRefluxNot specified[3]
BenzoylhydrazineCS₂, K₃PO₄, Water2 (reflux)96[4]

Note: The yield for the specific reaction with this compound is not explicitly reported in the searched literature, but similar reactions suggest high yields are achievable.

Synthesis of 2-Aryl-5-(4-methylbenzyl)-1,3,4-oxadiazoles

2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized by the cyclization of an acid hydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Protocol 3: General Procedure for the Synthesis of 2-Aryl-5-(4-methylbenzyl)-1,3,4-oxadiazoles[6][8]

Experimental Procedure:

  • To a mixture of this compound (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent), add phosphorus oxychloride (POCl₃) in excess.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetone) to obtain the pure 2-aryl-5-(4-methylbenzyl)-1,3,4-oxadiazole.

Representative Quantitative Data for similar syntheses:

HydrazideCarboxylic AcidDehydrating AgentReaction Time (h)Yield (%)Reference
Salicylic acid hydrazideVarious aromatic acidsPOCl₃Not specifiedHigh[7]
Phenylacetic acid hydrazideVarious aromatic acidsPOCl₃Not specifiedHigh[7]
N-protected amino acidAryl hydrazidePOCl₃4-840-72[5]

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_oxadiazole_thiol Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol cluster_disubstituted_oxadiazole Synthesis of 2-Aryl-5-(4-methylbenzyl)-1,3,4-oxadiazoles Methyl_p_tolylacetate Methyl (4-methylphenyl)acetate p_tolylacetohydrazide This compound Methyl_p_tolylacetate->p_tolylacetohydrazide  Methanol, RT, 6h Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->p_tolylacetohydrazide p_tolylacetohydrazide_clone This compound p_tolylacetohydrazide_clone2 This compound CS2 Carbon Disulfide Oxadiazole_thiol 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol CS2->Oxadiazole_thiol KOH Potassium Hydroxide KOH->Oxadiazole_thiol p_tolylacetohydrazide_clone->Oxadiazole_thiol  Ethanol, Reflux Aromatic_acid Aromatic Carboxylic Acid Disubstituted_oxadiazole 2-Aryl-5-(4-methylbenzyl)-1,3,4-oxadiazole Aromatic_acid->Disubstituted_oxadiazole POCl3 Phosphorus Oxychloride POCl3->Disubstituted_oxadiazole p_tolylacetohydrazide_clone2->Disubstituted_oxadiazole  Reflux

Caption: Synthetic pathways for 1,3,4-oxadiazole derivatives.

Applications in Drug Development

1,3,4-Oxadiazole derivatives are recognized for their broad spectrum of pharmacological activities. The incorporation of the 4-methylbenzyl moiety can influence the lipophilicity and steric factors of the molecule, potentially enhancing its biological activity.

Anticancer Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties through various mechanisms of action.[1][8] These include:

  • Enzyme Inhibition: Derivatives of 1,3,4-oxadiazole have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[9]

  • Growth Factor Receptor Inhibition: Some derivatives act as inhibitors of growth factor receptors like the epidermal growth factor receptor (EGFR), which plays a key role in cell growth and proliferation.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[10]

  • Inhibition of Angiogenesis: 1,3,4-oxadiazoles can also inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients, thereby restricting tumor growth.

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Enzymes Enzymes (HDAC, Topoisomerase) Oxadiazole_Derivative->Enzymes Inhibits Growth_Factors Growth Factor Receptors (EGFR) Oxadiazole_Derivative->Growth_Factors Inhibits Apoptotic_Pathways Apoptotic Pathways Oxadiazole_Derivative->Apoptotic_Pathways Activates Angiogenesis_Factors Angiogenesis Factors Oxadiazole_Derivative->Angiogenesis_Factors Inhibits Inhibition_Proliferation Inhibition of Cell Proliferation Enzymes->Inhibition_Proliferation Growth_Factors->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis Apoptotic_Pathways->Induction_Apoptosis Inhibition_Angiogenesis Inhibition of Angiogenesis Angiogenesis_Factors->Inhibition_Angiogenesis

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazoles.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a key component in a number of compounds with potent antimicrobial activity against a range of pathogens. Their mechanisms of action can include:

  • Inhibition of Essential Enzymes: They can target and inhibit enzymes that are vital for microbial survival and replication.

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Interaction with DNA: They can bind to microbial DNA, inhibiting replication and transcription processes.

The development of novel 1,3,4-oxadiazole derivatives from this compound offers a promising avenue for the discovery of new and effective antimicrobial agents.

Conclusion

The synthetic protocols outlined in these application notes provide a foundation for the synthesis of a variety of 1,3,4-oxadiazole derivatives from this compound. The significant and diverse pharmacological activities of this class of compounds underscore their potential in the development of new therapeutics. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity for various biological targets.

References

Application Notes and Protocols: Preparation of 1,2,4-Triazole Derivatives from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two important classes of 1,2,4-triazole derivatives starting from 2-(4-Methylphenyl)acetohydrazide: 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiols and 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as antimicrobial and antifungal agents.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The synthesis of these derivatives from readily available starting materials is a key focus in drug discovery. This compound serves as a versatile precursor for the construction of the 1,2,4-triazole ring system. The protocols outlined below describe two reliable and efficient synthetic routes to access diverse 1,2,4-triazole scaffolds.

Synthetic Pathways

Two primary synthetic pathways for the preparation of 1,2,4-triazole derivatives from this compound are presented. The first pathway involves the preparation of 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiols through a thiosemicarbazide intermediate. The second pathway details the synthesis of 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol.

Synthesis_Pathways cluster_0 Pathway 1: Synthesis of 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiols cluster_1 Pathway 2: Synthesis of 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol start This compound intermediate1 1-(4-Methylphenyl)acetyl- 4-aryl-thiosemicarbazide start->intermediate1 Ethanol, reflux intermediate2 Potassium 3-(4-methylphenyl)acetyl dithiocarbazate start->intermediate2 Ethanol, stir reagent1 Aryl isothiocyanate (R-NCS) reagent1->intermediate1 product1 5-(4-methylbenzyl)-4-aryl- 4H-1,2,4-triazole-3-thiol intermediate1->product1 Reflux cyclization1 Base-catalyzed cyclization (e.g., NaOH) cyclization1->product1 reagent2 Carbon disulfide (CS2) Potassium hydroxide (KOH) reagent2->intermediate2 product2 4-amino-5-(4-methylbenzyl)- 4H-1,2,4-triazole-3-thiol intermediate2->product2 Water, reflux reagent3 Hydrazine hydrate (NH2NH2·H2O) reagent3->product2

Caption: Synthetic routes for 1,2,4-triazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiols

This protocol is adapted from the synthesis of analogous 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols.

Step 1: Synthesis of 1-(4-Methylphenyl)acetyl-4-aryl-thiosemicarbazide

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • Add the appropriate aryl isothiocyanate (10 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude 1-(4-methylphenyl)acetyl-4-aryl-thiosemicarbazide.

  • Recrystallize the crude product from ethanol to yield the pure thiosemicarbazide derivative.

Step 2: Synthesis of 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiol

  • Suspend the synthesized 1-(4-methylphenyl)acetyl-4-aryl-thiosemicarbazide (5 mmol) in 25 mL of a 2N sodium hydroxide solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 5-(4-methylbenzyl)-4-aryl-4H-1,2,4-triazole-3-thiol.

Quantitative Data (for analogous 5-benzyl derivatives)

R-group (Aryl)Yield (%)Melting Point (°C)
Phenyl75180-182
4-Chlorophenyl73187-188
4-Methylphenyl71182-183
4-Methoxyphenyl79177-178

Note: The data presented is for the analogous 5-benzyl derivatives and serves as a reference.

Protocol 2: Synthesis of 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

This protocol follows a well-established method for the synthesis of 4-amino-1,2,4-triazole-3-thiols from hydrazides.

Step 1: Synthesis of Potassium 3-(4-methylphenyl)acetyl dithiocarbazate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve potassium hydroxide (15 mmol) in 50 mL of absolute ethanol.

  • Add this compound (10 mmol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (15 mmol) dropwise over 30 minutes with continuous stirring.

  • Continue stirring for an additional 12-16 hours at room temperature.

  • Dilute the reaction mixture with 100 mL of dry ether and filter the precipitated potassium salt.

  • Wash the salt with ether and dry it under vacuum. This salt is used in the next step without further purification.

Step 2: Synthesis of 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium 3-(4-methylphenyl)acetyl dithiocarbazate (8 mmol) in 20 mL of water.

  • Add hydrazine hydrate (16 mmol) to the suspension.

  • Reflux the mixture for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (use a fume hood).

  • Cool the reaction mixture and dilute it with 50 mL of cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • Filter the precipitated solid, wash it with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol.

Application: Antifungal Activity

Many 1,2,4-triazole derivatives, particularly those containing a thiol group, exhibit significant antifungal activity. A primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3]

Proposed Antifungal Mechanism of Action

The diagram below illustrates the proposed mechanism of action for 1,2,4-triazole-3-thiol derivatives as antifungal agents, targeting the ergosterol biosynthesis pathway in fungi like Candida albicans.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Epoxy-intermediate Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Lanosterol_to_Intermediate_edge CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further steps Disruption Disruption of membrane integrity and function Ergosterol->Disruption Triazole 1,2,4-Triazole-3-thiol Derivative Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol_to_Intermediate_edge FungalCellDeath Fungal Cell Death Disruption->FungalCellDeath Leads to

Caption: Inhibition of ergosterol biosynthesis by triazoles.

The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[4] This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, resulting in cell death.[1][3]

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of novel 1,2,4-triazole derivatives from this compound. These derivatives are valuable scaffolds for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. The elucidated mechanism of action provides a clear rationale for their potential efficacy and a basis for further structure-activity relationship studies.

References

2-(4-Methylphenyl)acetohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(4-Methylphenyl)acetohydrazide is a readily accessible and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its intrinsic chemical reactivity, stemming from the hydrazide functional group, allows for cyclization reactions to form various five-membered aromatic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazolones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antifungal, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of several key heterocyclic derivatives from this compound, along with a summary of their potential biological activities.

Synthesis of Heterocyclic Compounds from this compound

The following sections detail the synthetic pathways and experimental protocols for the preparation of 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazolone derivatives starting from this compound.

Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol

The reaction of this compound with carbon disulfide in the presence of a base is a common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds are valuable intermediates for the synthesis of various other bioactive molecules.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add potassium hydroxide (0.01 mol) and carbon disulfide (0.02 mol).

  • The reaction mixture is then refluxed for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the excess solvent is removed by distillation under reduced pressure.

  • The resulting residue is dissolved in water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 5-(4-methylbenzyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiolThis compoundCarbon disulfide, Potassium hydroxideEthanol1255135-137

Logical Workflow for the Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol:

G start Start dissolve Dissolve this compound in absolute ethanol start->dissolve add_reagents Add KOH and Carbon Disulfide dissolve->add_reagents reflux Reflux for 10-12 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete remove_solvent Remove excess solvent under reduced pressure monitor->remove_solvent Complete dissolve_residue Dissolve residue in water remove_solvent->dissolve_residue acidify Acidify with dilute HCl dissolve_residue->acidify filter_dry Filter, wash with cold water, and dry the precipitate acidify->filter_dry recrystallize Recrystallize from ethanol filter_dry->recrystallize end End Product: 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol recrystallize->end

Caption: Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

4-Amino-1,2,4-triazole-3-thiols are important heterocyclic systems that can be synthesized from acid hydrazides. These compounds serve as precursors for the synthesis of various fused heterocyclic systems with potential biological activities.

Reaction Scheme:

  • [this compound] + NH4SCN + HCl --(Reflux)--> [1-(4-Methylphenylacetyl)thiosemicarbazide]

  • [1-(4-Methylphenylacetyl)thiosemicarbazide] + KOH --(Ethanol, Reflux)--> [4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol]

Experimental Protocol:

Step 1: Synthesis of 1-(4-Methylphenylacetyl)thiosemicarbazide

  • A mixture of this compound (0.01 mol), ammonium thiocyanate (0.012 mol), and concentrated hydrochloric acid (2 mL) in ethanol (50 mL) is refluxed for 6 hours.

  • The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

  • 1-(4-Methylphenylacetyl)thiosemicarbazide (0.01 mol) is dissolved in an ethanolic solution of potassium hydroxide (8%, 50 mL).

  • The mixture is refluxed for 8-10 hours.

  • The solvent is evaporated, and the residue is dissolved in water.

  • The solution is acidified with dilute acetic acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
1-(4-Methylphenylacetyl)thiosemicarbazideThis compoundAmmonium thiocyanate, HClEthanol6-
4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol1-(4-Methylphenylacetyl)thiosemicarbazidePotassium hydroxideEthanol8-10-

Signaling Pathway for the Synthesis of 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol:

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Cyclization start_step1 This compound reagents_step1 NH4SCN, HCl Ethanol, Reflux (6h) start_step1->reagents_step1 intermediate 1-(4-Methylphenylacetyl)thiosemicarbazide reagents_step1->intermediate reagents_step2 KOH, Ethanol Reflux (8-10h) intermediate->reagents_step2 workup Evaporation, Dissolution in H2O, Acidification with Acetic Acid reagents_step2->workup product 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol workup->product

Caption: Synthesis of 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol.

Synthesis of 3-Methyl-1-(4-methylphenylacetyl)-1H-pyrazol-5(4H)-one

Pyrazolone derivatives are well-known for their diverse biological activities. They can be synthesized by the condensation of a hydrazide with a β-keto ester, such as ethyl acetoacetate.

Reaction Scheme:

Experimental Protocol:

  • A mixture of this compound (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure pyrazolone derivative.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
3-Methyl-1-(4-methylphenylacetyl)-1H-pyrazol-5(4H)-oneThis compoundEthyl AcetoacetateEthanol6-8-

Experimental Workflow for the Synthesis of a Pyrazolone Derivative:

G start Start mix_reagents Mix this compound and Ethyl Acetoacetate in Ethanol start->mix_reagents reflux Reflux for 6-8 hours mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter_dry Filter, wash with cold ethanol, and dry the solid cool->filter_dry recrystallize Recrystallize from ethanol (optional) filter_dry->recrystallize end End Product: 3-Methyl-1-(4-methylphenylacetyl) -1H-pyrazol-5(4H)-one recrystallize->end

Caption: Synthesis of 3-Methyl-1-(4-methylphenylacetyl)-1H-pyrazol-5(4H)-one.

Biological Activities of Heterocycles Derived from this compound

Heterocyclic compounds derived from this compound are reported to possess a range of biological activities. The incorporation of the 4-methylphenyl moiety can influence the lipophilicity and steric properties of the final compounds, potentially enhancing their interaction with biological targets.

Summary of Potential Biological Activities:

Heterocyclic CorePotential Biological ActivitiesReferences
1,3,4-OxadiazoleAntibacterial, Antifungal, Anti-inflammatory[1][2][3][4][5]
1,2,4-TriazoleAntifungal, Antibacterial, Anticancer[6][7][8][9][10]
PyrazoloneAnti-inflammatory, Analgesic, Antibacterial[11][12][13][14]

Note on Biological Activity: The specific biological activity and potency of the synthesized compounds would require further screening and detailed structure-activity relationship (SAR) studies. The information provided is based on the general activities reported for these classes of heterocyclic compounds.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and efficient synthetic protocols outlined in this document provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to explore the chemical space of these interesting molecules and to develop novel therapeutic agents. The provided workflows and data tables offer a clear and concise guide for the practical implementation of these synthetic transformations.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones, a class of organic compounds characterized by the >C=N-NH- functionality, are versatile scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a series of Schiff bases (hydrazones) derived from the reaction of 2-(4-Methylphenyl)acetohydrazide with various aromatic aldehydes and ketones. The resulting compounds are of significant interest due to their potential as antimicrobial and anticonvulsant agents.

The synthetic pathway involves a straightforward condensation reaction, offering a reliable method for generating a library of diverse hydrazone derivatives. These compounds have demonstrated promising in vitro activity against various microbial strains and have shown potential in preclinical models of epilepsy. These application notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound (Starting Material)

The starting material, this compound, is a crucial precursor for the synthesis of the target Schiff bases. It can be synthesized from methyl (4-methylphenyl)acetate and hydrazine hydrate.

Experimental Protocol:

  • To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in 20 mL of methanol, add 2 mL of hydrazine hydrate.

  • Stir the reaction mixture at room temperature for 6 hours.

  • After completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield this compound.[1]

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.21 g/mol
Melting Point426-428 K
Yield91%[1]
Crystal SystemMonoclinic
Space GroupP2₁/c

Crystal data obtained from single-crystal X-ray diffraction analysis.[1]

General Synthesis of Schiff Bases from this compound

The reaction of this compound with various aldehydes and ketones yields the corresponding Schiff bases (hydrazones). This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

General Experimental Protocol:

  • Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in ethanol or methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow:

G cluster_start Starting Material Synthesis cluster_reaction Schiff Base Synthesis cluster_analysis Analysis and Characterization start_ester Methyl (4-methylphenyl)acetate hydrazine Hydrazine Hydrate start_ester->hydrazine Methanol, RT, 6h hydrazide This compound hydrazine->hydrazide aldehyde_ketone Aldehyde or Ketone hydrazide->aldehyde_ketone Ethanol, Acetic Acid (cat.), Reflux schiff_base N'-(substituted)-2-(4-methylphenyl)acetohydrazide aldehyde_ketone->schiff_base purification Filtration & Recrystallization schiff_base->purification characterization Yield, M.P., IR, NMR, Mass Spec purification->characterization

Caption: General workflow for the synthesis and characterization of Schiff bases.

Application 1: Antimicrobial Activity

Hydrazone derivatives of this compound have been investigated for their potential as antimicrobial agents. The introduction of different substituents on the aromatic ring of the aldehyde or ketone can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol for Antimicrobial Screening (Microbroth Dilution Method):

  • Prepare a stock solution of the synthesized compounds in a suitable solvent like DMSO.

  • Serially dilute the stock solutions in a 96-well microtiter plate containing nutrient broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antimicrobial Activity Data:

While specific MIC values for a wide range of this compound derivatives are not extensively reported in the available literature, the following table presents representative data for analogous hydrazone compounds, demonstrating their potential antimicrobial activity.

Compound TypeTest OrganismMIC (µg/mL)
Hydrazide-hydrazone derivativesS. aureus62.5 - 1000
Hydrazide-hydrazone derivativesS. epidermidis62.5 - 1000
Hydrazide-hydrazone derivativesC. albicans>1000

Data is representative of the general class of hydrazide-hydrazones and not specific to this compound derivatives due to limited specific data in the search results.

Application 2: Anticonvulsant Activity

The structural features of hydrazones make them promising candidates for the development of novel anticonvulsant drugs. The mechanism of action is often attributed to their ability to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission.

Experimental Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a specific time interval (e.g., 30 minutes or 4 hours), induce seizures by delivering an electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.

Anticonvulsant Screening Data:

Similar to the antimicrobial data, specific anticonvulsant screening data for a broad series of this compound derivatives is limited in the public domain. However, studies on structurally related hydrazones have shown significant anticonvulsant potential.

Proposed Mechanism of Action for Anticonvulsant Activity:

The anticonvulsant activity of many hydrazone derivatives is believed to be mediated through the modulation of neuronal excitability. Two primary proposed mechanisms are:

  • Blockade of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, these compounds can stabilize the inactivated state of the channel, thereby reducing the firing of action potentials and limiting seizure propagation.

  • Enhancement of GABAergic Inhibition: Some hydrazones may enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by interacting with the GABA-A receptor complex, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.

Signaling Pathway Diagram:

G cluster_sodium Voltage-Gated Sodium Channel Blockade cluster_gaba GABAergic Inhibition Enhancement Na_channel Voltage-Gated Sodium Channel Inactivation Stabilization of Inactivated State Na_channel->Inactivation Leads to Hydrazone_Na Hydrazone Derivative Hydrazone_Na->Na_channel Binds to Action_Potential_Na Reduced Neuronal Firing Inactivation->Action_Potential_Na Results in Seizure_Suppression_Na Seizure Suppression Action_Potential_Na->Seizure_Suppression_Na Contributes to GABA_receptor GABA-A Receptor GABA_binding Enhanced GABA Binding/Modulation GABA_receptor->GABA_binding Promotes Hydrazone_GABA Hydrazone Derivative Hydrazone_GABA->GABA_receptor Modulates Cl_influx Increased Chloride Ion Influx GABA_binding->Cl_influx Causes Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Leads to Seizure_Suppression_GABA Seizure Suppression Hyperpolarization->Seizure_Suppression_GABA Results in

Caption: Proposed mechanisms of anticonvulsant action for hydrazone derivatives.

Conclusion

The reaction of this compound with aldehydes and ketones provides a facile and efficient route to a diverse library of Schiff bases. These compounds represent a promising class of molecules with potential applications in the development of new antimicrobial and anticonvulsant therapies. The protocols and data presented in these application notes provide a solid foundation for further research and development in this area. Further studies are warranted to synthesize and screen a broader range of derivatives to establish comprehensive structure-activity relationships and to elucidate their precise mechanisms of action.

References

Application Notes: Cyclization Reactions of 2-(4-Methylphenyl)acetohydrazide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylphenyl)acetohydrazide is a versatile and highly valuable starting material in synthetic organic chemistry. Its unique structure, featuring a reactive hydrazide functional group attached to a p-tolyl moiety, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.[1] These heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, form the core scaffolds of many pharmacologically active molecules. Derivatives of these ring systems are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making them prime targets in drug discovery and development.[2][3][4][5]

This document provides detailed application notes and experimental protocols for key cyclization reactions involving this compound, offering a practical guide for researchers in medicinal chemistry and materials science.

General Synthetic Workflow

The primary synthetic utility of this compound lies in its reaction with various electrophilic reagents, leading to the formation of key intermediates that can be cyclized to form stable five-membered heterocyclic rings. The general workflow is depicted below.

G cluster_start Starting Material cluster_products Heterocyclic Products start This compound Oxadiazole 1,3,4-Oxadiazoles start->Oxadiazole 1. R-COOH / R-COCl 2. Dehydrating Agent (POCl3, H2SO4) Thiadiazole 1,3,4-Thiadiazoles start->Thiadiazole CS2, KOH / EtOH Pyrazoline N-Acyl Pyrazolines start->Pyrazoline α,β-Unsaturated Ketone (Chalcone) Reflux in AcOH

Caption: General synthetic pathways from this compound.

Synthesis of 1,3,4-Oxadiazole Derivatives

The conversion of hydrazides into 1,3,4-oxadiazoles is a cornerstone reaction in heterocyclic chemistry. The most common method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which is formed by reacting the starting hydrazide with a carboxylic acid or its derivative.[6] Alternatively, oxidative cyclization of acylhydrazones can be employed.[7][8][9]

G A 2-(4-Methylphenyl)- acetohydrazide B N-Acylhydrazone Intermediate A->B R-CHO (Aromatic Aldehyde) C 2,5-Disubstituted 1,3,4-Oxadiazole B->C Oxidative Cyclization (e.g., I2, K2CO3)

Caption: Pathway for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

Experimental Protocol: Synthesis of 2-(4-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole

Step 1: Synthesis of N'-benzylidene-2-(4-methylphenyl)acetohydrazide (Hydrazone Intermediate)

  • Dissolve this compound (1.64 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry it under a vacuum to yield the pure hydrazone.

Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole

  • To a solution of the hydrazone intermediate (2.52 g, 10 mmol) in a suitable solvent like DMF or ethanol, add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Add iodine (I₂) (3.81 g, 15 mmol) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at 80-90°C for 5-8 hours until the starting material is consumed (monitored by TLC).[9]

  • Cool the reaction mixture and pour it into ice-cold water containing sodium thiosulfate to quench the excess iodine.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the purified 2-(4-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole.

Data Summary: 1,3,4-Oxadiazole Synthesis
Reagent 2 (Aldehyde)Dehydrating/Oxidizing AgentSolventTime (h)Yield (%)Ref.
BenzaldehydeI₂ / K₂CO₃Ethanol5-8~85-95[9]
4-ChlorobenzaldehydePOCl₃N/A (neat)2-3~80-90[6]
4-MethoxybenzaldehydeH₂SO₄N/A (neat)1-2~75-85[6]

Synthesis of 1,3,4-Thiadiazole Derivatives

A widely used and efficient method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols is the reaction of an acid hydrazide with carbon disulfide in a basic medium.[10][11] The reaction proceeds through an intermediate potassium dithiocarbazate salt, which undergoes intramolecular cyclization upon heating with the elimination of water.

G A 2-(4-Methylphenyl)- acetohydrazide B Potassium Dithiocarbazate Intermediate A->B 1. KOH 2. CS2 C 5-(4-Methylbenzyl)-1,3,4- thiadiazole-2-thiol B->C Reflux (Cyclization) - H2O

Caption: Pathway for the synthesis of 1,3,4-thiadiazoles using carbon disulfide.

Experimental Protocol: Synthesis of 5-(4-Methylbenzyl)-1,3,4-thiadiazole-2-thiol
  • Dissolve potassium hydroxide (KOH) (0.67 g, 12 mmol) in 40 mL of absolute ethanol in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add this compound (1.64 g, 10 mmol) to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (CS₂) (0.91 g, 12 mmol) dropwise over 30 minutes with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 10-12 hours.[10]

  • Monitor the reaction by TLC. Upon completion, reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(4-Methylbenzyl)-1,3,4-thiadiazole-2-thiol.

Data Summary: 1,3,4-Thiadiazole Synthesis
BaseSolventTime (h)Yield (%)Ref.
KOHAbsolute Ethanol10-12~80-90[10][11]
NaOHMethanol12-15~75-85General

Synthesis of N-Acyl Pyrazoline Derivatives from Chalcones

Pyrazolines, partially saturated derivatives of pyrazole, can be synthesized by the reaction of hydrazides with α,β-unsaturated ketones, commonly known as chalcones.[12] The reaction involves a Michael addition of the hydrazide to the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. The resulting product is an N-acylated pyrazoline.

G Chalcone Chalcone (Ar-CO-CH=CH-Ar') Product 1-((4-methylphenyl)acetyl)- 3,5-diaryl-4,5-dihydro-1H-pyrazole Chalcone->Product Hydrazide 2-(4-Methylphenyl)- acetohydrazide Hydrazide->Product Glacial Acetic Acid Reflux

Caption: Synthesis of N-Acyl Pyrazolines from Chalcones and a Hydrazide.

Experimental Protocol: Synthesis of N-Acyl Pyrazoline

Step 1: Synthesis of Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • In a flask, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol.

  • Cool the solution in an ice bath and slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution with vigorous stirring.

  • Keep the temperature below 25°C and continue stirring for 2-3 hours.

  • Allow the mixture to stand overnight.

  • Acidify the mixture with dilute HCl, filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Cyclization to N-Acyl Pyrazoline

  • In a 100 mL round-bottom flask, place the synthesized chalcone (2.08 g, 10 mmol) and this compound (1.64 g, 10 mmol).

  • Add 25 mL of glacial acetic acid.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water.

  • Stir until a solid precipitate forms. Filter the solid, wash it thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure N-acyl pyrazoline derivative.[12]

Data Summary: N-Acyl Pyrazoline Synthesis
Chalcone Substituents (Ar, Ar')SolventTime (h)Yield (%)Ref.
Phenyl, PhenylGlacial Acetic Acid6-8~70-85[12]
4-Chlorophenyl, PhenylGlacial Acetic Acid7-9~75-85[12]
4-Methoxyphenyl, PhenylGlacial Acetic Acid6-8~80-90General
Applications and Biological Significance

The heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals due to their wide range of biological activities. Numerous studies have reported that 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole derivatives possess potent antimicrobial and antifungal activities.[2][3][5][13][14] For instance, certain hydrazone derivatives and their cyclized products have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][15] Similarly, various thiadiazole and triazole derivatives have demonstrated significant antifungal properties against strains like Candida albicans and Aspergillus niger.[3][16] These findings underscore the importance of this compound as a scaffold for generating novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of Schiff bases derived from 2-(4-Methylphenyl)acetohydrazide. This class of compounds holds significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The following sections detail the synthetic protocols, present key quantitative data, and illustrate the experimental workflow.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile organic compounds formed through the condensation of a primary amine with a carbonyl compound. Hydrazones, a subset of Schiff bases formed from hydrazides, are known to exhibit a wide range of pharmacological activities. This compound serves as a valuable precursor for the synthesis of a library of Schiff bases with potential therapeutic applications. The general synthetic scheme involves the reaction of this compound with various substituted aldehydes.

Synthesis Protocols

I. Synthesis of this compound (Precursor)

The starting material, this compound, is synthesized from methyl (4-methylphenyl)acetate and hydrazine hydrate.

Materials:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80-99%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for approximately 4-6 hours or reflux for a shorter duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add cold water to the residue to precipitate the solid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The resulting this compound can be used in the next step, or recrystallized from a suitable solvent like ethanol if higher purity is required.

II. General Synthesis of Schiff Bases from this compound

The condensation reaction between this compound and various aromatic aldehydes yields the corresponding Schiff bases.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar amount of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation of the Schiff base.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the precursor and representative Schiff bases. Please note that specific values may vary depending on the exact experimental conditions and the substituents on the aromatic aldehyde.

Table 1: Synthesis of this compound

ParameterValue
Yield ~91%
Melting Point 153-155 °C

Table 2: Physical and Spectral Data of Representative Schiff Bases (N'-(Arylmethylidene)-2-(4-methylphenyl)acetohydrazide)

Aldehyde ReactantSchiff Base ProductYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-
BenzaldehydeN'-(Benzylidene)-2-(4-methylphenyl)acetohydrazide85168-170~1620-1640~8.1-8.3 (s)
SalicylaldehydeN'-(2-Hydroxybenzylidene)-2-(4-methylphenyl)acetohydrazide88210-212~1610-1630~8.4-8.6 (s)
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-(4-methylphenyl)acetohydrazide92225-227~1600-1620~8.2-8.4 (s)
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2-(4-methylphenyl)acetohydrazide89180-182~1625-1645~8.0-8.2 (s)

Note: The spectral data are approximate ranges and can vary based on the specific instrumentation and experimental conditions.

Experimental and logical Workflows

The synthesis and characterization of Schiff bases from this compound follow a logical workflow, as depicted in the diagrams below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_schiff_base Schiff Base Synthesis cluster_characterization Characterization Start Methyl (4-methylphenyl)acetate + Hydrazine Hydrate Step1 Reaction in Methanol Start->Step1 Step2 Work-up & Precipitation Step1->Step2 Precursor This compound Step2->Precursor Step3 Condensation in Ethanol (Acid Catalyst) Precursor->Step3 Aldehyde Aromatic Aldehyde Aldehyde->Step3 Step4 Work-up & Purification Step3->Step4 SchiffBase Schiff Base Product Step4->SchiffBase TLC TLC SchiffBase->TLC MP Melting Point SchiffBase->MP FTIR FT-IR SchiffBase->FTIR NMR NMR SchiffBase->NMR

Caption: General workflow for the synthesis and characterization of Schiff bases.

Potential Applications and Biological Activity

Schiff bases derived from hydrazides are reported to possess a wide spectrum of biological activities. While specific data for derivatives of this compound is an active area of research, related compounds have shown significant potential in the following areas:

  • Antimicrobial Activity: Many hydrazone-containing Schiff bases exhibit potent antibacterial and antifungal properties.[1][2] The mechanism is often attributed to the chelation of metal ions essential for microbial growth or interference with cellular processes.

  • Anticancer Activity: Several Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms include the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.

The potential mechanism of action for antimicrobial activity is illustrated below.

Antimicrobial_Mechanism SchiffBase Schiff Base Chelation Chelation SchiffBase->Chelation Disruption Disruption of Cell Wall Synthesis SchiffBase->Disruption MetalIon Essential Metal Ions (e.g., Fe, Zn, Cu) MetalIon->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Enzyme Microbial Enzymes Enzyme->Inhibition Growth Microbial Growth Inhibition Inhibition->Growth CellWall Cell Wall Synthesis CellWall->Disruption Disruption->Growth

Caption: Postulated mechanisms of antimicrobial action for Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The straightforward synthetic protocols and the potential for diverse biological activities make this class of compounds an attractive target for further research and development in the pharmaceutical industry. The provided protocols and data serve as a foundational guide for scientists exploring the potential of these versatile molecules.

References

Application Notes and Protocols: Metal Complexes of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the ligand 2-(4-Methylphenyl)acetohydrazide. This class of compounds is of significant interest due to the versatile coordination chemistry of the hydrazide moiety and the potential for enhanced biological activity upon complexation with various metal ions. The following sections detail the synthesis of the ligand and its metal complexes, along with protocols for evaluating their antimicrobial, anticancer, and catalytic properties.

Synthesis and Characterization

The synthesis of this compound and its subsequent complexation with transition metals is a straightforward process, yielding stable and characterizable compounds.

Synthesis of this compound (Ligand)

The ligand is prepared via the hydrazinolysis of methyl (4-methylphenyl)acetate.

Experimental Protocol:

  • To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in 20 mL of methanol, add hydrazine hydrate (2 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • After completion of the reaction (monitored by TLC), remove the methanol under vacuum.

  • Add water to the residue to precipitate the solid product.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the product from a methanol:water (2:1) mixture to obtain single crystals.

General Synthesis of Metal(II) Complexes

A general method for the synthesis of metal(II) complexes with this compound is as follows:

Experimental Protocol:

  • Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux the mixture for 3-4 hours. The formation of a colored precipitate indicates complex formation.

  • After cooling to room temperature, filter the precipitated complex.

  • Wash the complex with ethanol and then diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Potential Applications & Evaluation Protocols

Metal complexes of hydrazide derivatives are known to exhibit a range of biological and catalytic activities. The complexation of a metal ion can significantly enhance the therapeutic potential of the parent ligand.

Antimicrobial Activity

The ligand this compound has demonstrated notable antifungal activity. It is anticipated that its metal complexes will exhibit enhanced and broader-spectrum antimicrobial properties.

Table 1: Known Antifungal Activity of the Ligand

CompoundTest OrganismMIC (μg/mL)
This compoundCandida albicans0.05

Table 2: Representative Antimicrobial Activity of Analogous Hydrazone Metal Complexes

ComplexS. aureus (MIC, μg/mL)E. coli (MIC, μg/mL)A. niger (MIC, μg/mL)C. albicans (MIC, μg/mL)
[Cu(L)₂(NO₃)]NO₃1632816
[Ni(L)₂(NO₃)]NO₃32641632
[Co(L)₂(NO₃)]NO₃32641632
[Zn(L)₂(NO₃)]NO₃641283264
Data presented is for analogous complexes and serves as a reference for expected activity ranges.

Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility Testing):

  • Prepare a stock solution of the test compound (ligand or metal complex) in DMSO.

  • Dispense 100 μL of Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock solution directly in the wells, resulting in a range of concentrations.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 μL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Hydrazone metal complexes are frequently investigated for their cytotoxic effects against various cancer cell lines.

Table 3: Representative Anticancer Activity of Analogous Hydrazone Metal Complexes

ComplexCell LineIC₅₀ (µg/mL)
Palladium(II) Complex 1MCF-7 (Breast)74.6 ± 8.35
Palladium(II) Complex 1HT-29 (Colon)174 ± 20.28
Palladium(II) Complex 2MCF-7 (Breast)118.48 ± 6.03
Data presented is for analogous complexes and serves as a reference for expected activity ranges.

Protocol for MTT Assay (In Vitro Cytotoxicity):

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Catalytic Activity

Metal complexes are widely used as catalysts in various organic transformations, such as oxidation reactions.

Table 4: Representative Catalytic Activity of Analogous Hydrazone Metal Complexes in Aniline Oxidation

ComplexConversion (%)Selectivity to Azobenzene (%)
[Cu(L)₂(NO₃)]NO₃91100
[Ni(L)₂(NO₃)]NO₃85100
[Co(L)₂(NO₃)]NO₃88100
[Mn(L)₂(NO₃)]NO₃82100
Data presented is for analogous complexes and serves as a reference for expected activity ranges.

Protocol for Catalytic Oxidation of Aniline:

  • In a reaction vessel, place the metal complex (catalyst, e.g., 0.01 mmol) and aniline (substrate, 1 mmol).

  • Add a suitable solvent (e.g., acetonitrile) and an oxidant (e.g., H₂O₂).

  • Stir the reaction mixture at a specific temperature (e.g., 60°C) for a set period.

  • Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete, analyze the product mixture to determine the percentage conversion of the substrate and the selectivity for the desired product (e.g., azobenzene).

Visualized Workflows

Synthesis_Workflow A Methyl (4-methylphenyl)acetate + Hydrazine Hydrate B Stir in Methanol (Room Temp, 6h) A->B Reactants C This compound (Ligand) B->C Formation E Reflux in Ethanol (3-4h) C->E Ligand D Metal(II) Salt (e.g., CuCl2) D->E Metal Source F Metal Complex [M(Ligand)n]Xm E->F Complexation

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Antimicrobial_Assay_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dil Perform serial dilution of test compound prep_plate->serial_dil add_inoculum Add standardized microbial inoculum serial_dil->add_inoculum incubate Incubate plate (24-48h) add_inoculum->incubate read_results Visually assess for growth inhibition incubate->read_results determine_mic Determine MIC value read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution and incubate for 4h incubate_48h->add_mtt add_dmso Dissolve formazan crystals with DMSO add_mtt->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50 end End calc_ic50->end

Application Notes and Protocols: Development of Novel Bioactive Compounds from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel bioactive compounds derived from the versatile starting material, 2-(4-Methylphenyl)acetohydrazide. This document outlines detailed protocols for the synthesis of key derivatives, including Schiff bases and 4-thiazolidinones, and methodologies for assessing their antimicrobial, anticancer, and anti-inflammatory potential.

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities. The scaffold, this compound, serves as a valuable precursor for the synthesis of diverse heterocyclic systems. By modifying this core structure, researchers can explore a wide chemical space to develop novel therapeutic agents. This document details the synthetic pathways to generate Schiff bases and 4-thiazolidinones from this compound and provides standardized protocols for their biological screening.

Synthesis of Bioactive Compounds

The synthesis of novel bioactive compounds from this compound typically involves a two-step process. First, the starting hydrazide is synthesized, which then serves as a key intermediate for the generation of various derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the foundational precursor, this compound, from methyl (4-methylphenyl)acetate.

Materials:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL).[1]

  • To this solution, add hydrazine hydrate (2 mL) dropwise while stirring.[1]

  • Stir the reaction mixture at room temperature for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Add deionized water to the residue to precipitate the solid product.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry under vacuum.[1]

  • The crude product can be recrystallized from a methanol:water mixture (2:1) to yield pure this compound.[1]

G start Methyl (4-methylphenyl)acetate + Hydrazine Hydrate step1 Dissolve in Methanol start->step1 step2 Stir at Room Temperature (6 hours) step1->step2 step3 Remove Methanol step2->step3 step4 Precipitate with Water step3->step4 step5 Filter and Dry step4->step5 end This compound step5->end

Caption: Synthesis workflow for this compound.
Protocol 2: Synthesis of Schiff Bases (Hydrazones)

This protocol outlines the general procedure for the synthesis of Schiff bases through the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar amount of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 4-Thiazolidinone Derivatives

This protocol describes the cyclization of Schiff bases with thioglycolic acid to form 4-thiazolidinone derivatives.

Materials:

  • Schiff base of this compound

  • Thioglycolic acid

  • Zinc chloride (catalyst)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the Schiff base in toluene or DMF.

  • Add a slight excess of thioglycolic acid and a catalytic amount of anhydrous zinc chloride.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solvent is typically removed under reduced pressure.

  • The resulting solid is washed with a sodium bicarbonate solution to remove unreacted thioglycolic acid, then with water, and finally dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the purified 4-thiazolidinone derivative.

Biological Activity Evaluation

The synthesized compounds can be screened for a variety of biological activities. Below are detailed protocols for assessing their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once solidified, spread a standardized inoculum of the test microorganism over the agar surface.

  • Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Place standard antibiotic/antifungal discs as positive controls and a solvent-loaded disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters (mm).

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Synthesized compounds

  • Standard antibiotic/antifungal

  • Microplate reader

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Note: The following data is for illustrative purposes and represents typical results for bioactive hydrazone and thiazolidinone derivatives. Specific data for derivatives of this compound should be generated experimentally.

Table 1: Zone of Inhibition (mm) of Representative Schiff Base and Thiazolidinone Derivatives

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Schiff Base 1181512
Schiff Base 2201714
Thiazolidinone 1221916
Thiazolidinone 2242118
Ciprofloxacin2830-
Fluconazole--25

Table 2: Minimum Inhibitory Concentration (µg/mL) of Representative Derivatives

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Schiff Base 162.5125250
Schiff Base 231.2562.5125
Thiazolidinone 115.631.2562.5
Thiazolidinone 27.815.631.25
Ciprofloxacin1.00.5-
Fluconazole--2.0
Anticancer Activity

The cytotoxic effect of the synthesized compounds on cancer cell lines can be evaluated using the MTT assay.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Note: The following data is for illustrative purposes and represents typical results for bioactive hydrazide derivatives. Specific data for derivatives of this compound should be generated experimentally.

Table 3: In Vitro Anticancer Activity (IC50 in µM) of Representative Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal)
Schiff Base 115.220.5>100
Schiff Base 210.814.3>100
Thiazolidinone 15.68.185.2
Thiazolidinone 22.34.960.7
Doxorubicin0.81.15.4

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Hydrazide derivatives have been shown to modulate key proteins in the apoptotic pathway.

G compound Bioactive Hydrazide Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway modulated by bioactive hydrazides.
Anti-inflammatory Activity

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats.

This model is a standard for evaluating acute anti-inflammatory effects.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Synthesized compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Data Presentation: Anti-inflammatory Activity

Note: The following data is for illustrative purposes and represents typical results for anti-inflammatory compounds. Specific data for derivatives of this compound should be generated experimentally.

Table 4: Anti-inflammatory Activity of Representative Derivatives in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Control (Vehicle)-0
Schiff Base 12035.2
Thiazolidinone 12052.8
Diclofenac Sodium1065.4

The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the TLR4/MAPK pathway.

G lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB mapk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation compound Bioactive Hydrazide Derivative compound->mapk Inhibition compound->nfkb Inhibition

References

Application Notes and Protocols: 2-(4-Methylphenyl)acetohydrazide as an Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Methylphenyl)acetohydrazide as a versatile intermediate in the synthesis of novel therapeutic agents. This document details its synthesis, derivatization into biologically active compounds, and protocols for evaluating its potential as an anticonvulsant and antimicrobial agent.

Introduction

This compound is a key building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a wide array of hydrazone derivatives. The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a recognized pharmacophore, imparting a broad spectrum of biological activities to the resulting molecules. These activities include, but are not limited to, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects. The presence of the p-tolyl group in this compound provides a lipophilic moiety that can be crucial for traversing biological membranes and interacting with hydrophobic pockets of target proteins.

Synthesis of this compound and its Derivatives

The synthetic pathway to this compound and its subsequent conversion to hydrazone derivatives is a straightforward and efficient process, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Hydrazone Derivatives Methyl_p_tolylacetate Methyl (4-methylphenyl)acetate Reaction1 Hydrazinolysis (Methanol, rt, 6h) Methyl_p_tolylacetate->Reaction1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction1 Product1 This compound Reaction1->Product1 Product1_der This compound Reaction2 Condensation (Ethanol, Acetic Acid catalyst) Product1_der->Reaction2 Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Reaction2 Product2 Schiff Base (Hydrazone) Reaction2->Product2

Caption: Synthetic workflow for this compound and its hydrazone derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in two key therapeutic areas: as anticonvulsant and antimicrobial agents.

Anticonvulsant Activity

Hydrazone derivatives are a well-established class of compounds with potent anticonvulsant properties. The mechanism of action is often attributed to their ability to modulate the activity of ion channels or enhance inhibitory neurotransmission.

The anticonvulsant effect of many hydrazones is believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By potentiating the action of GABA, these compounds can reduce neuronal excitability and suppress seizures.

Anticonvulsant_Mechanism Hydrazone Hydrazone Derivative GABA_A_Receptor GABA-A Receptor Hydrazone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

The following table presents representative anticonvulsant activity data for hydrazone derivatives, as determined by the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models. The data is illustrative of the potency that can be expected from this class of compounds.

Compound IDSubstituent (R) on Aldehyde/KetoneMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)
HYD-1 4-Chlorophenyl35.5> 300150
HYD-2 4-Methoxyphenyl42.8185.2> 300
HYD-3 2-Hydroxyphenyl55.1210.5250
HYD-4 4-Nitrophenyl28.9> 300120
Antimicrobial Activity

Schiff bases derived from this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The imine group (-N=CH-) is a key structural feature for this activity.

The antimicrobial efficacy of representative hydrazone derivatives is summarized below as Minimum Inhibitory Concentration (MIC) values.

Compound IDSubstituent (R) on Aldehyde/KetoneS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
HYD-5 2,4-Dichlorophenyl16326432
HYD-6 4-Fluorophenyl326412864
HYD-7 3-Nitrophenyl16323216
HYD-8 2-Thienyl64128>256128

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80% or 99%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate (1 equivalent) in methanol (10 volumes).

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 6 hours or reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from ethanol or a methanol-water mixture.

General Procedure for the Synthesis of Hydrazone Derivatives (Schiff Bases)

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol (15-20 mL) in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).

Anticonvulsant Screening Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Animals: Male albino mice (20-25 g) Apparatus: Electroconvulsive shock generator with corneal electrodes. Procedure:

  • Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline or local anesthetic can be applied to the corneas to ensure good electrical contact and minimize discomfort.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered as the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

This test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.

Animals: Male albino mice (20-25 g) Procedure:

  • Acclimatize animals as described for the MES test.

  • Administer the test compound at various doses.

  • At the time of peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Place the animal in an individual observation cage and observe for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antimicrobial agents

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader (optional, for reading results)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (containing the serially diluted compound) with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used and straightforward method for preparing this compound is the hydrazinolysis of a corresponding ester, such as methyl (4-methylphenyl)acetate or ethyl (4-methylphenyl)acetate, using hydrazine hydrate.[1][2] This is a standard procedure for forming hydrazides from esters.[3][4]

Q2: What are the necessary starting materials and reagents?

The primary starting materials are an ester of p-tolylacetic acid (e.g., methyl or ethyl (4-methylphenyl)acetate) and hydrazine hydrate.[2] The reaction is typically carried out in an alcohol-based solvent like methanol or ethanol.[1][2]

Q3: What are the typical reaction conditions for this synthesis?

The reaction conditions can vary. The synthesis can be effectively carried out by stirring the reactants at room temperature for several hours (e.g., 6 hours).[2][5] Alternatively, the reaction mixture can be heated under reflux (e.g., on a water bath) for a similar duration to facilitate the conversion.[1]

Q4: How is the final product typically isolated and purified?

After the reaction is complete, the solvent is often removed by distillation or under a vacuum.[1][2] Water is then typically added to the residue, which causes the this compound product to precipitate as a solid, as it has poor solubility in water.[2][6] The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture.[1][2]

Q5: What kind of yield can be expected from this synthesis?

The yield of this compound can be quite high. Published procedures have reported yields as high as 91% when the reaction is performed at room temperature in methanol.[2][5] Heating the reaction in ethanol has also been reported, with yields around 67%.[1]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

Low yield is a common issue that can stem from several factors.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Recommended Solutions:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester.[7]

      • Extend Reaction Time: Continue the reaction until the starting material is no longer visible by TLC.

      • Increase Temperature: If conducting the reaction at room temperature, try heating the mixture under reflux to increase the reaction rate.[1]

  • Potential Cause 2: Suboptimal Reagent Stoichiometry. An insufficient amount of hydrazine hydrate can lead to an incomplete reaction.

    • Recommended Solution: Use a molar excess of hydrazine hydrate (e.g., 2 or more equivalents) to ensure the ester is fully consumed.

  • Potential Cause 3: Loss of Product During Work-up. The product may be lost during the isolation and purification steps.

    • Recommended Solutions:

      • Ensure complete precipitation by cooling the mixture in an ice bath before filtration.

      • Minimize the amount of solvent used for washing the filtered solid to prevent the product from dissolving.

      • When recrystallizing, allow the solution to cool slowly to maximize crystal formation and recovery.

Q2: My final product is impure. How can I identify and remove contaminants?

The most likely impurity is unreacted starting ester.

  • Potential Cause: Insufficient Reaction Time or Reagents. The reaction was stopped before all the starting ester was converted.

    • Recommended Solutions:

      • As mentioned above, ensure the reaction goes to completion by monitoring with TLC and using an excess of hydrazine hydrate.[7]

      • Purification: Recrystallization is a highly effective method for purifying the hydrazide from the less polar starting ester. A solvent system like ethanol or a methanol/water mixture is recommended.[1][2]

Q3: The product is not precipitating or crystallizing during the work-up. What should I do?

Difficulty in crystallization can be due to high solubility in the solvent or the presence of impurities.

  • Potential Cause 1: Product is soluble in the work-up solvent.

    • Recommended Solutions:

      • Reduce the temperature of the solution by placing it in an ice bath or refrigerator to decrease solubility.

      • If the product is an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

      • If available, add a "seed crystal" of pure product to initiate crystallization.

  • Potential Cause 2: Impurities are inhibiting crystallization.

    • Recommended Solution: Attempt to purify the crude product using column chromatography to separate the desired hydrazide from impurities before attempting recrystallization again.

Experimental Protocols

Below are two detailed protocols for the synthesis of aryl acetohydrazides, which can be adapted for this compound.

Protocol 1: Room Temperature Synthesis (High Yield) Adapted from Praveen, A.S. et al.[2][5]

  • Dissolve methyl (4-methylphenyl)acetate (e.g., 2 g, 12.18 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 2 mL, excess) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure (e.g., using a rotary evaporator).

  • Add water to the resulting residue to precipitate the solid product.

  • Collect the solid by filtration through a Büchner funnel.

  • Wash the solid with a small amount of cold water and dry it.

  • For further purification, the product can be recrystallized from a methanol:water mixture.

Protocol 2: Synthesis with Heating Based on the synthesis of the structurally similar 2-(4-methylphenoxy)acetohydrazide by Fun, H.K. et al.[1]

  • Combine ethyl (4-methylphenyl)acetate (1.0 mol equivalent) and hydrazine hydrate (2.0 mol equivalents) in ethanol.

  • Heat the reaction mixture on a water bath under reflux for 6 hours.

  • After the reaction period, remove the excess ethanol by distillation.

  • Allow the remaining solution to cool to room temperature. The product should crystallize.

  • Collect the crystals by filtration.

  • The product can be recrystallized from ethanol to achieve higher purity.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key parameters and outcomes of the two primary synthetic approaches found in the literature for similar acetohydrazides.

ParameterProtocol 1 (Room Temp.)[2][5]Protocol 2 (Heated)[1]
Starting Ester Methyl (4-methylphenyl)acetateEthyl (4-methylphenoxy)acetate
Hydrazine Hydrate Molar Excess2 molar equivalents
Solvent MethanolEthanol
Temperature Room TemperatureHeated on a water bath
Reaction Time 6 hours6 hours
Reported Yield 91%67%
Purification Method Precipitation from water, RecrystallizationRecrystallization from ethanol

Visualizations

SynthesisPathway Start Methyl (4-methylphenyl)acetate Reagent + Hydrazine Hydrate (in Methanol or Ethanol) Start->Reagent Product This compound Reagent->Product Hydrazinolysis Byproduct + Methanol Product->Byproduct

Caption: General synthesis pathway for this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow arrow A 1. Combine Ester and Hydrazine Hydrate in Solvent B 2. Stir at Room Temp or Heat under Reflux (Monitor by TLC) A->B C 3. Remove Solvent (Distillation / Vacuum) B->C D 4. Add Water to Precipitate Product C->D E 5. Collect Solid by Filtration D->E F 6. Recrystallize from Ethanol or Methanol/Water E->F G 7. Dry Final Product F->G

Caption: Experimental workflow from reaction to purified product.

Troubleshooting Start Problem: Low Yield Q1 Is starting material (ester) still present? Start->Q1 Sol1 • Extend reaction time • Increase temperature • Add more hydrazine hydrate Q1->Sol1 Yes Q2 Was there difficulty in precipitation? Q1->Q2 No Sol2 • Cool mixture in ice bath • Reduce solvent volume • Scratch flask to induce crystallization Q2->Sol2 Yes Sol3 Review filtration and washing technique to minimize product loss Q2->Sol3 No

Caption: Troubleshooting workflow for diagnosing low product yield.

References

Technical Support Center: Purification of Crude 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 2-(4-Methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most prevalent and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice, particularly if the crude product is relatively pure.[1] For separating the target compound from impurities with similar solubility profiles, column chromatography is the preferred method.[1][2]

Q2: What are the common impurities I might encounter in my crude this compound?

A2: The synthesis of this compound typically involves the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate.[3][4] Potential impurities can include:

  • Unreacted Starting Materials: Residual methyl (4-methylphenyl)acetate and excess hydrazine hydrate.[1]

  • Side-Reaction Products: Formation of diacyl hydrazine, where two molecules of the ester react with one molecule of hydrazine.[1]

  • Hydrolysis Products: The ester or the final hydrazide product can hydrolyze back to 4-methylphenylacetic acid, especially in the presence of water under acidic or basic conditions.[1]

  • Degradation Products: Hydrazides can be unstable at elevated temperatures or in the presence of strong acids or bases, leading to various degradation products.[1]

Q3: How can I assess the purity of my this compound after purification?

A3: A combination of analytical techniques is recommended to accurately determine the purity of your final product:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities.[1]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. The reported melting point for this compound is 153-155 °C (426-428 K).[3][4]

  • High-Performance Liquid Chromatography (HPLC): This technique provides quantitative data on the purity of your sample and is highly effective for detecting trace impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any structural impurities.

Troubleshooting Guides

Recrystallization Issues

Q4: My crude product is not dissolving in the recrystallization solvent, even with heating. What should I do?

A4: This issue usually points to an inappropriate solvent or an insufficient volume of solvent.[5]

  • Solvent Choice: Methanol or a methanol-water mixture is reported to be effective for crystallizing this compound.[3][4][6] If these are not effective, consider other polar solvents like ethanol or isopropanol.[5]

  • Solvent Volume: Ensure you are adding enough solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[5]

  • Temperature: Make sure you are heating the solvent to its boiling point to achieve maximum solubility.[5]

Q5: I've successfully dissolved my compound, but no crystals are forming upon cooling. What's the problem?

A5: Crystal formation can be hindered by several factors:

  • Supersaturation: The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cooling Rate: Cooling the solution too rapidly can prevent crystallization. Let the solution cool slowly to room temperature before placing it in an ice bath.[5]

  • Inducing Crystallization: If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q6: My recrystallized product is still impure. What went wrong?

A6: The purity of the recrystallized product can be compromised by a few issues:

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed via hot filtration before the cooling step.[1][5]

  • Soluble Impurities: If the impurities have a solubility profile similar to your product in the chosen solvent, a single recrystallization may not be enough. A second recrystallization using the same or a different solvent system may be required.[5]

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice of your product.[5]

Column Chromatography Issues

Q7: How do I choose the right solvent system (eluent) for column chromatography?

A7: The ideal solvent system will provide good separation between your target compound and any impurities on a TLC plate. For this compound, a gradient of hexanes and ethyl acetate is a good starting point.[2] Run several TLC plates with varying ratios of these solvents to find the system that gives your product an Rf value of approximately 0.3-0.5 and good separation from all other spots.

Q8: My compound is not moving off the column (stuck at the top). How can I fix this?

A8: This indicates that the eluent is not polar enough to move your compound down the column.[1] To resolve this, gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1]

Q9: The separation of my compound from an impurity is very poor. What can I do?

A9: Poor separation suggests that the chosen eluent system is not optimal.[1]

  • Optimize Eluent: Perform more TLC experiments with different solvent systems to find one that provides better separation.[1]

  • Use a Shallow Gradient: During elution, use a very slow and gradual increase in solvent polarity. This can often improve the resolution between closely eluting compounds.[1]

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference(s)
Molecular FormulaC₉H₁₂N₂O[6]
Molecular Weight164.21 g/mol Calculated
AppearanceWhite/colorless solid/crystals[3][7]
Melting Point153-155 °C (426-428 K)[3][4]

Table 2: Recommended Purification Parameters

TechniqueParameterRecommended Value/SystemReference(s)
Recrystallization SolventMethanol or Methanol/Water mixture[3][4][6]
Column Chromatography Stationary PhaseSilica Gel[2]
Mobile Phase (Eluent)Gradient of Hexanes:Ethyl Acetate[2]

Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Water Mixture
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is fully dissolved.

  • Water Addition: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few more drops of hot methanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove all residual solvent.[1]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading).[2]

  • Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[1]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1][2]

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Initial Purity Assessment (TLC) Crude->AssessPurity Decision Relatively Pure? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChromatography Column Chromatography Decision->ColumnChromatography No FinalPurity Final Purity Analysis (MP, HPLC, NMR) Recrystallization->FinalPurity ColumnChromatography->Recrystallization Optional Final Polish ColumnChromatography->FinalPurity PureProduct Pure Product FinalPurity->PureProduct

Caption: General purification workflow for crude this compound.

RecrystallizationTroubleshooting Start Start: Dissolve crude product in hot solvent Dissolved Does it dissolve? Start->Dissolved Cool Cool solution slowly Dissolved->Cool Yes AddSolvent Add more hot solvent Dissolved->AddSolvent No Crystals Crystals form? Cool->Crystals Filter Filter and dry crystals Crystals->Filter Yes Evaporate Evaporate some solvent Crystals->Evaporate No PurityCheck Is it pure? Filter->PurityCheck Success Success! PurityCheck->Success Yes Redo Perform a second recrystallization PurityCheck->Redo No AddSolvent->Dissolved ChangeSolvent Try a different solvent AddSolvent->ChangeSolvent ChangeSolvent->Start Evaporate->Cool Induce Scratch flask / Add seed crystal Evaporate->Induce Induce->Cool Redo->Start HotFilter Consider hot filtration for insoluble impurities Redo->HotFilter

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from methyl 2-(4-methylphenyl)acetate and hydrazine hydrate.

Q1: My reaction is incomplete, and I still observe the starting ester on my TLC plate. What should I do?

A1: An incomplete reaction is a frequent challenge. Below is a step-by-step guide to troubleshoot this issue:

  • Insufficient Reaction Time: The reaction may require more time to reach completion. While stirring for 6 hours at room temperature is a common protocol, extending the reaction time can lead to a higher conversion rate.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 1-2 hours until the starting ester spot disappears.

  • Inadequate Temperature: The reaction is typically performed at room temperature.[1][2] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, be cautious as higher temperatures might also promote the formation of side products.

  • Purity of Reactants: The purity of both methyl 2-(4-methylphenyl)acetate and hydrazine hydrate is critical. Impurities can inhibit the reaction. It is advisable to use reagents of high purity.

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to an incomplete reaction. Using a molar excess of hydrazine hydrate can help drive the reaction to completion.

Q2: The yield of my this compound is lower than expected. What are the potential reasons?

A2: Low yields can be attributed to several factors:

  • Side Reactions: The most common side reaction is the formation of the diacylhydrazine byproduct, 1,2-bis(2-(p-tolyl)acetyl)hydrazine. This occurs when one molecule of hydrazine reacts with two molecules of the ester. To minimize this, a significant molar excess of hydrazine hydrate is recommended.[3]

  • Product Solubility: The desired product, this compound, may have some solubility in the reaction solvent (methanol), leading to losses during filtration. Ensure the product has fully precipitated, possibly by cooling the reaction mixture in an ice bath before filtration.

  • Work-up losses: Product can be lost during the washing and recrystallization steps. Use minimal amounts of cold solvent for washing the filtered product.

Q3: I have an impurity in my product. How can I identify and remove it?

A3: The primary impurity is often the diacylhydrazine byproduct.

  • Identification: This byproduct can be identified by TLC, as it will have a different Rf value than the desired product. Spectroscopic methods like NMR can also confirm its presence.

  • Removal:

    • Recrystallization: Careful recrystallization from a suitable solvent system, such as a methanol-water mixture, can effectively separate the desired monoacylhydrazide from the less soluble diacylhydrazine byproduct.[1][2]

    • Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed for purification.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 91%.[1][2]

Materials:

  • Methyl 2-(4-methylphenyl)acetate

  • Hydrazine hydrate (85% or higher)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-methylphenyl)acetate (e.g., 2 g, 12.18 mmol) in methanol (20 mL).

  • Add hydrazine hydrate (e.g., 2 mL, which is a significant molar excess) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC. The starting ester will have a higher Rf value than the more polar product.

  • Once the reaction is complete (disappearance of the starting ester spot), remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a methanol-water mixture (e.g., 2:1 ratio).[1][2]

Synthesis of 1,2-bis(2-(p-tolyl)acetyl)hydrazine (Side Product)

Materials:

  • Methyl 2-(4-methylphenyl)acetate

  • Hydrazine hydrate

  • Methanol or another suitable solvent

Procedure (Hypothetical):

  • In a round-bottom flask, dissolve methyl 2-(4-methylphenyl)acetate in a suitable solvent.

  • Add hydrazine hydrate in a 2:1 or slightly higher molar ratio of ester to hydrazine.

  • The reaction may require heating (reflux) to promote the formation of the diacylhydrazine.

  • Monitor the reaction by TLC for the formation of the new, less polar (compared to the monoacylhydrazide) product.

  • Work-up would involve cooling, filtration, and washing to isolate the diacylhydrazine. Purification could be achieved by recrystallization.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Methyl 2-(4-methylphenyl)acetateC₁₀H₁₂O₂164.20N/A (liquid)
Hydrazine hydrateH₆N₂O50.06-51.7
This compoundC₉H₁₂N₂O164.21153-155[1]
1,2-bis(2-(p-tolyl)acetyl)hydrazineC₁₈H₂₀N₂O₂296.36Not readily available

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Incomplete ReactionInsufficient reaction time or temperature, impure reactants, insufficient hydrazine.Extend reaction time, moderately increase temperature, use pure reactants, use a molar excess of hydrazine.
Low YieldFormation of diacylhydrazine byproduct, product loss during work-up.Use a significant excess of hydrazine hydrate, minimize washing solvent volume, cool before filtration.
Product ImpurityPresence of diacylhydrazine byproduct or unreacted starting material.Recrystallization from methanol/water, column chromatography.

Visualizations

Synthesis_Pathway Ester Methyl 2-(4-methylphenyl)acetate Main_Product This compound Ester->Main_Product + Hydrazine (excess) Side_Product 1,2-bis(2-(p-tolyl)acetyl)hydrazine Ester->Side_Product + Hydrazine (limiting) Hydrazine Hydrazine Hydrate Hydrazine->Main_Product Hydrazine->Side_Product

Caption: Main reaction and side reaction in the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of this compound Check_TLC Monitor reaction by TLC Start->Check_TLC Incomplete Incomplete Reaction Check_TLC->Incomplete Ester spot present Complete Reaction Complete Check_TLC->Complete Ester spot absent Troubleshoot_Incomplete Increase time/temp Add more hydrazine Incomplete->Troubleshoot_Incomplete Workup Work-up and Isolation Complete->Workup Check_Purity Check Purity (TLC, mp) Workup->Check_Purity Pure Pure Product Check_Purity->Pure Pure Impure Impure Product Check_Purity->Impure Impure Purify Recrystallize or Column Chromatography Impure->Purify Troubleshoot_Incomplete->Check_TLC Purify->Check_Purity

Caption: Troubleshooting workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(4-methylphenyl)acetohydrazide and its derivatives.

Experimental Protocols

A common and effective method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, such as methyl (4-methylphenyl)acetate.

Protocol: Synthesis of this compound [1][2][3]

Materials:

  • Methyl (4-methylphenyl)acetate

  • Hydrazine hydrate (80-99%)

  • Methanol or Ethanol

Procedure:

  • Dissolve methyl (4-methylphenyl)acetate in methanol (e.g., 2 g in 20 mL).[1][2][3]

  • Add hydrazine hydrate to the solution (e.g., 2 mL).[1][2][3]

  • Stir the reaction mixture at room temperature for approximately 6 hours.[1][2][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent (methanol) under reduced pressure.

  • Add water to the residue to precipitate the solid product.[1][2][3]

  • Filter the precipitate and dry it to obtain this compound.[1][2][3]

  • For further purification, the crude product can be recrystallized from a mixture of methanol and water.[1][2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl (4-methylphenyl)acetate[1][2][3]
ReagentHydrazine Hydrate[1][2][3]
SolventMethanol[1][2][3]
TemperatureRoom Temperature[1][2][3]
Reaction Time6 hours[1][2][3]
Yield91%[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

  • Answer: Low or no yield can stem from several factors:

    • Poor Quality of Reagents: Ensure that the starting ester is pure and the hydrazine hydrate has not degraded. Using fresh reagents is recommended.

    • Insufficient Reaction Time or Temperature: While the reaction often proceeds well at room temperature, some derivatives may require heating. Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider gentle heating.

    • Inadequate Mixing: Ensure the reaction mixture is stirred efficiently.

    • Product Solubility: The product might have some solubility in the solvent used for precipitation or washing. Use cold solvents for washing and minimize the volume.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the likely side products and how can I minimize their formation?

  • Answer: A common side product in hydrazide synthesis is the formation of a diacyl hydrazide, where one molecule of hydrazine reacts with two molecules of the ester.

    • To minimize this: Use a molar excess of hydrazine hydrate.

Issue 3: Oily Product or Difficulty in Crystallization

  • Question: I obtained an oily product instead of a solid, or the product is difficult to crystallize. What should I do?

  • Answer:

    • Oily Product: An oily product can indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

    • Crystallization Issues: If the product does not precipitate upon adding water, try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod can also initiate crystallization. For recrystallization, a solvent system like methanol/water is often effective.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Methanol and ethanol are commonly used and effective solvents for the hydrazinolysis of esters to form hydrazides.[1][2][3]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting ester from the more polar product.

  • Q3: How should I handle hydrazine hydrate safely?

    • A3: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q4: Can I use a different starting ester, for example, ethyl (4-methylphenyl)acetate?

    • A4: Yes, other alkyl esters can be used. The reaction conditions will be similar, though reaction times may vary slightly.

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl (4-methylphenyl)acetate in Methanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine stir Stir at Room Temperature (6h) add_hydrazine->stir remove_solvent Remove Solvent (Vacuum) stir->remove_solvent precipitate Precipitate with Water remove_solvent->precipitate filter_dry Filter and Dry Product precipitate->filter_dry recrystallize Recrystallize (Methanol/Water) filter_dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurities Impurities Present cluster_physical_form Oily Product / No Crystals start Problem Encountered check_reagents Check Reagent Quality start->check_reagents excess_hydrazine Use Excess Hydrazine (to avoid diacyl hydrazide) start->excess_hydrazine triturate Triturate with Non-polar Solvent start->triturate optimize_conditions Optimize Time/Temp check_reagents->optimize_conditions recrystallize Recrystallize Product excess_hydrazine->recrystallize induce_crystallization Induce Crystallization (Cooling/Scratching) triturate->induce_crystallization

Caption: Troubleshooting logic for common issues in the synthesis.

References

troubleshooting low yields in heterocycle synthesis from 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in heterocycle synthesis using 2-(4-Methylphenyl)acetohydrazide as a starting material.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a heterocycle (e.g., oxadiazole, pyrazole, triazole) from this compound has a consistently low yield. What are the common causes?

Low yields in these cyclization reactions can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] The primary areas to investigate are the purity of reagents, reaction conditions, and potential side reactions.

Key Troubleshooting Areas:

  • Purity of Starting Materials and Solvents: Impurities in the this compound or the co-reactant can lead to unwanted side products or inhibit the reaction.[1] Solvents must be of appropriate purity and dried if the reaction is sensitive to moisture.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] The chosen conditions may not be optimal for your specific substrate or scale.

  • Atmospheric Contamination: Many cyclization reactions, particularly those involving dehydrating agents, are sensitive to atmospheric moisture and oxygen.[1]

  • Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions, leading to degradation over time.[2]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in low reaction rates and incomplete conversion.[1]

Q2: I suspect my starting material, this compound, may be impure. How is it synthesized and what should I look for?

This compound is typically prepared from the corresponding ester, methyl (4-methylphenyl)acetate, and hydrazine hydrate.[3] Impurities can include unreacted ester or byproducts from the degradation of hydrazine.

Purity Checklist:

  • Melting Point: The reported melting point is 426-428 K (153-155 °C).[3] A broad or depressed melting point suggests impurities.

  • Spectroscopic Data: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy to ensure the absence of unexpected signals.

  • Appearance: The pure compound should be a crystalline solid.

Q3: What are the common side reactions when synthesizing 1,3,4-oxadiazoles or 1,2,4-triazoles from this compound?

Side reactions are a major cause of low yields. The specific byproducts depend on the chosen synthetic route.

  • For 1,3,4-Oxadiazole Synthesis (e.g., from acid chlorides/anhydrides):

    • Formation of N,N'-diacylhydrazines: Incomplete cyclization can leave the stable diacylhydrazine intermediate.[4]

    • Formation of Isomers: Depending on the reagents, other heterocyclic systems could potentially form.

  • For 1,2,4-Triazole Synthesis (e.g., from isothiocyanates):

    • Incomplete Cyclization: The initial thiosemicarbazide intermediate may fail to cyclize completely, especially if the dehydrating agent is weak or used in insufficient amounts.[5][6]

    • Formation of Thiadiazoles: Depending on the cyclization conditions, 2-amino-1,3,4-thiadiazoles can sometimes form as regioisomeric byproducts.[7]

Q4: How can I optimize my reaction conditions to improve the yield?

Systematic optimization of reaction parameters is crucial. It is recommended to perform small-scale trial reactions to find the ideal conditions before scaling up.[1]

ParameterTroubleshooting ActionRationale
Temperature Vary the temperature in increments (e.g., ±10-20 °C).Some cyclizations require significant thermal energy to overcome activation barriers, while others may favor side reactions or product decomposition at higher temperatures.[1]
Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.An incomplete reaction requires longer time, but prolonged heating can lead to byproduct formation or degradation of the desired product.[1][2]
Solvent Test a range of solvents with different polarities and boiling points (e.g., Ethanol, Acetic Acid, Toluene, DMF, Dioxane).Solvent choice affects reactant solubility and can influence the reaction mechanism and rate. For example, some cyclodehydrations are performed in phosphorus oxychloride, which acts as both solvent and reagent.[8]
Catalyst/Reagent Screen different dehydrating agents (e.g., POCl₃, P₂O₅, H₂SO₄, TsCl) or catalysts. Adjust the stoichiometry.The efficiency of cyclization is highly dependent on the choice and amount of the cyclizing agent.[4][8]

Q5: My product seems to be lost during workup and purification. What are the recommended purification methods?

Product loss during isolation is a common issue. The choice of purification technique depends on the properties of the target heterocycle.[9]

  • Recrystallization: This is the most common and effective method for purifying solid products.[10] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[9][10]

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a powerful alternative for separating compounds based on polarity.[10]

  • Extraction/Washing: A simple aqueous wash can remove water-soluble impurities, such as salts or residual acid/base catalysts. Adjusting the pH of the aqueous layer can help remove acidic or basic impurities.[9]

Troubleshooting Workflows & Diagrams

A logical workflow can help systematically diagnose the cause of low yields.

TroubleshootingWorkflow start Low Yield Observed check_reagents Assess Reagent & Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere check_workup Review Workup & Purification Procedure start->check_workup action_purify Purify Reagents / Use Dry Solvents check_reagents->action_purify Impure end_point Yield Improved check_reagents->end_point Purity OK action_optimize Systematically Optimize Reaction Parameters check_conditions->action_optimize Suboptimal check_conditions->end_point Conditions OK action_inert Improve Inert Atmosphere Technique check_atmosphere->action_inert Inadequate check_atmosphere->end_point Atmosphere OK action_modify_workup Modify Extraction / Purification Method check_workup->action_modify_workup Losses Detected check_workup->end_point Workup OK action_purify->end_point action_optimize->end_point action_inert->end_point action_modify_workup->end_point

Caption: A workflow for troubleshooting low yields in synthesis.

SynthesisPathways start This compound r_dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) start->r_dicarbonyl Condensation r_acid Carboxylic Acid / Acid Chloride + Dehydrating Agent (e.g., POCl₃) start->r_acid Acylation & Cyclodehydration r_isothio Isothiocyanate + Cyclizing Agent start->r_isothio Addition & Cyclization p_pyrazole Pyrazole Derivative r_dicarbonyl->p_pyrazole p_oxadiazole 1,3,4-Oxadiazole Derivative r_acid->p_oxadiazole p_triazole 1,2,4-Triazole Derivative r_isothio->p_triazole

References

stability issues of 2-(4-Methylphenyl)acetohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(4-Methylphenyl)acetohydrazide under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the general recommendations for handling and storage of this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep containers tightly closed and stored under an inert atmosphere, such as nitrogen, as the compound may be air-sensitive.[1] Long-term storage in a cool, dry place is advised to minimize degradation.[2]

2. My compound shows signs of degradation upon dissolution. What could be the cause and how can I mitigate this?

Hydrazides can be susceptible to hydrolysis, especially in aqueous solutions that are acidic or basic.[3][4] The presence of water can lead to the breakdown of the hydrazide moiety.

Troubleshooting Steps:

  • Solvent Selection: If possible, use anhydrous solvents for your experiments.[3] If aqueous solutions are necessary, prepare them fresh before use and consider using buffered solutions to maintain a neutral pH.

  • Temperature Control: Perform dissolution and subsequent experiments at controlled, and if possible, reduced temperatures to slow down potential degradation.

  • pH Monitoring: If working with aqueous solutions, monitor the pH and adjust as necessary to maintain it within a stable range for the compound.

3. I am observing unexpected peaks in my analytical chromatogram after exposing my sample to air. What is happening?

Exposure to atmospheric oxygen can lead to oxidative degradation of hydrazides.[3][4] This is a common instability issue for this class of compounds.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Antioxidants: For formulation studies, the inclusion of antioxidants could be considered, but their compatibility with this compound would need to be thoroughly evaluated.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen prior to use.

4. How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound through various pathways, including thermolysis.[5][6]

Troubleshooting Steps:

  • Controlled Environment: Store the compound at recommended temperatures and avoid exposure to high heat.

  • Forced Degradation Studies: To understand the thermal liability, perform forced degradation studies at elevated temperatures. This will help identify potential degradants and establish safe handling and storage temperatures.

5. Is this compound sensitive to light?

Photodegradation can be a concern for many pharmaceutical compounds.[3][5] Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Troubleshooting Steps:

  • Light Protection: Protect the compound from light by storing it in amber vials or containers wrapped in aluminum foil.[7]

  • Photostability Studies: Conduct photostability studies as part of forced degradation testing to determine the compound's sensitivity to light and identify any photolytic degradants.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial to understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][8] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Anhydrous solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Methodology:

A general workflow for conducting forced degradation studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 N HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Prep->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analyze Analyze samples by a stability-indicating method (e.g., HPLC) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify and characterize degradation products Analyze->Identify Pathway Propose degradation pathways Identify->Pathway G cluster_conditions Condition Compound This compound Acid 4-Methylphenylacetic acid Compound->Acid Hydrolysis Hydrazine Hydrazine Compound->Hydrazine Water H₂O Condition Acid or Base

References

Technical Support Center: Hydrazide Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of hydrazide reactions, and why is it a problem?

A1: Dimer formation refers to a side reaction where two identical molecules couple together, creating a homodimer, instead of the intended reaction between two different molecules. In hydrazide chemistry, this can occur in two main scenarios:

  • Homocoupling of the Aldehyde/Ketone Partner: When using a bifunctional crosslinker with two hydrazide groups (e.g., Adipic acid dihydrazide - ADH), the crosslinker can react with two molecules of the same aldehyde-containing partner instead of bridging two different partners.[1][2]

  • Symmetrically Di-substituted Hydrazides: During the synthesis of a hydrazide from an ester and hydrazine, it is possible to form a di-substituted byproduct where two molecules of the starting material react with the same hydrazine molecule.[3]

This side reaction is problematic as it reduces the yield of the desired product, introduces impurities that can be difficult to separate, and can lead to incorrect interpretations of experimental results.[1]

Q2: My reaction is producing a high level of homodimers. What is the most likely cause?

A2: The most common cause of excessive homodimerization is suboptimal stoichiometry of the reactants. If the molar ratio of your crosslinker to your target molecule is not carefully controlled, self-coupling reactions can be favored. For instance, in a cross-linking reaction, if the concentration of the bifunctional linker and the target molecule are not appropriately balanced, the probability of the linker reacting with two identical molecules increases.[4]

Q3: How does pH affect dimer formation in hydrazone coupling reactions?

A3: The pH of the reaction buffer is a critical parameter. Hydrazone bond formation, the reaction between a hydrazide and an aldehyde, is catalyzed by acid and is most efficient in a pH range of 5 to 7.[2] Outside this optimal range, the reaction rate slows down significantly.[5] If the rate of the desired hydrazone formation is too slow, competing side reactions, including the dimerization of starting materials (especially in the presence of catalysts like palladium or oxygen for certain substrates), can become more prominent.[1][6] Therefore, maintaining the optimal pH is crucial for maximizing the yield of the desired conjugate and minimizing side products.

Q4: Can catalysts help in reducing dimer formation?

A4: Yes, catalysts can indirectly help by accelerating the desired reaction. Aniline has been shown to be an effective catalyst for hydrazone formation.[2] It works by first forming a Schiff base with the aldehyde, which is then easily displaced by the more nucleophilic hydrazide.[2] By increasing the rate of the desired conjugation, the time available for slower, competing side reactions to occur is reduced.

Q5: What are the best strategies for purifying my desired product away from dimers?

A5: Separation of the desired conjugate from homodimers and other impurities is a critical final step. The choice of method depends on the properties of the molecules involved.

  • Size-Exclusion Chromatography (SEC): This is a very effective method if the desired product and the dimer have a significant size difference, which is often the case in protein and polymer conjugation.

  • Column Chromatography: Techniques like silica gel chromatography can be used to separate compounds based on differences in polarity.[3]

  • Recrystallization: For solid compounds, recrystallization can be an effective way to purify the target molecule if its solubility properties differ from the dimeric impurity.[3][7]

Troubleshooting Guide

The following table summarizes common issues related to dimer formation and provides recommended solutions.

Problem Possible Cause Recommended Solution
High yield of homodimer in a cross-linking reactionIncorrect stoichiometry (ratio of crosslinker to target molecule).Optimize the molar ratio of reactants. Often, using a molar excess of one component can drive the reaction towards the desired product. For example, when activating a surface, a large excess of the bis-hydrazide linker ensures only one end reacts.[2]
Low overall yield and presence of side productsSuboptimal reaction pH.Buffer the reaction to maintain a pH between 5 and 7. The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with amines (or hydrazides) is best at pH 7-8.[8]
Slow reaction rate leading to side reactionsLack of catalysis for a slow hydrazone formation.Add aniline as a catalyst to the reaction mixture to specifically accelerate the rate of hydrazone bond formation.[2]
Dimer formation during synthesis of a hydrazide from an esterExcess of the ester starting material relative to hydrazine.Use a molar excess of hydrazine hydrate when reacting with an ester to favor the formation of the monohydrazide and prevent the formation of di-substituted hydrazides.
Difficulty separating the desired product from the dimerInappropriate purification method.Use a high-resolution purification technique. Size-Exclusion Chromatography (SEC) is highly recommended for separating molecules based on size, such as a monomeric conjugate from a dimeric byproduct.[9]

Experimental Protocols

Protocol 1: General Two-Step Hydrazone Conjugation to a Glycoprotein

This protocol describes the oxidation of a glycoprotein to generate aldehyde groups, followed by conjugation to a hydrazide-containing molecule, with steps to minimize dimer formation.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5) to a concentration of 1-5 mg/mL.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

    • Remove excess periodate and byproducts using a desalting column equilibrated with the coupling buffer (e.g., 100 mM MES, pH 6.0).

  • Hydrazone Conjugation:

    • To the purified, aldehyde-containing glycoprotein, immediately add the hydrazide-modified molecule. Use a 10- to 50-fold molar excess of the hydrazide reagent to drive the reaction and minimize self-coupling of the glycoprotein.

    • Optional: For slow reactions, add aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting glycoprotein conjugate from excess hydrazide reagent and any potential homodimers using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Analyze fractions by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and purity.

Protocol 2: EDC/NHS Coupling to form a Peptide Hydrazide

This protocol describes the activation of a peptide's C-terminal carboxyl group with EDC/NHS followed by reaction with hydrazine to form a peptide hydrazide, a common precursor for further conjugation.

  • Reagent Preparation:

    • Equilibrate EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature before opening the vials to prevent degradation from moisture.[9]

    • Prepare a solution of the carboxyl-containing peptide in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1-2 mg/mL.[8]

  • Carboxyl Group Activation:

    • Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM to the peptide solution.[8]

    • React for 15 minutes at room temperature.[8]

  • Hydrazide Formation:

    • Immediately add hydrazine hydrate or a protected hydrazine (e.g., Boc-hydrazine) to the activated peptide solution. A 10-fold molar excess of hydrazine is recommended to ensure complete reaction and minimize side reactions.

    • Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any remaining active esters.[8]

    • Purify the peptide hydrazide from reaction byproducts using a desalting column or reverse-phase HPLC.

Visual Guides

Dimer Formation Pathways

The diagram below illustrates the desired heterodimer formation versus the undesired homodimer side reaction when using a bifunctional hydrazide crosslinker (H-X-H) to couple two different aldehyde-containing molecules (A-CHO and B-CHO).

G cluster_start Starting Materials cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions A_CHO Molecule A (A-CHO) DesiredProduct Desired Heterodimer (A-X-B) A_CHO->DesiredProduct + H-X-H DimerA Homodimer A (A-X-A) A_CHO->DimerA + H-X-H + A-CHO B_CHO Molecule B (B-CHO) B_CHO->DesiredProduct + DimerB Homodimer B (B-X-B) B_CHO->DimerB + H-X-H + B-CHO Crosslinker Bis-Hydrazide (H-X-H) G start Start: High Dimer Formation Observed check_stoich 1. Check Stoichiometry Is a reactant in large excess? start->check_stoich adjust_stoich Adjust molar ratios. Use controlled excess of one reactant. check_stoich->adjust_stoich Yes check_ph 2. Check pH Is pH optimal (5-7)? check_stoich->check_ph No adjust_stoich->check_ph adjust_ph Buffer reaction to optimal pH. check_ph->adjust_ph No check_rate 3. Check Reaction Rate Is conjugation slow? check_ph->check_rate Yes adjust_ph->check_rate add_catalyst Add Aniline catalyst to accelerate reaction. check_rate->add_catalyst Yes purify 4. Purify Product (e.g., via SEC) check_rate->purify No add_catalyst->purify end End: Pure Product, Low Dimer purify->end

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a versatile chemical intermediate.[1] It serves as a key precursor in the synthesis of a variety of heterocyclic compounds, which are significant in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Q2: What is a general procedure for synthesizing this compound?

A2: A common method involves the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate in a solvent like methanol at room temperature. The typical reaction time is around 6 hours. The work-up procedure generally involves removing the solvent under vacuum, followed by the addition of water to precipitate the solid product, which is then filtered and dried. This method has been reported to yield the product in high purity (around 91%).[2][3]

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying the crude product. A mixture of methanol and water (for example, in a 2:1 ratio) is often a suitable solvent system for growing single crystals of high purity.[2][3]

Q4: What are the key safety precautions to consider when working with this compound and its reactions?

A4: As with any chemical experiment, it is crucial to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine derivatives can be toxic, so direct contact and inhalation should be avoided.

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments with this compound.

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction- Ensure the reaction has been stirred for a sufficient amount of time (e.g., 6 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during work-up- When removing the solvent, be careful not to overheat, which could lead to decomposition.- Ensure complete precipitation by cooling the aqueous mixture in an ice bath before filtration.
Impure starting materials- Use pure methyl (4-methylphenyl)acetate and hydrazine hydrate for the best results.
Issue 2: Formation of Impurities in Schiff Base Synthesis

When reacting this compound with aldehydes or ketones to form Schiff bases (N-acylhydrazones), several side products can form.

Problem Potential Cause Troubleshooting Step
Low product yield Incomplete reaction.- Add a few drops of a catalyst like glacial acetic acid to the reaction mixture.- Increase the reaction time or gently heat the mixture if the reactants are not very reactive.
Oily product that is difficult to crystallize Presence of unreacted starting materials or impurities.- Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol).- Attempt recrystallization from a different solvent or solvent mixture.
Formation of a symmetrical azine byproduct The aldehyde/ketone reacts with the already formed hydrazone.- Use a slight excess of the this compound.- Add the aldehyde or ketone slowly to the solution of the hydrazide.
Issue 3: Difficulties in the Synthesis of Heterocyclic Compounds

The cyclization of derivatives of this compound to form heterocycles like pyrazoles or 1,3,4-oxadiazoles can sometimes be challenging.

Problem Potential Cause Troubleshooting Step
Failure of cyclization to form pyrazole Incorrect reaction conditions or ineffective dehydrating agent.- Ensure anhydrous conditions if the reaction is sensitive to water.- For reactions with 1,3-dicarbonyl compounds, a catalytic amount of acid (e.g., acetic acid) can be beneficial.- Consider using a different solvent or increasing the reaction temperature.
Low yield of 1,3,4-oxadiazole Inefficient cyclodehydration.- Use a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).- Ensure the reaction is carried out under appropriate temperature conditions as specified in the literature.
Formation of polymeric byproducts Side reactions due to harsh reaction conditions.- Lower the reaction temperature.- Reduce the concentration of the reactants.- Choose a milder cyclizing agent if possible.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for common reactions involving this compound and analogous hydrazides.

Reaction Type Reactants Solvent Catalyst/Reagent Reaction Time Temperature Yield (%)
Hydrazide Synthesis Methyl (4-methylphenyl)acetate, Hydrazine hydrateMethanol-6 hRoom Temp.91%[2]
Schiff Base Formation 2-(Aryl)acetohydrazide, Aromatic aldehydeEthanolAcetic acid (catalytic)1-4 hReflux75-94%
Pyrazole Synthesis Hydrazide, 1,3-DiketoneEthanolAcetic acid (catalytic)2-6 hReflux66-95%[4]
1,3,4-Oxadiazole Synthesis Hydrazide, Carboxylic acid-POCl₃4-8 hReflux54-89%[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL) in a round-bottom flask.[2]

  • Add hydrazine hydrate (2 mL) to the solution.[2]

  • Stir the reaction mixture at room temperature for 6 hours.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[2]

  • Add water to the residue to precipitate the solid product.[2]

  • Collect the solid by vacuum filtration and wash with cold water.[2]

  • Dry the product in a desiccator. The expected yield is approximately 91%.[2]

Protocol 2: Synthesis of a Schiff Base (N-acylhydrazone)
  • Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add an equimolar amount of the desired aldehyde or ketone (1 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: Synthesis of a Pyrazole Derivative
  • In a round-bottom flask, dissolve this compound (1 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol) in ethanol (20 mL).

  • Add a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the pyrazole derivative by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Purify the pyrazole derivative by recrystallization from a suitable solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivative Synthesis Start Methyl (4-methylphenyl)acetate + Hydrazine Hydrate Reaction Stir in Methanol (Room Temp, 6h) Start->Reaction Workup_1 Solvent Removal Reaction->Workup_1 Precipitation Add Water & Filter Workup_1->Precipitation Product_1 Crude this compound Precipitation->Product_1 Reaction_2 Schiff Base Formation (Ethanol, H+ cat.) Product_1->Reaction_2 + Aldehyde/Ketone Reaction_3 Pyrazole Synthesis (Ethanol, H+ cat.) Product_1->Reaction_3 + 1,3-Dicarbonyl Reaction_4 1,3,4-Oxadiazole Synthesis (Dehydrating Agent) Product_1->Reaction_4 + Carboxylic Acid/Derivative Product_2 N-Acylhydrazone Reaction_2->Product_2 Purification Purification Product_2->Purification Recrystallization Product_3 Pyrazole Derivative Reaction_3->Product_3 Product_3->Purification Product_4 1,3,4-Oxadiazole Derivative Reaction_4->Product_4 Product_4->Purification Final_Product Pure Heterocyclic Derivative Purification->Final_Product Characterization (NMR, IR, MS)

Caption: General experimental workflow for the synthesis and derivatization of this compound.

Signaling_Pathways cluster_reactions Key Reactions cluster_products Heterocyclic Products Start This compound SchiffBase Schiff Base (N-Acylhydrazone) Start->SchiffBase + Aldehyde (Condensation) Pyrazole Pyrazole Start->Pyrazole + Diketone (Cyclocondensation) Oxadiazole 1,3,4-Oxadiazole Start->Oxadiazole + Carboxylic Acid (Cyclodehydration) Aldehyde Aldehyde / Ketone Aldehyde->SchiffBase Diketone 1,3-Dicarbonyl Compound Diketone->Pyrazole CarboxylicAcid Carboxylic Acid / Derivative CarboxylicAcid->Oxadiazole

Caption: Synthesis pathways from this compound to key heterocyclic derivatives.

Troubleshooting_Tree Start Problem Encountered LowYield Low Product Yield? Start->LowYield ImpureProduct Product is Impure? LowYield->ImpureProduct No CheckReactionTime Increase reaction time or temperature? LowYield->CheckReactionTime Yes NoProduct No Product Formation? ImpureProduct->NoProduct No Recrystallize Recrystallize from a different solvent? ImpureProduct->Recrystallize Yes CheckConditions Verify reaction conditions (temp, solvent)? NoProduct->CheckConditions Yes CheckReagents Check purity of starting materials? CheckReactionTime->CheckReagents OptimizeWorkup Optimize work-up to minimize loss? CheckReagents->OptimizeWorkup Solution Consult further literature or technical support OptimizeWorkup->Solution ColumnChromatography Consider column chromatography? Recrystallize->ColumnChromatography CheckSideReactions Identify and mitigate side reactions? ColumnChromatography->CheckSideReactions CheckSideReactions->Solution CheckCatalyst Is a catalyst needed/active? CheckConditions->CheckCatalyst ConfirmStartingMaterial Confirm identity of starting material? CheckCatalyst->ConfirmStartingMaterial ConfirmStartingMaterial->Solution

Caption: A decision tree for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: Characterization of Impurities in 2-(4-Methylphenyl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-(4-Methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and widely reported method for the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl (4-methylphenyl)acetate, with hydrazine hydrate.[1][2] The reaction is generally carried out in an alcoholic solvent like methanol or ethanol.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: The primary impurities of concern in this synthesis are:

  • Unreacted Starting Material: Residual methyl (4-methylphenyl)acetate or ethyl (4-methylphenyl)acetate.

  • Diacyl Hydrazine Byproduct: N,N'-bis[2-(4-methylphenyl)acetyl]hydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine.

  • Residual Hydrazine Hydrate: Excess hydrazine hydrate from the reaction.

  • Degradation Products: Depending on the reaction and purification conditions (e.g., high temperatures, presence of acid or base), other degradation products may form.

Q3: How can I minimize the formation of the diacyl hydrazine impurity?

A3: The formation of the diacyl hydrazine byproduct can be minimized by using a molar excess of hydrazine hydrate (typically 2 to 10 equivalents) relative to the starting ester.[3] This ensures that the hydrazine is more likely to react in a 1:1 ratio with the ester. Slow, controlled addition of the ester to the hydrazine solution can also be beneficial.

Q4: What are the recommended methods for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product.[3] Ethanol or a mixture of methanol and water are suitable solvent systems for recrystallization.[1][2] The process involves dissolving the crude solid in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals, leaving the impurities in the mother liquor.

Troubleshooting Guides

Issue 1: Incomplete Reaction - Presence of Starting Ester

Question: My reaction appears to be incomplete, and I can still detect the starting ester (methyl or ethyl (4-methylphenyl)acetate) in my crude product. What should I do?

Answer: An incomplete reaction can be due to several factors. Follow this troubleshooting guide:

Potential Cause Suggested Solution
Insufficient Reaction Time The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time.
Inadequate Reaction Temperature While the reaction can proceed at room temperature, gentle heating (e.g., refluxing in ethanol) can increase the reaction rate and drive it to completion.[1]
Insufficient Hydrazine Hydrate Ensure that a sufficient molar excess of hydrazine hydrate is used. A higher excess can help to push the equilibrium towards the product.
Poor Quality Reagents Verify the purity and concentration of your starting ester and hydrazine hydrate. Hydrazine hydrate can decompose over time.
Issue 2: High Levels of Diacyl Hydrazine Impurity

Question: I have a significant amount of the diacyl hydrazine impurity in my product. How can I reduce its formation and remove it?

Answer: The formation of N,N'-bis[2-(4-methylphenyl)acetyl]hydrazine is a common side reaction. Here’s how to address it:

Corrective Action Detailed Steps
Optimize Reaction Stoichiometry Increase the molar excess of hydrazine hydrate to 5-10 equivalents relative to the ester. This will favor the formation of the desired mono-acyl hydrazide.
Control Reagent Addition Add the ester solution dropwise to the stirred hydrazine hydrate solution. This maintains a high concentration of hydrazine throughout the reaction, reducing the chance of a second acylation.
Purification by Recrystallization The diacyl hydrazine is generally less soluble than the desired product in common recrystallization solvents like ethanol. Careful recrystallization should allow for the separation of the diacyl hydrazine, which may precipitate out first or remain in the solid form during dissolution of the desired product.

Experimental Protocols

Synthesis of this compound

Method 1: From Methyl (4-methylphenyl)acetate [2]

  • Dissolve methyl (4-methylphenyl)acetate (1 equivalent) in methanol.

  • Add hydrazine hydrate (2-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a mixture of methanol and water.

Method 2: From Ethyl (4-methylphenoxy)acetate [4]

  • Dissolve ethyl (4-methylphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents).

  • Heat the mixture on a water bath for 6 hours.

  • Remove the excess ethanol by distillation.

  • Cool the solution to allow the product to crystallize.

  • Collect the crystals by filtration and recrystallize from ethanol.

Analytical Methods for Impurity Characterization

The following are general analytical methods that can be adapted for the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Detection: UV detection at a wavelength where both the product and impurities have absorbance (e.g., 220 nm or 254 nm).

  • Purpose: To separate and quantify the main component, unreacted starting material, and the diacyl hydrazine impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injection: Split injection.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute all components.

  • Detection: Mass spectrometry (MS) for identification of the components based on their mass spectra.

  • Purpose: To identify and quantify volatile impurities, including any residual starting ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Can be used to identify the characteristic signals of the product and impurities. The diacyl hydrazine will have a distinct set of signals compared to the desired product, particularly in the regions of the methylene and aromatic protons.

  • ¹³C NMR: Provides information on the carbon skeleton and can help in confirming the structures of the main compound and impurities.

  • Purpose: Structural elucidation of the main product and any isolated impurities.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

Impurity Name Structure Typical Origin
Methyl (4-methylphenyl)acetateCH3-C6H4-CH2-COOCH3Unreacted starting material
Ethyl (4-methylphenyl)acetateCH3-C6H4-CH2-COOC2H5Unreacted starting material
N,N'-bis[2-(4-methylphenyl)acetyl]hydrazine(CH3-C6H4-CH2-CO-NH)2Side reaction (diacylation of hydrazine)
HydrazineH2N-NH2Excess reagent

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation SM Methyl (4-methylphenyl)acetate Product This compound SM->Product Hydrazinolysis Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 N,N'-bis[2-(4-methylphenyl)acetyl]hydrazine (Diacyl Hydrazine) SM->Impurity2 Side Reaction (Insufficient Hydrazine) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Hydrazine->Impurity2

Caption: Synthesis pathway and major impurity formation routes.

Troubleshooting_Workflow Start Crude Product Analysis CheckPurity Purity Check (TLC/HPLC) Start->CheckPurity Pure Product Meets Specification CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No End End Pure->End IdentifyImpurity Identify Impurity (HPLC/GC-MS/NMR) Impure->IdentifyImpurity SM_Impurity Unreacted Starting Material? IdentifyImpurity->SM_Impurity Diacyl_Impurity Diacyl Hydrazine? SM_Impurity->Diacyl_Impurity No OptimizeReaction Optimize Reaction: - Increase Reaction Time - Increase Temperature - Increase Hydrazine SM_Impurity->OptimizeReaction Yes ModifyStoichiometry Modify Stoichiometry: - Increase Hydrazine Excess - Slow Ester Addition Diacyl_Impurity->ModifyStoichiometry Yes Purify Purification (Recrystallization) Diacyl_Impurity->Purify No (Other Impurity) OptimizeReaction->Start ModifyStoichiometry->Start Purify->CheckPurity

Caption: A logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(4-Methylphenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most widely used method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl (4-methylphenyl)acetate, with hydrazine hydrate.[1] The reaction is commonly carried out in a solvent like methanol or ethanol at room temperature or with gentle heating.[2][3]

Q2: What are the primary starting materials for this synthesis?

A2: The synthesis typically starts from 4-methylphenylacetic acid, which is first converted to its methyl or ethyl ester.[4][5] This ester is then reacted with hydrazine hydrate to form the final product.

Q3: What are the key safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. It is corrosive and a suspected carcinogen. Care should be taken to avoid inhalation, ingestion, and skin contact.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting ester. The reaction is considered complete when the starting ester spot is no longer visible.

Q5: What is a typical yield for this reaction on a lab scale?

A5: On a laboratory scale (e.g., 2 grams of starting ester), a yield of around 91% has been reported.[2][6] However, yields can vary depending on the reaction conditions and purification methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive hydrazine hydrate. 2. Low quality starting ester. 3. Insufficient reaction time or temperature.1. Use fresh, high-purity hydrazine hydrate. 2. Ensure the starting ester is pure and dry. 3. Increase the reaction time or gently heat the mixture (e.g., reflux in ethanol) and monitor via TLC.[3][5]
Incomplete Reaction (Starting material remains) 1. Insufficient amount of hydrazine hydrate. 2. Reversibility of the reaction, especially with alcohol buildup on a larger scale.1. Use a molar excess of hydrazine hydrate. 2. On a larger scale, consider a setup for reactive fractionation to remove the alcohol byproduct (e.g., methanol or ethanol), which drives the reaction to completion.[7]
Difficulty in Product Precipitation/Isolation 1. The product may have some solubility in the reaction solvent or water.[8] 2. Formation of an oil instead of a solid.1. After removing the reaction solvent (e.g., methanol) under vacuum, add cold water to induce precipitation.[2] If the product is water-soluble, evaporate the mixture to dryness under a high vacuum to remove excess hydrazine hydrate and water.[8] 2. Try cooling the mixture in an ice bath to facilitate crystallization. If an oil persists, attempt to triturate with a non-polar solvent like hexane to induce solidification.
Product Purity Issues After Isolation 1. Contamination with unreacted starting materials. 2. Presence of side-products. 3. Trapped solvent.1. Wash the filtered solid with a small amount of cold solvent (e.g., ethanol or water) to remove impurities.[9] 2. Purify the crude product by recrystallization. A mixture of methanol and water (2:1) has been shown to be effective for growing single crystals and can be adapted for bulk recrystallization.[2] Ethanol is also a common recrystallization solvent.[3] 3. Dry the purified product thoroughly in a vacuum oven.
Scale-Up Challenges: Poor Heat Transfer In large reactors, localized overheating can occur, potentially leading to side reactions or degradation of the product.Use a reactor with good agitation and a jacket for controlled heating and cooling. Ensure a gradual temperature increase if heating is required.
Scale-Up Challenges: Product Filtration Large volumes of fine crystalline product can lead to slow filtration and difficult handling.Select an appropriate filter (e.g., Büchner funnel for lab scale, Nutsche filter for pilot scale). If filtration is slow, consider adjusting the crystallization process to obtain larger crystals.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C₉H₁₂N₂O[2][10]
Molecular Weight 164.21 g/mol -
Melting Point 426-428 K (153-155 °C)[2][6]
Typical Lab-Scale Yield 91%[2][6]
Reaction Time (Lab Scale, RT) 6 hours[2][6]

Experimental Protocols

Part 1: Synthesis of Methyl 2-(4-methylphenyl)acetate

This protocol is based on the general principles of Fischer esterification.

Materials:

  • 4-Methylphenylacetic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-methylphenylacetic acid (1.0 eq.).

  • Add an excess of absolute methanol (e.g., 10 volumes).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and continue for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-methylphenyl)acetate. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is adapted from reported lab-scale syntheses.[2][6]

Materials:

  • Methyl 2-(4-methylphenyl)acetate (1.0 eq.)

  • Hydrazine hydrate (e.g., 85% or 99%) (1.5-2.0 eq.)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve methyl 2-(4-methylphenyl)acetate (e.g., 12.18 mmol, 2 g) in methanol (e.g., 20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 2 mL) to the solution.

  • Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add cold deionized water to the residue to precipitate the solid product.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold water.

  • Dry the product in a vacuum oven to obtain this compound. For higher purity, the crude product can be recrystallized from a methanol/water mixture.[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 4-Methylphenylacetic Acid Reagents1 Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) Esterification Reflux (4-6h) Reagents1->Esterification Workup1 Quench & Extract Esterification->Workup1 Intermediate Methyl (4-methylphenyl)acetate Workup1->Intermediate Reagents2 Hydrazine Hydrate + Methanol (Solvent) Intermediate->Reagents2 Hydrazinolysis Stir at RT (6h) Reagents2->Hydrazinolysis Workup2 Solvent Removal & Precipitation in Water Hydrazinolysis->Workup2 Purification Filter, Wash & Dry (Recrystallize if needed) Workup2->Purification End This compound Purification->End

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Reaction Incomplete? CheckReagents Check Reagent Quality (Ester & Hydrazine) Start->CheckReagents Yes Success Reaction Complete Start->Success No IncreaseTime Increase Reaction Time or Temperature CheckReagents->IncreaseTime CheckStoichiometry Ensure Hydrazine is in Excess IncreaseTime->CheckStoichiometry RemoveByproduct Scale-Up: Consider Alcohol Removal CheckStoichiometry->RemoveByproduct RemoveByproduct->Success

Caption: Troubleshooting logic for an incomplete hydrazinolysis reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the influence of solvents on the reactivity of 2-(4-Methylphenyl)acetohydrazide. The following information is based on established principles of physical organic chemistry and data from related hydrazide systems.

Frequently Asked Questions (FAQs)

Q1: How do solvents generally affect the reactivity of hydrazides like this compound?

A1: Solvents can significantly impact the reactivity of this compound by influencing several factors:

  • Solvation of Reactants and Transition States: Polar solvents can stabilize charged or polar transition states more effectively than nonpolar solvents, often accelerating reactions that proceed through such intermediates.[1][2]

  • Nucleophilicity of the Hydrazide: The nucleophilicity of the terminal nitrogen of the hydrazide can be modulated by the solvent. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the lone pair of electrons on the nitrogen, creating a "solvent cage" that hinders its ability to act as a nucleophile.[3] In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate the accompanying cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.

  • Reactant Solubility: Ensuring that all reactants are adequately dissolved is crucial for a homogeneous reaction and optimal reactivity. The choice of solvent will depend on the solubility of both the this compound and the electrophile it is reacting with.

  • Dielectric Constant: The dielectric constant of a solvent influences its ability to support charge separation.[1] Reactions that involve the formation of charged intermediates are often favored in solvents with high dielectric constants.[2]

Q2: Which type of solvent is best for reactions where this compound acts as a nucleophile?

A2: For reactions where this compound is the primary nucleophile, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred. These solvents enhance the nucleophilicity of the hydrazide by not engaging in strong hydrogen bonding with the nucleophilic nitrogen atom.[3]

Q3: I am observing very slow reaction rates when reacting this compound with an aldehyde in ethanol. What could be the cause?

A3: Slow reaction rates in ethanol, a polar protic solvent, could be due to the solvation of the hydrazide's nucleophilic nitrogen through hydrogen bonding, which reduces its reactivity.[3] Additionally, the reaction between a hydrazide and an aldehyde to form a hydrazone is an equilibrium process. The water molecule formed as a byproduct can be solvated by ethanol, but in some cases, its presence can shift the equilibrium back to the starting materials.

Q4: Can I use nonpolar solvents for reactions with this compound?

A4: While possible, nonpolar solvents like hexane or toluene are generally not ideal for reactions involving the polar this compound and polar electrophiles due to poor solubility of the reactants. If the reaction proceeds through a nonpolar transition state, a nonpolar solvent might be suitable. However, for most common reactions of hydrazides, such as acylation or condensation with carbonyls, polar solvents are more effective.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Poor Solubility of Reactants: One or more reactants are not fully dissolved in the chosen solvent.- Observe the reaction mixture for undissolved solids.- Select a solvent in which all reactants are known to be soluble.- Consider using a co-solvent system to improve solubility.
Reduced Nucleophilicity in Protic Solvents: The nucleophilic nitrogen of the hydrazide is deactivated by hydrogen bonding.- Switch from a protic solvent (e.g., methanol, ethanol) to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).
Unfavorable Equilibrium: The reaction equilibrium does not favor product formation.- If water is a byproduct (e.g., in hydrazone formation), try to remove it using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Multiple Products or Side Reactions Solvent Participation in the Reaction: The solvent itself is reacting with the starting materials or intermediates.- Ensure the chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents when reacting with highly reactive acyl chlorides if ester formation is a possible side reaction.
Instability of the Product: The product may be unstable in the chosen solvent.- Analyze the stability of the desired product in the reaction solvent under the reaction conditions for an extended period.
Inconsistent Reaction Rates Trace Amounts of Water: The presence of water in aprotic solvents can significantly affect the reactivity of nucleophiles.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Solvent Polarity Mismatch: The polarity of the solvent does not effectively stabilize the transition state of the reaction.- If the reaction is believed to proceed through a polar or charged transition state, switch to a more polar solvent. Conversely, for a nonpolar transition state, a less polar solvent may be more effective.[2]

Experimental Protocols

Synthesis of this compound

A standard procedure for the synthesis of this compound is the hydrazinolysis of the corresponding ester.[4][5]

  • Dissolution: Dissolve methyl (4-methylphenyl)acetate (1 equivalent) in methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (typically 1.5 to 2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the methanol under reduced pressure. Add water to the residue to precipitate the solid product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent mixture, such as methanol/water.[4][5]

General Protocol for Studying Solvent Effects on Hydrazone Formation

This protocol outlines a general method for comparing the rate of reaction between this compound and an aromatic aldehyde in different solvents.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen aldehyde (e.g., benzaldehyde) in each of the solvents to be tested (e.g., ethanol, acetonitrile, DMSO).

  • Reaction Initiation: In a cuvette, mix the solutions of the hydrazide and the aldehyde (using a significant excess of the hydrazide to ensure pseudo-first-order kinetics with respect to the aldehyde).

  • Kinetic Monitoring: Monitor the progress of the reaction spectrophotometrically by following the appearance of the hydrazone product at its characteristic wavelength (λmax).[1]

  • Data Analysis: Calculate the pseudo-first-order rate constant (kobs) for the reaction in each solvent by fitting the absorbance data versus time to an appropriate rate equation.

Data Presentation

The following tables present illustrative quantitative data on how solvent properties can influence the reaction rate of this compound with an electrophile (e.g., in a condensation reaction).

Table 1: Effect of Solvent Polarity on Reaction Rate Constant (Illustrative Data)

SolventDielectric Constant (ε) at 25°CSolvent TypeRelative Rate Constant (krel)
n-Hexane1.9Nonpolar1
Dioxane2.2Nonpolar5
Tetrahydrofuran (THF)7.6Polar Aprotic25
Acetone20.7Polar Aprotic150
Ethanol24.6Polar Protic80
Acetonitrile37.5Polar Aprotic500
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic1200

This illustrative data suggests that polar aprotic solvents significantly accelerate the reaction compared to nonpolar and polar protic solvents.

Table 2: Activation Parameters in Different Solvents (Illustrative Data)

SolventEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol) at 298 K
Ethanol6562.5-8086.3
Acetonitrile5047.5-9575.8

This illustrative data indicates a lower activation energy in the polar aprotic solvent (acetonitrile) compared to the polar protic solvent (ethanol), consistent with a higher reaction rate. The more negative entropy of activation in acetonitrile suggests a more ordered transition state.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Hydrazide & Electrophile) in Various Solvents B Mix Reactants in Cuvette A->B C Monitor Reaction Progress (UV-Vis Spectrophotometry) B->C Initiate Reaction D Plot Absorbance vs. Time C->D E Calculate Rate Constants (k) D->E Kinetic Fit F Compare Rates Across Solvents E->F

Caption: Experimental workflow for studying solvent effects on reaction kinetics.

Solvent_Effects cluster_reactants Reactants cluster_solvents Solvent Interactions Nuc Nucleophile (Hydrazide) TS Transition State [Nuc···Elec]‡ Nuc->TS Elec Electrophile Elec->TS Protic Polar Protic Solvent (e.g., Ethanol) Protic->Nuc  Hydrogen Bonding (Deactivates Nucleophile) Protic->TS Stabilizes Polar TS Aprotic Polar Aprotic Solvent (e.g., DMSO) Aprotic->Nuc  Less Solvation (More Reactive Nucleophile) Aprotic->TS Strongly Stabilizes Polar TS

Caption: Influence of protic vs. aprotic solvents on nucleophile and transition state.

References

Validation & Comparative

comparing antimicrobial activity of 2-(4-Methylphenyl)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial activity of acetohydrazide derivatives reveals a promising class of compounds with significant potential in the development of new antimicrobial agents. This guide provides a summary of their performance, supported by experimental data from various studies, to assist researchers and drug development professionals in this field.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various acetohydrazide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the tables below, highlight the structure-activity relationships and the spectrum of activity for different substituted acetohydrazide compounds.

Table 1: Antibacterial Activity of Acetohydrazide Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide (4a, 4c, 4d, 4j, 4k)Moderate to Good-Moderate to GoodModerate to Good[1]
Acetohydrazide pyrazole derivative (6d)16---[2]
Pyridine Acetohydrazide (AHZ) modified Cotton Fabric10-21-10-21-[3]
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides (DK-IB, DK-IC, DK-IG, DK-IH)----[4]
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (4a, 4c)--13 ± 2 to 15 ± 2 (ESBL-producing E. coli)-[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Acetohydrazide Derivatives (in µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisEscherichia coliCandida albicansReference
Hydrazide-hydrazones (9, 14, 15, 19)62.5–100062.5–1000--[6]
Adamantane hydrazide hydrazone derivative<1.95--<1.95[6]
N'-(5-Bromo-2-Hydroxybenzylidene)adamantane-1-carbohydrazide (BSAC)----[6]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (15)1.95–15.621.95–15.62->1000[7]
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (8e)--9.45 ± 1.00-[8]
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (8p)----[8]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)----[9]

Experimental Protocols

The evaluation of antimicrobial activity of these derivatives typically involves standard microbiological techniques.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to 0.5 McFarland standard.

  • Seeding of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) plate.

  • Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of acetohydrazide derivatives.

Antimicrobial_Activity_Workflow A Synthesis of Acetohydrazide Derivatives B Structural Characterization (FT-IR, NMR, Mass Spec) A->B Purification & Characterization C Primary Antimicrobial Screening (Agar Well Diffusion) B->C Screening of Compounds D Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) C->D Quantitative Assessment for Active Compounds F Data Analysis and Structure-Activity Relationship (SAR) Studies C->F Evaluation of Results E Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E Determine Killing Concentration D->F Evaluation of Results E->F Evaluation of Results

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

References

A Comparative Guide to 2-(4-Methylphenyl)acetohydrazide and Other Phenylacetic Acid Hydrazides in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Methylphenyl)acetohydrazide and other substituted phenylacetic acid hydrazides. Phenylacetic acid hydrazides are a pivotal class of organic compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic systems and pharmacologically active agents. Their utility stems from the reactive hydrazide functional group, which readily participates in condensation and cyclization reactions. This document outlines a comparison of synthetic routes, yields, and the biological potential of this compound alongside its unsubstituted, chloro-, and methoxy-substituted analogues, supported by experimental data from the literature.

Synthetic Performance: A Comparative Overview

The synthesis of phenylacetic acid hydrazides is most commonly achieved through the hydrazinolysis of the corresponding phenylacetic acid esters. This straightforward and generally high-yielding method involves the reaction of a methyl or ethyl ester with hydrazine hydrate. The choice of solvent and reaction conditions can influence the reaction time and overall yield.

Table 1: Comparison of Synthetic Yields for Phenylacetic Acid Hydrazides

CompoundStructureStarting MaterialReaction ConditionsYield (%)Reference
This compoundthis compoundMethyl (4-methylphenyl)acetateHydrazine hydrate, Methanol, Room temperature, 6 hours91%[1][2]
2-Phenylacetohydrazide2-PhenylacetohydrazidePhenylglyoxylic acid ethyl ester 2-acetylhydrazoneHydrazine hydrate, Ethanol, 25-30°C, 2 hours87.3%[3]
2-(4-Chlorophenyl)acetohydrazide2-(4-Chlorophenyl)acetohydrazide4-Chlorophenylacetyl chlorideHydrazineNot specified
2-(4-Methoxyphenyl)acetohydrazide2-(4-Methoxyphenyl)acetohydrazideEthyl 2-(4-methoxyphenoxy)acetate85% Hydrazine hydrate, Ethanol, Reflux, 5 hoursNot specified[4]

From the available data, the synthesis of this compound proceeds with a high yield of 91% under mild conditions.[1][2] The synthesis of 2-Phenylacetohydrazide also shows a high yield of 87.3%.[3] While specific yield percentages for 2-(4-chlorophenyl)acetohydrazide and 2-(4-methoxyphenyl)acetohydrazide were not detailed in the referenced literature, the general synthetic route is well-established and typically efficient. The choice of substituent on the phenyl ring can influence the electronic properties of the ester, which may have a minor effect on reaction rates, but all are considered effective syntheses.

Experimental Protocols

General Synthesis of Phenylacetic Acid Hydrazides

The following protocols are generalized from literature procedures for the synthesis of this compound and can be adapted for other phenylacetic acid hydrazides.

Protocol 1: Synthesis of this compound

  • Materials:

    • Methyl (4-methylphenyl)acetate (2 g, 12.18 mmol)

    • Hydrazine hydrate (2 mL)

    • Methanol (20 mL)

    • Water

  • Procedure:

    • Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue to precipitate the solid product.

    • Filter the precipitate and dry to obtain this compound.[1]

    • For crystallization, the solid can be dissolved in a methanol:water (2:1) mixture and allowed to evaporate slowly.[1]

Role in the Synthesis of Bioactive Molecules

Phenylacetic acid hydrazides are crucial building blocks for the synthesis of hydrazone derivatives, which have demonstrated a wide range of biological activities. The hydrazide moiety is condensed with various aldehydes and ketones to produce these derivatives. The biological activity of the resulting hydrazones is significantly influenced by the substituents on both the phenyl ring of the hydrazide and the aromatic ring of the aldehyde/ketone.

Table 2: Biological Activities of Hydrazone Derivatives of Phenylacetic Acid Hydrazides

Parent HydrazideDerivative ClassBiological ActivityKey FindingsReference
2-PhenylacetohydrazideHydrazonesAntifungalN'-phenylhydrazides showed significant activity against Candida albicans, with some compounds exhibiting better efficacy than fluconazole against resistant strains.[5][6]
2-(2-Chlorophenyl)acetohydrazideHydrazonesAntimicrobial, AnticancerDerivatives have shown promising antibacterial activity. The position of the chloro group influences biological efficacy.[7][8]
2-(4-Chlorophenyl)acetohydrazideHydrazonesAntimicrobialDerivatives have been investigated for their antibacterial and antifungal properties.[7]
2,4-dihydroxybenzoic acid hydrazideHydrazide-hydrazonesAntibacterial, AnticancerDerivatives showed interesting antibacterial activity against Gram-positive strains, including MRSA. Some compounds also exhibited antiproliferative activity against cancer cell lines.[9]

The data suggests that the introduction of different substituents on the phenyl ring of the parent hydrazide can modulate the biological activity of the resulting hydrazone derivatives. This highlights the importance of having a diverse library of substituted phenylacetic acid hydrazides for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by phenylacetic acid hydrazides are limited, related compounds such as 2-phenylacetamide and phenylbutyrate have been shown to influence key cellular signaling cascades involved in inflammation and cell survival. It is plausible that phenylacetic acid hydrazides and their derivatives could exert their biological effects through similar mechanisms.

One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies have shown that 2-phenylacetamide can down-regulate the expression of proteins in the MAPK signaling pathway.[10] Another important pathway is the NF-κB signaling pathway, a key regulator of the inflammatory response. Phenylbutyrate, a derivative of phenylacetic acid, has been found to inhibit NF-κB signaling.[11]

G Potential Signaling Pathways Modulated by Phenylacetic Acid Derivatives cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Phenylacetic_Acid_Derivatives Phenylacetic Acid Derivatives Receptor Receptor MAPK_Pathway MAPK Cascade (e.g., p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK AP-1 AP-1 MAPK_Pathway->AP-1 Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NF-κB_n->Gene_Expression AP-1->Gene_Expression Phenylacetic_Acid_Derivatives->IKK Inhibition

Caption: Potential inhibition of MAPK and NF-κB pathways by phenylacetic acid derivatives.

Conclusion

This compound stands out as a readily synthesized and high-yielding precursor for the development of novel chemical entities. While direct comparative biological data for the parent hydrazides is limited, the extensive research into their hydrazone derivatives underscores their importance in medicinal chemistry. The substituent on the phenyl ring of the acetohydrazide backbone plays a crucial role in modulating the biological activity of the resulting derivatives. This guide highlights the synthetic accessibility and therapeutic potential of this compound and its analogues, providing a valuable resource for researchers in the field of drug discovery and development. Further comparative studies on the parent hydrazides are warranted to fully elucidate their structure-activity relationships.

References

A Comparative Analysis of the Biological Activities of Substituted Acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetohydrazides have emerged as a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This guide provides a comparative study of their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed methodologies.

Antimicrobial Activity

Substituted acetohydrazides have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The introduction of various substituents onto the acetohydrazide scaffold has been shown to significantly influence their antimicrobial potency.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted acetohydrazide derivatives against selected bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.

Compound IDSubstituentTarget OrganismMIC (µg/mL)Reference
1 4-ChlorobenzylideneStaphylococcus aureus12.5[1]
Escherichia coli25[1]
2 2,4-DichlorobenzylideneStaphylococcus aureus6.25[1]
Escherichia coli12.5[1]
3 4-NitrobenzylideneStaphylococcus aureus6.25[1]
Escherichia coli12.5[1]
4 2-HydroxybenzylideneStaphylococcus aureus25[1]
Escherichia coli50[1]
5 Pyridine-4-yl-methyleneCandida albicans>100[1]
Aspergillus niger>100[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The substituted acetohydrazide derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in broth medium in 96-well microtiter plates.

  • Incubation: The prepared microbial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity

Several substituted acetohydrazide derivatives, particularly those incorporating heterocyclic moieties like 2-oxoindoline, have exhibited significant cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis through caspase activation.

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values of 2-oxoindoline-based acetohydrazide derivatives against three human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

Compound IDSubstituent on Benzylidene RingSW620 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)NCI-H23 (Lung Cancer) IC50 (µM)Reference
4a H15.3218.2120.54[2]
4b 2-Cl10.1512.8714.33[2]
4c 3-Cl8.9810.2411.76[2]
4d 4-Cl7.659.1110.45[2]
4f 2-OH5.216.897.98[2]
4h 2-OH, 3-allyl4.875.926.77[2]
4n 2-OH (on 5-fluoro-2-oxoindoline)3.124.014.88[2]
4o 3-OH (on 5-fluoro-2-oxoindoline)2.543.153.99[2]
PAC-1 (Positive Control)10.2312.5414.87[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (SW620, PC-3, and NCI-H23) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the substituted acetohydrazide derivatives and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Signaling Pathway: Caspase-Mediated Apoptosis

dot

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_initiation Initiation Phase cluster_execution Execution Phase cluster_outcome Cellular Outcome Acetohydrazide Derivative Acetohydrazide Derivative Procaspase-9 Procaspase-9 Acetohydrazide Derivative->Procaspase-9 Induces Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes experimental_workflow Start Starting Materials (e.g., Substituted Phenylacetic Acid, Hydrazine Hydrate, Aldehydes) Synthesis Synthesis of Substituted Acetohydrazides Start->Synthesis Purification Purification & Characterization (Crystallization, Spectroscopy) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Anticancer Anticancer Assays (MTT Assay, Caspase Activity) Bioassays->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant DataAnalysis Data Analysis & SAR Antimicrobial->DataAnalysis Anticancer->DataAnalysis Antioxidant->DataAnalysis Conclusion Identification of Lead Compounds DataAnalysis->Conclusion

References

Unveiling the Anti-Inflammatory Promise of 2-(4-Methylphenyl)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anti-inflammatory potential of 2-(4-Methylphenyl)acetohydrazide derivatives. By drawing comparisons with established anti-inflammatory agents and other hydrazone analogs, this document synthesizes available experimental data to illuminate the therapeutic promise of this chemical class.

While direct and extensive research on a broad range of this compound derivatives is an emerging field, the foundational acetohydrazide scaffold is a recognized pharmacophore in a variety of anti-inflammatory compounds. This guide leverages data from structurally related hydrazide and hydrazone derivatives to build a predictive and comparative framework for the anti-inflammatory activity of this compound analogs.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of hydrazide derivatives is often evaluated through a series of in vivo and in vitro assays. This section presents a comparative summary of the performance of various hydrazone compounds against standard non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of edema inhibition is a key metric for evaluating the efficacy of a potential anti-inflammatory agent.

Compound/DrugDoseTime (hours)% Edema InhibitionReference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide -132[1]
245[1]
358[1]
Nicotinic acid (3-nitro-benzylidene)-hydrazide 20 mg/kg437.29[2]
Nicotinic acid (2-nitro-benzylidene)-hydrazide 20 mg/kg435.73[2]
Acyl hydrazide derivative 18 -322.2[3]
529.4[3]
Diclofenac Sodium (Standard) 10 mg/kg438.85[2]
Diclofenac (Standard) -135[1]
252[1]
374[1]
In Vitro Anti-Inflammatory Activity: Enzyme Inhibition

The inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is a primary mechanism for many anti-inflammatory drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound/DrugTarget EnzymeIC50 (µM)Reference
Meclofenamic acid derivative 7 -0.07[4]
Schiff base derivative of 4-amino-triazole (24) COX-21.76 ± 0.05[3]
Celecoxib (Standard) COX-2-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for key anti-inflammatory assays.

Carrageenan-Induced Rat Paw Edema

This in vivo model is used to evaluate acute anti-inflammatory activity.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A 1% w/v suspension of carrageenan in sterile saline is prepared.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or standard drug (e.g., Diclofenac) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][7]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the 5-LOX enzyme.

  • Enzyme Source: Potato or soybean lipoxygenase is commonly used.

  • Procedure:

    • The test compound is incubated with the LOX enzyme solution.

    • The substrate, linoleic acid, is added to start the reaction.

    • The formation of the hydroperoxide product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them can provide a clearer understanding of the anti-inflammatory potential of this compound derivatives.

Experimental Workflow for In Vivo Anti-Inflammatory Screening cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis Animal_Acclimatization Acclimatization of Wistar Rats Grouping Grouping of Animals (n=6) Animal_Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Control_Group Control Group (Vehicle) Standard_Group Standard Group (Diclofenac) Test_Group Test Group (Hydrazide Derivatives) Carrageenan_Injection Sub-plantar Injection of Carrageenan Control_Group->Carrageenan_Injection Standard_Group->Carrageenan_Injection Test_Group->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Calculation Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Calculation->Statistical_Analysis Inflammatory Cascade and Potential Inhibition by Hydrazide Derivatives Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Hydrazide_Derivatives This compound Derivatives Hydrazide_Derivatives->COX_Pathway Inhibition Hydrazide_Derivatives->LOX_Pathway Inhibition Cytokine Signaling in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Immune Cell Activation cluster_2 Pro-inflammatory Cytokine Production cluster_3 Inflammatory Response LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Activates TNF_alpha TNF-α Macrophage->TNF_alpha Produces IL_6 IL-6 Macrophage->IL_6 Produces Inflammation Systemic Inflammation TNF_alpha->Inflammation IL_6->Inflammation Hydrazide_Derivatives This compound Derivatives Hydrazide_Derivatives->TNF_alpha Inhibits Hydrazide_Derivatives->IL_6 Inhibits

References

A Comparative Efficacy Analysis: Isoniazid vs. the Potential of 2-(4-Methylphenyl)acetohydrazide in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of current scientific literature reveals a significant disparity in the available efficacy data between the frontline anti-tuberculosis drug, isoniazid, and the compound 2-(4-Methylphenyl)acetohydrazide. While isoniazid has been extensively studied and its efficacy is well-documented, no direct comparative studies or specific anti-tubercular activity data for this compound were found. However, the broader class of hydrazide-hydrazone derivatives, to which this compound belongs, is an active area of research for novel anti-tuberculosis agents.

This guide provides a comprehensive overview of the established efficacy of isoniazid, supported by experimental data. It further explores the potential of hydrazide derivatives as a promising class of compounds for future anti-tuberculosis drug development, and outlines the standard experimental protocols that would be necessary to directly compare the efficacy of these two compounds.

Isoniazid: The Gold Standard

Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. Its efficacy is well-established through extensive in vitro and in vivo studies, as well as decades of clinical use.

Quantitative Efficacy Data for Isoniazid

The following table summarizes key efficacy data for isoniazid against Mycobacterium tuberculosis.

ParameterValueReference StrainNotes
Minimum Inhibitory Concentration (MIC) 0.02 - 0.2 µg/mLH37RvThe MIC can vary depending on the specific strain and testing methodology.
In Vivo Efficacy (Mouse Model) Significant reduction in bacterial loadErdmanDosing and treatment duration vary across studies.
Clinical Efficacy (Humans) High cure rates as part of combination therapy-Used in combination with other drugs like rifampicin, pyrazinamide, and ethambutol.

This compound and the Potential of Hydrazide-Hydrazone Derivatives

While specific data for this compound is not available, numerous studies have investigated the anti-tubercular potential of other hydrazide-hydrazone derivatives. These compounds share a common chemical scaffold and their evaluation provides a basis for the potential, yet unproven, efficacy of this compound.

Several studies have synthesized and screened various hydrazide derivatives, with some compounds exhibiting promising in vitro activity against Mycobacterium tuberculosis. For instance, certain novel hydrazide derivatives have shown Minimum Inhibitory Concentration (MIC) values in the range of 3.125-100 µg/mL against the H37Rv strain.[1] Another study on halo-substituted 2-aryloxyacetohydrazones reported moderate to good activity against the same strain. These findings suggest that the hydrazide chemical class is a valid starting point for the development of new anti-TB agents.

Experimental Protocols for Efficacy Comparison

To definitively compare the efficacy of this compound with isoniazid, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against Mycobacterium tuberculosis.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Suspension: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is prepared and diluted to a standardized concentration.

  • Compound Dilution: Serial dilutions of this compound and isoniazid are prepared in a 96-well microplate.

  • Inoculation: The mycobacterial suspension is added to each well containing the test compounds.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vivo Efficacy Testing

Objective: To evaluate the therapeutic efficacy of the compounds in a murine model of tuberculosis.

Methodology: Mouse Model of Chronic Tuberculosis Infection

  • Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis Erdman strain.

  • Treatment Initiation: Treatment with this compound, isoniazid (as a positive control), or a vehicle (as a negative control) is initiated several weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: The compounds are administered daily or multiple times a week via oral gavage or other appropriate routes.

  • Evaluation of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on nutrient agar to determine the number of colony-forming units (CFU).

  • Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control group to determine the efficacy of the compounds.

Visualizing the Path Forward

Experimental Workflow for Efficacy Comparison

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Compound Synthesis Compound Synthesis/ Procurement MIC Determination (MABA) MIC Determination (MABA Assay) Compound Synthesis->MIC Determination (MABA) Cytotoxicity Assay Cytotoxicity Assay (e.g., on Vero cells) MIC Determination (MABA)->Cytotoxicity Assay Mouse Model of TB Establish Mouse Model of Chronic TB Infection Cytotoxicity Assay->Mouse Model of TB Select non-toxic concentrations Treatment Groups (Compound vs. Isoniazid vs. Control) Administer Treatment Regimens Mouse Model of TB->Treatment Groups (Compound vs. Isoniazid vs. Control) CFU Enumeration (Lungs & Spleen) Determine Bacterial Load (CFU Enumeration) Treatment Groups (Compound vs. Isoniazid vs. Control)->CFU Enumeration (Lungs & Spleen) Data Analysis Comparative Data Analysis and Efficacy Determination CFU Enumeration (Lungs & Spleen)->Data Analysis

Caption: A generalized workflow for comparing the in vitro and in vivo efficacy of a novel compound against isoniazid.

Mechanism of Action: Isoniazid Signaling Pathway

G Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid InhA InhA Activated Isoniazid->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Cell Wall Disruption Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Disruption Leads to

Caption: The activation of the prodrug isoniazid by KatG and subsequent inhibition of InhA, leading to the disruption of mycolic acid synthesis in Mycobacterium tuberculosis.

Conclusion

References

Comparative Analysis of 2-(4-Methylphenyl)acetohydrazide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Methylphenyl)acetohydrazide analogs, drawing upon experimental data from various studies on structurally related compounds. The insights presented herein aim to inform the rational design and development of novel therapeutic agents based on the acetohydrazide scaffold. While direct and comprehensive SAR studies on a dedicated series of this compound analogs are limited in the available literature, a comparative overview can be established by examining derivatives of similar acetohydrazides.

The core structure, this compound, serves as a versatile building block for the synthesis of a wide array of derivatives, primarily through condensation with various aldehydes and ketones to form hydrazones. These modifications significantly influence the biological activity of the parent compound, leading to analogs with notable antimicrobial and anticancer properties.

Comparative Biological Activity

The biological efficacy of this compound analogs is largely dictated by the nature of the substituents introduced, typically on the hydrazide nitrogen. The following tables summarize quantitative data from studies on analogous acetohydrazide derivatives, offering insights into their potential therapeutic applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are recognized for their antimicrobial properties. The introduction of different aromatic and heterocyclic moieties can significantly modulate their activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Substituted Acetohydrazide Analogs

Compound SeriesModificationTest Organism(s)Activity Metric (e.g., Zone of Inhibition, MIC)Reference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideSubstitution on the benzylidene ringS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for certain derivatives (4a, 4c, 4d, 4j, 4k) compared to Chloramphenicol.[1][1]
Pyrazine-2-carbohydrazide derivativesCondensation with various substituted aromatic aldehydesE. coli, S. typhiActive against E. coli (compounds PH05, PH06, PH07) and S. typhi (compounds PH12, PH14) compared to ofloxacin.[2][2]
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazidesCondensation with substituted aromatic aldehydesFungal strainsGood anti-fungal activity for some derivatives (DK-IB, DK-IC, DK-IG, DK-IH) with MICs of 8-16 µg/mL.[3][3]

SAR Insights for Antimicrobial Activity: The antimicrobial activity of acetohydrazide analogs is often enhanced by the presence of specific substituents on the arylidene moiety. Electron-withdrawing groups on the phenyl ring of the hydrazone can increase antibacterial activity. The formation of hydrazones appears to be a crucial step for conferring antimicrobial properties to the acetohydrazide core. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.

Anticancer Activity

Several studies have highlighted the potential of acetohydrazide derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Acetohydrazide Analogs

Compound SeriesModificationCancer Cell Line(s)Activity Metric (IC50, µM)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesVarious substitutions on the arylidene ringSW620 (colon), PC-3 (prostate), NCI-H23 (lung)Several compounds (4f–h, 4n–p) exhibited cytotoxicity equal or superior to the positive control PAC-1. Compound 4o was 3- to 5-fold more cytotoxic than PAC-1.[4][4]
p-Aryl substituted (Z)-2-cyanoethylideneacetohydrazidesPara-substitution on the aryl ringMCF-7 (breast), SaOS-2 (osteosarcoma), K562 (leukemia)Compound 2j (p-nitro) was the most potent with IC50 values of 55, 64, and 35 µM against MCF-7, SaOS-2, and K562 cell lines, respectively.[5][5]
2(4-alkoxyphenyl)cyclopropyl hydrazidesAlkoxy substitution and formation of triazolo-derivativesApoptosis-resistant and sensitive cancer cell linesCompounds 7f and 8e displayed moderate in vitro cytostatic effects.[6]

SAR Insights for Anticancer Activity: The anticancer activity of these analogs is highly dependent on the nature of the substituent on the arylidene ring. For the 2-oxoindoline-based acetohydrazides, specific substitutions led to potent cytotoxicity.[4] In the case of p-aryl substituted cyanoethylideneacetohydrazides, electron-withdrawing groups at the para position of the phenyl ring, such as a nitro group, were found to enhance antiproliferative activity.[5] The proposed mechanism for some of these compounds involves the activation of procaspase-3, leading to apoptosis.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and key biological evaluations of this compound analogs, based on commonly employed methods.

Synthesis of this compound

The parent hydrazide can be synthesized from the corresponding ester through hydrazinolysis.

  • Esterification (if starting from the acid): 2-(4-Methylphenyl)acetic acid is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: To a solution of the methyl or ethyl 2-(4-methylphenyl)acetate in an alcohol (e.g., methanol), hydrazine hydrate is added.[7] The reaction mixture is typically stirred at room temperature for several hours.[7] After the reaction is complete, the solvent is removed under reduced pressure. The addition of water precipitates the solid this compound, which is then filtered and dried.[7]

General Synthesis of N'-substituted-2-(4-Methylphenyl)acetohydrazide Analogs (Hydrazones)
  • This compound is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • A few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, are often added to facilitate the condensation reaction.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product (the hydrazone analog) is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and purified by recrystallization.

In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method is commonly used to screen for antibacterial activity.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium in a Petri dish.

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc (e.g., Chloramphenicol, Ofloxacin) and a solvent control disc are also placed on the agar for comparison.

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Ester Methyl 2-(4-Methylphenyl)acetate Start->Ester Esterification Hydrazide This compound Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazone Analogs Hydrazide->Hydrazone Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone Antimicrobial Antimicrobial Screening (Disc Diffusion/MIC) Hydrazone->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Hydrazone->Anticancer Data SAR Analysis Antimicrobial->Data Anticancer->Data

Caption: General workflow for synthesis and evaluation of analogs.

Conclusion

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. By forming hydrazone derivatives, it is possible to generate a diverse library of compounds with significant antimicrobial and anticancer activities. The structure-activity relationships, inferred from analogous series, indicate that the nature and position of substituents on the arylidene moiety are critical determinants of biological efficacy. Further systematic studies focusing specifically on a series of this compound analogs are warranted to fully elucidate their therapeutic potential and to guide the design of more potent and selective drug candidates.

References

Evaluating 2-(4-Methylphenyl)acetohydrazide Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, derivatives of 2-(4-Methylphenyl)acetohydrazide have emerged as a promising class of compounds exhibiting inhibitory activity against a range of clinically relevant enzymes. This guide provides an objective comparison of the performance of these derivatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of associated biological pathways and workflows.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The inhibitory potential of various this compound derivatives has been evaluated against several key enzymes. The following table summarizes the available quantitative data, primarily focusing on urease, a critical enzyme in the pathogenesis of Helicobacter pylori. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

Derivative StructureTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
N'-(phenylmethylidene)-2-(4-methylphenyl)acetohydrazideUreaseData Not AvailableThiourea21.25 ± 0.15
N'-(4-chlorobenzylidene)-2-(4-methylphenyl)acetohydrazideUreaseData Not AvailableThiourea21.25 ± 0.15
N'-(4-hydroxybenzylidene)-2-(4-methylphenyl)acetohydrazideUreaseData Not AvailableThiourea21.25 ± 0.15
N'-(4-methoxybenzylidene)-2-(4-methylphenyl)acetohydrazideUreaseData Not AvailableThiourea21.25 ± 0.15
N'-(4-nitrobenzylidene)-2-(4-methylphenyl)acetohydrazideUreaseData Not AvailableThiourea21.25 ± 0.15

Experimental Protocols: Methodologies for Key Experiments

The evaluation of enzyme inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for assessing the inhibition of three key enzymes: urease, carbonic anhydrase, and acetylcholinesterase.

Urease Inhibition Assay

This assay is crucial for identifying compounds that can combat infections by urease-producing bacteria like H. pylori. The Berthelot (or indophenol) method is a widely used colorimetric assay.[1]

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is quantified by its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically at approximately 630 nm, which is directly proportional to the ammonia concentration.[1]

Reagents:

  • Urease enzyme solution (from Jack bean)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compounds and a standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of urease enzyme solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of urea solution and incubate for a further 15 minutes at 37°C.[2]

  • Stop the reaction by adding the phenol and alkali reagents.

  • After color development, measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrase inhibitors have applications in treating glaucoma, epilepsy, and certain types of cancer.[3]

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[3]

Reagents:

  • Carbonic anhydrase (human or bovine erythrocyte)

  • p-Nitrophenyl acetate (p-NPA) solution (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO

Procedure:

  • In a 96-well plate, add 158 µL of Tris-HCl buffer.

  • Add 2 µL of the test compound solution.

  • Add 20 µL of the CA working solution and incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[3]

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[3]

  • The rate of reaction is determined from the slope of the absorbance versus time graph. The percentage of inhibition is calculated by comparing the rates of the test samples with the control.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[4]

Principle: The Ellman's method is a widely used colorimetric assay to measure AChE activity. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.[4]

Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds and a standard inhibitor (e.g., Donepezil) dissolved in DMSO

Procedure:

  • In a 96-well plate, add 10 µL of the AChE working solution to each well.

  • Add 10 µL of the test compound solution at various concentrations.

  • Incubate the plate for a predefined period to allow for enzyme-inhibitor interaction.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • The percentage of inhibition is calculated by comparing the reaction rates of the test samples with that of the control.

Mandatory Visualization

To better understand the processes involved in the evaluation of these enzyme inhibitors and their biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (Single Concentration) Purification->Primary_Screening Test Compounds Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Dose_Response->Kinetic_Studies Docking Molecular Docking Studies Dose_Response->Docking SAR Structure-Activity Relationship (SAR) Analysis Kinetic_Studies->SAR Docking->SAR New_Derivatives Design and Synthesis of New Derivatives SAR->New_Derivatives New_Derivatives->Primary_Screening Optimized Compounds

Caption: Workflow for the evaluation of enzyme inhibitors.

G cluster_0 H. pylori Survival in Gastric Environment Urea Urea (in stomach) Urease Urease (H. pylori enzyme) Urea->Urease Substrate Ammonia Ammonia (NH3) & Carbon Dioxide (CO2) Urease->Ammonia Catalysis Neutralization Neutralization of Gastric Acid (HCl) Ammonia->Neutralization Colonization Bacterial Colonization & Gastric Mucosa Damage Neutralization->Colonization Enables Inhibitor This compound Derivative (Inhibitor) Inhibitor->Urease Inhibits

Caption: Role of urease in H. pylori pathogenesis.

The structured approach outlined in this guide, from data comparison and detailed protocols to visual representations of workflows and biological pathways, provides a comprehensive framework for researchers engaged in the discovery and development of novel enzyme inhibitors based on the this compound scaffold. This information is intended to facilitate further research and accelerate the identification of potent and selective drug candidates.

References

A Comparative Analysis of the Synthetic Utility of 2-(4-Methylphenyl)acetohydrazide and Benzhydrazide in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic utility of two key building blocks in medicinal chemistry: 2-(4-Methylphenyl)acetohydrazide and benzhydrazide. Both compounds are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. This document outlines their structural differences, comparative reactivity in key transformations, and provides detailed experimental protocols for the synthesis of illustrative heterocyclic systems.

Introduction: Structural and Electronic Profile

This compound and benzhydrazide are both derivatives of hydrazine, featuring an acyl group attached to a nitrogen atom. Their synthetic utility is primarily dictated by the nucleophilicity of the terminal -NH2 group and the reactivity of the adjacent carbonyl group, which together facilitate cyclization reactions to form various five-membered heterocycles.

The key structural difference lies in the acyl substituent. Benzhydrazide possesses a benzoyl group, where the carbonyl is directly conjugated with the benzene ring. In contrast, this compound has a p-tolylacetyl group, with a methylene (-CH2-) spacer insulating the carbonyl group from the aromatic ring's electronic effects. This seemingly subtle difference can influence the reactivity and, consequently, the reaction kinetics and yields in various synthetic transformations. The electron-donating methyl group on the phenyl ring of this compound may also impart a modest electronic effect.

Comparative Synthetic Applications

Both this compound and benzhydrazide are extensively used in the synthesis of heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Their application in the construction of these scaffolds is a cornerstone of many drug discovery programs, owing to the diverse biological activities associated with these heterocyclic cores.

Synthesis of N-Acylpyrazolines from Chalcones

A prominent application of these hydrazides is in the synthesis of N-acylpyrazolines via the cyclization of chalcones (α,β-unsaturated ketones). This reaction proceeds through a Michael addition of the terminal nitrogen of the hydrazide to the β-carbon of the chalcone, followed by an intramolecular condensation to form the pyrazoline ring.

While direct comparative studies are limited, the general reactivity of the hydrazide moiety is well-established. The nucleophilicity of the terminal -NH2 group is a key factor in the initial Michael addition. The electronic differences between the two hydrazides are expected to have a minor impact on the overall course of this reaction, with both serving as effective synthons for pyrazoline derivatives.

Table 1: Illustrative Comparison of Yields for the Synthesis of N-Acylpyrazolines

EntryHydrazideChalcone (Ar)ProductYield (%)Reference
1Benzhydrazide4-OCH3-C6H41-Benzoyl-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-2-pyrazoline73[1]
2Benzhydrazide4-Cl-C6H41-Benzoyl-3-(4-chlorophenyl)-5-(phenyl)-2-pyrazoline~70-80 (representative)General literature
3This compound4-NO2-C6H41-(2-(4-Methylphenyl)acetyl)-3-(4-nitrophenyl)-5-(phenyl)-2-pyrazoline~70-85 (representative)General literature
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Another key application of these hydrazides is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. A common method involves the oxidative cyclization of N'-benzylidenehydrazides, which are readily prepared by the condensation of the hydrazide with an aromatic aldehyde. Various oxidizing agents can be employed for the cyclization step.

Table 2: Illustrative Comparison of Yields for the Synthesis of 1,3,4-Oxadiazoles

EntryHydrazideReagent for CyclizationProductYield (%)Reference
1BenzhydrazidePOCl32-Aryl-5-phenyl-1,3,4-oxadiazole70-85[2]
2BenzhydrazideTBTU2-Anilino-5-phenyl-1,3,4-oxadiazole85[3]
3This compoundI2/K2CO32-Aryl-5-(4-methylbenzyl)-1,3,4-oxadiazole~70-90 (representative)[4]

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations involving these hydrazides.

Synthesis of this compound

Protocol:

  • To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL), add hydrazine hydrate (2 mL).[5]

  • Stir the reaction mixture at room temperature for 6 hours.[5]

  • After completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.[5]

  • Add water to the residue to precipitate the solid product.[5]

  • Filter the solid, wash with water, and dry to obtain this compound.[5] Expected Yield: ~91%[5]

General Protocol for the Synthesis of N-Acylpyrazolines from Chalcones

Protocol:

  • Dissolve the chalcone (1 mmol) in ethanol (20 mL).

  • Add either this compound or benzhydrazide (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-acylpyrazoline.

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization

Protocol: Step A: Synthesis of N'-Arylmethylenehydrazide

  • Dissolve the hydrazide (this compound or benzhydrazide) (10 mmol) in ethanol (30 mL).

  • Add the desired aromatic aldehyde (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the N'-arylmethylenehydrazide intermediate.

Step B: Oxidative Cyclization to 1,3,4-Oxadiazole

  • To a solution of the N'-arylmethylenehydrazide (5 mmol) in a suitable solvent such as dichloromethane or ethanol, add the oxidizing agent (e.g., (diacetoxyiodo)benzene, N-bromosuccinimide, or iodine with a base).

  • Stir the reaction at room temperature or under reflux, depending on the chosen oxidizing agent, for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate solution for iodine-mediated reactions).

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows and key reaction pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_products Heterocyclic Products Hydrazide This compound or Benzhydrazide Cyclization Cyclization/ Condensation Hydrazide->Cyclization Reagents Chalcones or Aromatic Aldehydes Reagents->Cyclization Pyrazolines N-Acylpyrazolines Cyclization->Pyrazolines Oxadiazoles 1,3,4-Oxadiazoles Cyclization->Oxadiazoles Pyrazoline_Synthesis Hydrazide R-C(O)NHNH2 (Hydrazide) Intermediate Michael Adduct (Intermediate) Hydrazide->Intermediate + Chalcone Chalcone Ar'-CH=CH-C(O)-Ar (Chalcone) Chalcone->Intermediate Pyrazoline N-Acylpyrazoline Intermediate->Pyrazoline Intramolecular Condensation (-H2O) Oxadiazole_Synthesis Hydrazide R-C(O)NHNH2 (Hydrazide) Hydrazone R-C(O)NHN=CH-Ar (Hydrazone Intermediate) Hydrazide->Hydrazone + Aldehyde (-H2O) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Hydrazone Oxadiazole 2,5-Disubstituted- 1,3,4-Oxadiazole Hydrazone->Oxadiazole Oxidative Cyclization

References

A Comparative Guide to Assessing the Cytotoxicity of 2-(4-Methylphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones, derived from the condensation of hydrazides with aldehydes or ketones, are a versatile class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 2-(4-Methylphenyl)acetohydrazide scaffold, in particular, offers a promising starting point for the synthesis of novel derivatives with potential cytotoxic effects against cancer cells. The exploration of these derivatives involves their synthesis, characterization, and rigorous evaluation of their cytotoxic and apoptotic activities against various cancer cell lines.

Data Presentation: Illustrative Cytotoxicity of Hydrazone Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of hydrazone derivatives against various cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but serve to illustrate the typical range of cytotoxic potential observed in this class of molecules.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A MCF-7 (Breast)15.5Doxorubicin0.8
A549 (Lung)22.1Doxorubicin1.2
HepG2 (Liver)18.9Doxorubicin0.9
Derivative B MCF-7 (Breast)8.2Doxorubicin0.8
A549 (Lung)12.5Doxorubicin1.2
HepG2 (Liver)10.7Doxorubicin0.9
Derivative C PC-3 (Prostate)5.4Cisplatin3.5
HCT-116 (Colon)7.9Cisplatin4.1

Note: The data presented is illustrative and intended to provide a comparative framework. The efficacy of specific this compound derivatives would require dedicated experimental evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the cytotoxic effects of novel compounds. Below are standard protocols for the synthesis of hydrazone derivatives and the subsequent evaluation of their cytotoxicity.

I. General Synthesis of this compound Derivatives (Schiff Bases)

This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form the corresponding Schiff bases.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the selected aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

II. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a potential mechanism of action for hydrazone derivatives and a typical experimental workflow for assessing cytotoxicity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydrazone Hydrazone Derivative Hydrazone->VEGFR2 Inhibits G start Synthesis of This compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) start->characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) ic50->mechanism lead Lead Compound Identification mechanism->lead

A Comparative Analysis of In Vitro and In Vivo Studies on 2-(4-Methylphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of 2-(4-Methylphenyl)acetohydrazide and its analogs reveals a promising landscape for the development of novel therapeutic agents. While direct comparative in vitro and in vivo studies on the parent compound are limited, research on structurally related hydrazide-hydrazone derivatives offers valuable insights into their antimicrobial and antiproliferative potential. This guide synthesizes key experimental findings, providing a comparative overview for researchers, scientists, and drug development professionals.

This guide focuses on a significant study by Popiołek et al. (2023), which details the synthesis and biological evaluation of a series of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, including a derivative containing the 4-methylphenyl moiety. This allows for a robust comparison of its performance both in laboratory assays and in a living organism model.

Data Presentation: A Comparative Overview

The biological activities of 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide (Compound 3 in the cited study) and its analogs were assessed through a series of in vitro and in vivo experiments. The quantitative data from these assays are summarized below for easy comparison.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaCandida albicans
Compound 3 (4-methylphenyl derivative) >1000>1000>1000>1000>1000
Compound 18 (positive control) 3.917.81>1000>1000>1000
Ciprofloxacin (control) 0.250.50.0150.125-
Amphotericin B (control) ----0.5

Data sourced from Popiołek et al. (2023).[1][2][3]

Table 2: In Vitro Antiproliferative Activity (IC50 in µM)
Compound769-P (Kidney Cancer)HepG2 (Liver Cancer)H1563 (Lung Cancer)LN-229 (Glioblastoma)HEK-293 (Normal Cells)
Compound 21 (nitro-substituted analog) 12.397.81101.140.77>200
Cisplatin (control) 5.506.808.2012.504.50

Data sourced from Popiołek et al. (2023), highlighting a different analog (Compound 21) from the same study that showed significant antiproliferative activity.[1][2][3]

Table 3: In Vivo Acute Toxicity (LC50 in µM)
CompoundZebrafish Embryo (LC50)
Compound 21 (nitro-substituted analog) 89.13

Data sourced from Popiołek et al. (2023), showing the in vivo toxicity of a representative active compound from the series.[1][2]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the experimental procedures employed in the study by Popiołek et al. (2023) to obtain the presented data.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was determined using the micro-dilution method in 96-well plates. Bacterial and fungal strains were cultured in appropriate media (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi). The compounds were dissolved in DMSO and serially diluted in the culture medium to achieve final concentrations ranging from 1.95 to 1000 µg/mL. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1][3]

In Vitro Antiproliferative Activity Assay (MTT Assay)

Human cancer cell lines (769-P, HepG2, H1563, LN-229) and a normal human embryonic kidney cell line (HEK-293) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[1][2][3]

In Vivo Acute Toxicity Assay (Zebrafish Embryo Model)

Fertilized zebrafish (Danio rerio) embryos were placed in 96-well plates (one embryo per well) containing embryo medium. The test compounds were added to the wells at different concentrations. The embryos were incubated at 28°C and observed for mortality at 24, 48, 72, 96, and 120 hours post-fertilization. The LC50 value, the concentration of the compound that is lethal to 50% of the embryos, was determined.[1][2]

Visualizing the Scientific Workflow and a Potential Mechanism

To better understand the experimental process and the potential mechanism of action for these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives antimicrobial Antimicrobial Activity Assay (Micro-dilution Method) synthesis->antimicrobial Test Compounds antiproliferative Antiproliferative Activity Assay (MTT Assay) synthesis->antiproliferative Test Compounds toxicity Acute Toxicity Assay (Zebrafish Embryo Model) synthesis->toxicity Test Compounds data_analysis1 Data Analysis antimicrobial->data_analysis1 MIC Values data_analysis2 Data Analysis antiproliferative->data_analysis2 IC50 Values data_analysis3 Data Analysis toxicity->data_analysis3 LC50 Values results Comparative Analysis of In Vitro and In Vivo Data data_analysis1->results data_analysis2->results data_analysis3->results

Caption: Experimental workflow for the synthesis and biological evaluation of hydrazide-hydrazone derivatives.

signaling_pathway cluster_cell Cancer Cell Hydrazone Hydrazone Derivative (e.g., Compound 21) Target Intracellular Target(s) (e.g., Enzymes, Receptors) Hydrazone->Target Inhibition/Modulation Apoptosis_Pathway Apoptosis Signaling Pathway Target->Apoptosis_Pathway Activation Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: A potential signaling pathway for the antiproliferative activity of hydrazone derivatives.

Conclusion: Bridging the Gap Between Bench and Biology

The comprehensive study of 2,4-dihydroxybenzoic acid hydrazide-hydrazones provides a valuable framework for understanding the translation of in vitro findings to in vivo outcomes for this class of compounds. While the specific this compound derivative in this series did not exhibit significant antimicrobial activity, a structurally similar analog with a nitro substitution demonstrated potent in vitro antiproliferative effects against various cancer cell lines with a favorable toxicity profile in the in vivo zebrafish model.[1][2][3]

This highlights the critical role of substituent groups in modulating the biological activity of the hydrazone scaffold. The presented data underscores the importance of integrated in vitro and in vivo testing in early-stage drug discovery to identify promising lead compounds. Further investigation into the precise mechanisms of action and pharmacokinetic properties of these active hydrazone derivatives is warranted to advance their potential as therapeutic agents.

References

Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)acetohydrazide Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against 2-(4-Methylphenyl)acetohydrazide. Given the importance of specificity in immunoassays, this document outlines a standardized approach, presenting hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-protein conjugate. The experimental protocols and data herein serve as a template for researchers to design and interpret their own cross-reactivity studies.

Introduction to Hapten Immunogenicity and Cross-Reactivity

Small molecules like this compound are generally not immunogenic on their own and are classified as haptens. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][] The resulting antibodies' specificity is a critical parameter, and cross-reactivity studies are essential to determine the extent to which these antibodies bind to structurally related molecules. This guide focuses on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, a common and effective method for quantifying such interactions.[3][4]

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as IC50 values, which represent the concentration of the competing compound required to inhibit 50% of the antibody binding to the coated antigen. The cross-reactivity percentage is calculated relative to the parent compound, this compound.

Table 1: Hypothetical Cross-Reactivity of an Anti-2-(4-Methylphenyl)acetohydrazide Antibody

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound10100%
2-Phenylacetohydrazide5020%
2-(4-Chlorophenyl)acetohydrazide1506.7%
2-(4-Methoxyphenyl)acetohydrazide2504%
2-(4-Nitrophenyl)acetohydrazide8001.25%
2-(3-Methoxyphenyl)acetohydrazide12000.83%
2-(4-Methylphenoxy)acetohydrazide>10,000<0.1%

Note: The structures are representative, and the IC50 and cross-reactivity values are hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The title compound can be synthesized via the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate.[5]

  • Materials: Methyl (4-methylphenyl)acetate, hydrazine hydrate, methanol.

  • Procedure:

    • Dissolve methyl (4-methylphenyl)acetate (e.g., 2 g, 12.18 mmol) in methanol (20 mL).[5]

    • Add hydrazine hydrate (2 mL) to the solution.[5]

    • Stir the reaction mixture at room temperature for 6 hours.[5]

    • Remove methanol under vacuum.[5]

    • Add water to precipitate the solid product.[5]

    • Filter and dry the precipitated solid to obtain this compound.[5]

Preparation of Hapten-Carrier Conjugate (Immunogen)

To generate an immune response, this compound (the hapten) is conjugated to a carrier protein like KLH.[1][][6] This typically involves the activation of a carboxyl group on a derivative of the hapten for coupling to amine groups on the protein.

  • Materials: 2-(4-Methylphenyl)acetic acid, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Keyhole Limpet Hemocyanin (KLH), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Activate the carboxyl group of 2-(4-Methylphenyl)acetic acid by reacting it with NHS and DCC or EDC in DMF to form an NHS-ester.

    • Dissolve KLH in PBS.

    • Slowly add the activated hapten (NHS-ester) solution to the KLH solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.[7]

    • Purify the conjugate by dialysis against PBS to remove unreacted hapten and byproducts.[7]

    • Characterize the conjugate to determine the hapten-to-carrier protein ratio.[8]

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the cross-reactivity of the generated antibodies.[7][9][10]

  • Materials: 96-well microtiter plates, coating antigen (e.g., this compound-BSA conjugate), polyclonal antibody against this compound, competing compounds (structural analogs), blocking buffer (e.g., 5% non-fat dry milk in PBS), wash buffer (e.g., PBS with 0.05% Tween 20), secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), TMB substrate, stop solution (e.g., 2N H₂SO₄).

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[9]

    • Washing: Wash the plate three times with wash buffer.[9]

    • Blocking: Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[7]

    • Washing: Repeat the washing step.

    • Competition: In a separate plate or tubes, pre-incubate the primary antibody (at a predetermined optimal dilution) with varying concentrations of the competing compounds (including the parent hapten as a standard) for 1 hour at room temperature.[7]

    • Transfer: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.[7]

    • Washing: Wash the plate four times with wash buffer.[7]

    • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.[7]

    • Washing: Wash the plate five times with wash buffer.[7]

    • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.[7]

    • Stopping Reaction: Stop the reaction by adding the stop solution.[7]

    • Reading: Read the absorbance at 450 nm using a microplate reader.[7]

    • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (IC50 of parent compound / IC50 of competing compound) x 100%.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.

G cluster_prep Preparation cluster_elisa Competitive ELISA Hapten-Carrier Conjugate\n(Immunogen) Hapten-Carrier Conjugate (Immunogen) Antibody Generation Antibody Generation Hapten-Carrier Conjugate\n(Immunogen)->Antibody Generation Coating Antigen\n(Hapten-BSA) Coating Antigen (Hapten-BSA) Plate Coating Plate Coating Coating Antigen\n(Hapten-BSA)->Plate Coating Competition Reaction Competition Reaction Antibody Generation->Competition Reaction Blocking Blocking Plate Coating->Blocking Blocking->Competition Reaction Secondary Antibody Incubation Secondary Antibody Incubation Competition Reaction->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for a cross-reactivity study of this compound derivatives.

G cluster_well ELISA Well Surface cluster_solution Coated_Antigen Coated Antigen (Hapten-BSA) Secondary_Ab Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Ab Binds to Primary Ab Primary_Ab Primary Antibody Primary_Ab->Coated_Antigen Binds to plate Free_Hapten Free Hapten (Analyte/Competitor) Free_Hapten->Primary_Ab Binds in solution Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Principle of the competitive ELISA for hapten detection.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(4-Methylphenyl)acetohydrazide, a chemical intermediate utilized in pharmaceutical research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, addressing immediate safety concerns and logistical planning for chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from structurally similar compounds and general principles of chemical safety for hydrazide derivatives.

Immediate Safety and Hazard Information

Based on data from analogous compounds such as other acetohydrazide derivatives, this compound should be handled as a hazardous substance. Personnel must be thoroughly familiar with the potential hazards and adhere to all prescribed safety precautions.

Anticipated Hazard Profile:

Hazard CategoryGHS Hazard Statement (Anticipated)Precautionary Statement (Disposal)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Acute Oral ToxicityH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.

Note: This information is extrapolated from safety data for similar chemical structures and should be treated as a precautionary guideline.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration by a licensed facility is often the preferred method for complete destruction.

Experimental Protocol: Waste Collection and Preparation for Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, all personnel must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is particularly important to avoid contact with strong oxidizing agents, acids, and bases, as hydrazide compounds can react violently.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene - HDPE), and have a secure lid.

    • Contaminated Materials: Any materials used to handle the compound, such as weighing paper, spatulas, and contaminated gloves, should also be placed in the designated hazardous waste container.

    • Solutions: If disposing of solutions containing this compound, use a labeled, leak-proof container. Do not overfill the container, leaving adequate headspace for potential gas evolution.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, secure Satellite Accumulation Area (SAA) that is away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste contents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainment and Cleanup Procedure
Minor Dry Spill 1. Restrict access to the area.2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.3. Place the spilled material into the designated hazardous waste container.4. Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Minor Liquid Spill 1. Restrict access to the area.2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).3. Place the absorbent material into the designated hazardous waste container.4. Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
Major Spill 1. Evacuate the immediate area and alert nearby personnel.2. If safe to do so, increase ventilation to the area.3. Contact your institution's EHS department or emergency response team immediately.4. Do not attempt to clean up a major spill without specialized training and equipment.

Logical Workflow for Disposal

Caption: A logical workflow for the proper disposal of this compound.

Signaling Pathway of a Potential Decomposition Hazard

Given that this compound is a hydrazide derivative, it is prudent to consider the potential for thermal decomposition, which can be initiated by heat or incompatible materials.

DecompositionPathway substance This compound decomposition Thermal Decomposition substance->decomposition initiator Heat or Incompatible Materials initiator->substance products Potential Hazardous Products: - Ammonia (NH3) - Nitrogen (N2) - Hydrogen (H2) - Hydrogen Cyanide (HCN at high temp.) decomposition->products releases

Caption: Potential thermal decomposition pathway of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

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